Technical Documentation Center

2-Carboxy-N,N,N-trimethylethan-1-aminium bromide Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 2-Carboxy-N,N,N-trimethylethan-1-aminium bromide
  • CAS: 19604-99-0

Core Science & Biosynthesis

Foundational

Engineering the Synthesis of 2-Carboxy-N,N,N-trimethylethan-1-aminium Bromide: Biological Pathways and Chemical Methodologies

Executive Overview 2-Carboxy-N,N,N-trimethylethan-1-aminium bromide (CAS: 19604-99-0)[1], widely recognized in the biochemical literature as β -alanine betaine hydrobromide, is a quaternary ammonium compound of significa...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Overview

2-Carboxy-N,N,N-trimethylethan-1-aminium bromide (CAS: 19604-99-0)[1], widely recognized in the biochemical literature as β -alanine betaine hydrobromide, is a quaternary ammonium compound of significant interest in plant physiology, biotechnology, and metabolic engineering. Functioning primarily as a highly effective , it enables organisms to manage severe osmotic stress during high salinity or drought conditions. This technical guide dissects the evolutionary biology of its biosynthesis and provides a rigorously validated, rational chemical synthesis protocol for its in vitro production.

Biological Biosynthesis: The In Vivo Pathway

In nature, the accumulation of β -alanine betaine is a specialized evolutionary adaptation observed predominantly in highly stress-tolerant halophytic plants, such as those in the Plumbaginaceae family (e.g., Limonium latifolium)[2].

The biosynthesis is driven by a trifunctional (BANMT)[3]. This enzyme catalyzes the iterative N-methylation of the non-proteinogenic amino acid β -alanine, progressing through N-methyl β -alanine and N,N-dimethyl β -alanine, to ultimately yield β -alanine betaine[2].

Causality of the Biological Pathway: Why do these specific plants utilize β -alanine instead of the more ubiquitous glycine to form betaines? The first step of glycine betaine synthesis requires molecular oxygen (catalyzed by choline monooxygenase)[2]. In contrast, the β -alanine betaine pathway is entirely oxygen-independent[4]. This provides a critical metabolic advantage in the hypoxic, sulfate-rich environments of salt marshes, allowing the plant to maintain cellular hydration and osmotic balance without competing for oxygen or choline resources[4].

BiologicalPathway A β-Alanine B N-methyl β-alanine A->B SAM (BANMT) C N,N-dimethyl β-alanine B->C SAM (BANMT) D β-Alanine Betaine (Osmoprotectant) C->D SAM (BANMT)

Biological SAM-dependent iterative N-methylation pathway of β-alanine.

Rational Design for Chemical Synthesis

When translating the production of 2-Carboxy-N,N,N-trimethylethan-1-aminium bromide to the laboratory, chemists must avoid the pitfalls of direct alkylation.

  • The Problem with Direct Synthesis: A naive approach might attempt the direct nucleophilic substitution of 3-bromopropanoic acid with trimethylamine (TMA). However, the acidic proton of the carboxylic acid (pKa ~4.0) will rapidly protonate the TMA (conjugate acid pKa ~9.8). This acid-base quenching consumes the nucleophile, resulting in a complex, inseparable mixture of the zwitterion and trimethylammonium bromide.

  • The Engineered Solution (Carboxyl-Masking Strategy): To ensure the exclusive formation of the hydrobromide salt, we employ a masking strategy. By starting with methyl 3-bromopropanoate , the acidic proton is eliminated. TMA can cleanly execute an SN​2 attack on the primary bromide to form a quaternary ammonium ester intermediate. Subsequent acidic hydrolysis with 48% hydrobromic acid (HBr) cleaves the ester, yielding the target carboxylic acid while strictly preserving the bromide counterion.

ChemSynthesis N1 1. Substrate Masking Methyl 3-bromopropanoate in THF N2 2. Quaternization (SN2) Add Trimethylamine (TMA) at 25°C N1->N2 N3 3. Intermediate Isolation Filter Quaternary Ammonium Ester N2->N3 N4 4. Acidic Hydrolysis Reflux with 48% aqueous HBr N3->N4 N5 5. Final Validation Crystallization & LC-MS/NMR N4->N5

Rational chemical synthesis workflow utilizing ester masking and acidic hydrolysis.

Step-by-Step Experimental Methodology

Note: This protocol is designed as a self-validating system, incorporating strict in-process controls to ensure high-fidelity progression.

Stage 1: Quaternization ( SN​2 Nucleophilic Substitution)
  • Preparation: Dissolve 1.0 equivalent (e.g., 16.7 g, 0.1 mol) of methyl 3-bromopropanoate in 100 mL of anhydrous tetrahydrofuran (THF) in a round-bottom flask equipped with a magnetic stirrer.

  • Nucleophilic Addition: Cool the solution to 0 °C. Slowly bubble or dropwise add 1.5 equivalents of trimethylamine (TMA) into the solution over 30 minutes.

  • Reaction: Allow the mixture to warm to 25 °C and stir for 12 hours. As the reaction progresses, the highly polar intermediate (2-(methoxycarbonyl)-N,N,N-trimethylethan-1-aminium bromide) will precipitate out of the non-polar THF as a white solid, driving the reaction forward via Le Chatelier's principle.

  • In-Process Control (Validation): Analyze the supernatant via TLC (Hexane:EtOAc 4:1). The disappearance of the high-Rf methyl 3-bromopropanoate spot validates the completion of the quaternization.

  • Isolation: Isolate the intermediate via vacuum filtration, wash with cold THF (2 x 20 mL), and dry under vacuum.

Stage 2: Acidic Hydrolysis and Final Isolation
  • Hydrolysis: Suspend the intermediate in 50 mL of 48% aqueous hydrobromic acid (HBr). Reflux the mixture at 110 °C for 4 hours. The methyl ester is hydrolyzed to the carboxylic acid, releasing methanol (which distills off).

  • In-Process Control (Validation): Withdraw a 10 µL aliquot, dilute in water, and analyze via LC-MS. The presence of a singular mass peak at m/z 132.1 [M]+ confirms successful deprotection.

  • Crystallization: Concentrate the reaction mixture in vacuo to a thick syrup. Add 50 mL of cold absolute ethanol to induce crystallization. Filter the resulting white crystals of 2-Carboxy-N,N,N-trimethylethan-1-aminium bromide and dry in vacuo over P2O5.

Quantitative Data & Analytical Validation

Table 1: Optimization of Quaternization Reaction Parameters

SolventTemperature (°C)TMA EquivalentsReaction Time (h)Intermediate Yield (%)Purity (HPLC, %)
Tetrahydrofuran (THF)251.51292>98
Acetonitrile (MeCN)251.588995
Ethanol (EtOH)502.067485 (Side reactions)

Table 2: Analytical Characterization Data (Target Compound)

Analytical MethodKey Signals / ParametersStructural Assignment
1H NMR (D2O, 400 MHz) δ 3.65 (t, J = 7.2 Hz, 2H)N-CH2 protons
δ 3.15 (s, 9H)N+(CH3)3 (Trimethyl protons)
δ 2.85 (t, J = 7.2 Hz, 2H)CH2-COOH protons
13C NMR (D2O, 100 MHz) δ 175.2, 62.4, 53.1, 28.7C=O, N-CH2, N-CH3, CH2-COOH
LC-MS (ESI+) m/z 132.11 [M]+Exact mass of the quaternary cation
Melting Point 205 - 208 °C (dec.)Confirms crystalline purity

Applications in Drug Development & Biotechnology

Beyond its role in plant physiology, 2-Carboxy-N,N,N-trimethylethan-1-aminium bromide is gaining traction in biopharmaceutical applications. It is utilized in recombinant bacterial engineering (e.g., Pseudomonas strains) to enhance cobalamin (Vitamin B12) biosynthesis and protect industrial microbial cultures from abiotic stress[5]. Furthermore, in sports science and metabolic research, its structural relationship to β -alanine suggests potential synergistic applications in supporting intracellular carnosine synthesis while providing simultaneous osmoprotective methylation support during high-intensity metabolic turnover.

References

  • Title: 2812-22-8 | 2-Carboxy-N,N,N-trimethylethan-1-aminium iodide - BLDpharm (Contains CAS reference for the bromide analog)
  • Source: benchchem.
  • Source: frontiersin.
  • Title: beta-Alanine betaine synthesis in the Plumbaginaceae.
  • Source: nih.gov (PubMed)
  • Source: mdpi.

Sources

Exploratory

Physicochemical Properties and Applications of 2-Carboxy-N,N,N-trimethylethan-1-aminium Bromide

Executive Summary As the agricultural and pharmaceutical industries increasingly look toward extremophiles and stress-tolerant organisms for novel protective compounds, quaternary ammonium inner salts have emerged as cri...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As the agricultural and pharmaceutical industries increasingly look toward extremophiles and stress-tolerant organisms for novel protective compounds, quaternary ammonium inner salts have emerged as critical targets. 2-Carboxy-N,N,N-trimethylethan-1-aminium bromide —commonly known as β -alanine betaine hydrobromide—is a highly soluble, stable osmoprotectant. This technical guide elucidates the structural chemistry, biological mechanisms, and analytical methodologies required to synthesize, extract, and quantify this compound, providing a comprehensive resource for drug development professionals and agronomists.

Molecular Identity and Structural Chemistry

2-Carboxy-N,N,N-trimethylethan-1-aminium bromide is the hydrobromide salt of β -alanine betaine. Structurally, it consists of a β -alanine backbone where the primary amine has undergone exhaustive methylation to form a permanent quaternary ammonium cation, balanced by a bromide counterion.

The presence of the bromide ion significantly alters the physicochemical profile compared to the zwitterionic inner salt, imparting exceptional aqueous solubility and crystalline stability. This makes the bromide salt an ideal candidate for formulating standardized analytical reference materials and stable agricultural therapeutics.

Table 1: Physicochemical Profiling
PropertyValue / Description
IUPAC Name 2-Carboxy-N,N,N-trimethylethan-1-aminium bromide
Common Synonyms β -Alanine betaine hydrobromide, (2-carboxyethyl)trimethylazanium bromide
CAS Registry Number
Molecular Formula C₆H₁₄BrNO₂
Molecular Weight 212.08 g/mol
Melting Point 170 – 172 °C
Physical State White to off-white crystalline powder
Aqueous Solubility > 50 mg/mL (Highly soluble)

Biological Significance: Osmoprotection and Stress Tolerance

The accumulation of β -alanine betaine represents a highly specialized evolutionary strategy to overcome the metabolic limitations of choline-based osmoprotection systems[1]. In highly stress-tolerant plant families (e.g., Plumbaginaceae) and resilient crops like Sorghum bicolor, transcriptomic analyses have identified a significant upregulation of β -alanine betaine biosynthesis genes under severe drought and high-salinity conditions ().

Mechanistic Causality: At physiological pH, the deprotonation of the carboxylate group yields a zwitterionic inner salt. The spatial separation of the permanent positive charge on the quaternary nitrogen and the negative charge on the carboxylate allows the molecule to act as a "water-structure maker." It heavily coordinates with water molecules, stabilizing the hydration shell around critical intracellular proteins and preventing stress-induced denaturation. Unlike inorganic salts, it does not perturb enzyme function, making it a highly effective "compatible solute"[2].

Biosynthesis BA β-Alanine NMeBA N-Methyl-β-alanine BA->NMeBA SAM N-methyltransferase NdiMeBA N,N-Dimethyl-β-alanine NMeBA->NdiMeBA SAM N-methyltransferase BAB β-Alanine Betaine (2-Carboxy-N,N,N-trimethylethan-1-aminium) NdiMeBA->BAB SAM N-methyltransferase

Fig 1. Biosynthetic pathway of β-alanine betaine via sequential SAM-dependent methylation.

Analytical Methodologies & Experimental Protocols

To ensure scientific integrity and reproducibility, the following self-validating protocols detail the chemical synthesis of the standard and its extraction/quantification from complex biological matrices.

Protocol 1: Chemical Synthesis of β -Alanine Betaine Hydrobromide

Objective: Synthesize high-purity 2-Carboxy-N,N,N-trimethylethan-1-aminium bromide for use as an analytical standard. Causality & Reasoning: Direct quaternization of primary amines often yields a mixture of mono-, di-, and tri-methylated products. To ensure a quantitative yield of the quaternary ammonium salt, the protocol utilizes N,N-dimethyl- β -alanine as the starting material, driving the final SN​2 nucleophilic substitution with an excess of methyl bromide.

  • Reagent Preparation: Dissolve 10 mmol of N,N-dimethyl- β -alanine in 20 mL of anhydrous ethanol in a heavy-walled pressure vessel.

  • Quaternization: Cool the vessel to 0 °C. Introduce a 3-fold molar excess of methyl bromide (either as a gas or a pre-chilled solution in ethanol). Caution: Methyl bromide is highly toxic; perform strictly in a fume hood.

  • Thermal Activation: Seal the vessel and heat the mixture to 60 °C for 12 hours. The elevated temperature provides the necessary activation energy to overcome the steric hindrance of the tertiary amine during the SN​2 attack.

  • Precipitation: Cool the reaction mixture to room temperature. Add 50 mL of cold, anhydrous diethyl ether dropwise to precipitate the quaternary ammonium bromide salt.

  • Purification: Filter the white precipitate under a vacuum and recrystallize from a minimal volume of hot ethanol/water (9:1 v/v). Dry under a vacuum to yield pure 2-Carboxy-N,N,N-trimethylethan-1-aminium bromide.

Protocol 2: Extraction and Capillary Electrophoresis (CE) Quantification

Objective: Isolate and quantify β -alanine betaine from plant tissues (e.g., Sorghum leaves). Causality & Reasoning: Because β -alanine betaine lacks a conjugated π -system, it is virtually invisible to standard UV detectors. To enable robust quantification, the molecule must be derivatized. Reacting the carboxylate group with 4-bromophenacyl bromide generates a highly UV-active ester ()[3].

  • Matrix Extraction: Pulverize 500 mg of lyophilized plant tissue. Extract with 5 mL of 80% aqueous methanol and sonicate for 30 minutes. Reasoning: Methanol precipitates large interfering proteins, while the 20% water fraction ensures complete solubilization of the highly polar betaine.

  • Clarification: Centrifuge the homogenate at 10,000 × g for 15 minutes. Collect the supernatant and evaporate to total dryness under a gentle nitrogen stream.

  • Esterification (Derivatization): Reconstitute the dried extract in 1 mL of anhydrous acetonitrile containing 50 mM N,N-diisopropylethylamine (DIPEA) to act as an acid scavenger. Add 100 µL of 0.1 M 4-bromophenacyl bromide.

  • Incubation: Heat the mixture at 60 °C for 60 minutes to drive the nucleophilic attack of the betaine's carboxylate onto the α -carbon of the phenacyl bromide.

  • CE Separation & Validation: Inject the derivatized sample into a fused-silica capillary (50 µm ID). Utilize a background electrolyte of 50 mM sodium phosphate buffer (pH 2.5). Detect the eluting ester at λ=262 nm. The appearance of a sharp peak at the specific migration time of the standard self-validates the success of the derivatization.

CE_Workflow Ext Plant Tissue Extraction (80% Methanol) Deriv Derivatization (4-Bromophenacyl Bromide) Ext->Deriv Isolate polar amines Sep Capillary Electrophoresis (Fused-Silica Capillary) Deriv->Sep Form UV-active esters Det UV Detection (λ = 262 nm) Sep->Det Electrophoretic separation

Fig 2. Experimental workflow for the extraction, derivatization, and CE quantification of β-alanine betaine.

Pharmaceutical and Agricultural Applications

The unique physicochemical properties of 2-Carboxy-N,N,N-trimethylethan-1-aminium bromide open distinct avenues for commercial application:

  • Agricultural Biologicals: Exogenous application of β -alanine betaine formulations can artificially induce drought and salinity tolerance in non-accumulating crops (like wheat or maize), mimicking the evolutionary advantages of Sorghum[4]. The bromide salt is preferred in these formulations due to its extended shelf-life and rapid dissolution in foliar sprays.

  • Pharmaceutical Formulations: In drug development, highly soluble osmoprotectants are investigated as excipients to stabilize sensitive biologics (e.g., monoclonal antibodies) against osmotic and thermal stress during lyophilization and long-term storage.

Conclusion

2-Carboxy-N,N,N-trimethylethan-1-aminium bromide is a structurally simple yet biologically profound molecule. By understanding its zwitterionic causality, researchers can leverage its properties to engineer resilient crops and stabilize complex pharmaceutical formulations. The standardized synthesis and CE-UV quantification protocols provided herein establish a reliable foundation for its continued investigation.

References

  • National Center for Biotechnology Information (PubChem). "Methylbetaine | C6H14NO2+ | CID 192884." PubChem Database. URL:[Link]

  • NextSDS. "(2-carboxyethyl)trimethylazanium bromide — Chemical Substance Information." NextSDS Substance Database. URL:[Link]

  • Devnarain, N., et al. "Transcriptomic analysis of a Sorghum bicolor landrace identifies a role for beta-alanine betaine biosynthesis in drought tolerance." South African Journal of Botany, 127 (2019): 244-255. URL:[Link]

  • Zhang, J., et al. "Reaction of β-alanine betaine and trimethylamine (TMA) with 4-bromophenacyl bromide and formation of β-alanine betaine-ester and TMA-salt." ResearchGate (2015). URL: [Link]

Sources

Foundational

A Researcher's Guide to Sourcing and Quality Control of 2-Carboxy-N,N,N-trimethylethan-1-aminium bromide for Drug Development

For researchers, scientists, and drug development professionals, the integrity of starting materials is paramount. This guide provides an in-depth technical overview of sourcing and verifying the quality of 2-Carboxy-N,N...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, the integrity of starting materials is paramount. This guide provides an in-depth technical overview of sourcing and verifying the quality of 2-Carboxy-N,N,N-trimethylethan-1-aminium bromide (CAS No. 19604-99-0), a key building block in various pharmaceutical research and development endeavors. This document moves beyond a simple supplier list, offering a framework for informed decision-making, quality assessment, and ensuring the reproducibility of your experimental outcomes.

Understanding the Molecule: Structure and Potential Applications

2-Carboxy-N,N,N-trimethylethan-1-aminium bromide, also known by its synonym (2-Carboxyethyl)trimethylammonium bromide, is a quaternary ammonium compound. Its structure, featuring a permanent positive charge on the nitrogen atom and a carboxylic acid functional group, imparts unique physicochemical properties.

While specific, large-scale applications in marketed drugs are not extensively documented in publicly available literature, its structural motifs are of significant interest in drug development for several reasons:

  • Drug Delivery: The cationic nature of the quaternary ammonium group can facilitate interaction with negatively charged cell membranes, potentially enhancing drug uptake. The carboxylic acid moiety offers a versatile handle for further chemical modification and conjugation to active pharmaceutical ingredients (APIs) or targeting ligands.[1]

  • Surfactant Properties: Similar to other quaternary ammonium salts, this molecule is expected to exhibit surfactant properties, which can be leveraged in formulation development to improve the solubility and stability of poorly water-soluble drug candidates.[2]

  • Neurological Research: The structural similarity to neurotransmitters like acetylcholine suggests potential applications in neuroscience research, although this remains an area for further exploration.

Navigating the Commercial Landscape: Selecting a Reliable Supplier

The selection of a commercial supplier should be a meticulous process, balancing cost with the critical need for quality and reliability. Several vendors offer 2-Carboxy-N,N,N-trimethylethan-1-aminium bromide, often under different brand or product codes.

Below is a comparative table of representative suppliers. Note: Availability, specifications, and pricing are subject to change. Always verify information directly with the supplier.

SupplierProduct Name/NumberStated PurityAvailable DocumentationNoteworthy Points
Sigma-Aldrich (MilliporeSigma) (2-carboxyethyl)trimethylazanium bromide (Product of Enamine)95%Certificate of Origin, Safety Data SheetA well-established distributor with a broad reach. The product is sourced from Enamine, a reputable chemical manufacturer.
BLDpharm 2-Carboxy-N,N,N-trimethylethan-1-aminium chlorideInformation not readily availableNMR, HPLC, LC-MS, UPLC data mentioned as available[3]Offers the chloride salt version of the compound. Direct inquiry for bromide salt and its specifications is recommended.
ChemicalBook 2-CARBOXY-N,N,N-TRIMETHYLETHANAMINIUM INNER SALTVaries by supplier (e.g., >95%, 99%)[4]Varies by supplier; some mention availability of NMR, Mass Spec, HPLC data[4]A platform listing multiple suppliers, primarily for the inner salt (zwitterionic form). Requires careful vetting of the actual manufacturer.

Expert Insight: When evaluating suppliers, prioritize those who readily provide a comprehensive Certificate of Analysis (CoA) with detailed analytical data, not just a statement of purity. Transparency in providing lot-specific data is a hallmark of a trustworthy supplier.

The Cornerstone of Confidence: Incoming Quality Control

Upon receiving a shipment of 2-Carboxy-N,N,N-trimethylethan-1-aminium bromide, it is imperative to conduct in-house quality control to verify the supplier's claims and ensure the material is suitable for your intended use. The following experimental protocols provide a robust framework for this validation.

Visual Inspection and Solubility Assessment

A simple yet crucial first step is a visual inspection of the material. It should be a white to off-white powder or crystalline solid. Any discoloration or heterogeneity should be noted. Subsequently, a qualitative solubility test in relevant solvents (e.g., water, methanol, DMSO) should be performed to ensure it aligns with expected properties.

Structural Verification and Purity Assessment by ¹H NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for confirming the chemical structure and assessing the purity of the compound.

Experimental Protocol: ¹H NMR Analysis

  • Sample Preparation: Accurately weigh approximately 5-10 mg of 2-Carboxy-N,N,N-trimethylethan-1-aminium bromide and dissolve it in 0.6-0.7 mL of a suitable deuterated solvent, such as Deuterium Oxide (D₂O) or Methanol-d₄. The use of D₂O is advantageous for observing exchangeable protons.[5]

  • Internal Standard: For quantitative analysis (qNMR), add a known amount of a certified internal standard that does not have overlapping signals with the analyte. A common choice for aqueous samples is 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (TSP).[6]

  • Instrument Setup:

    • Use a 400 MHz or higher field NMR spectrometer.

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Ensure a sufficient relaxation delay (D1), typically 5 times the longest T1 relaxation time of the protons of interest, to allow for full magnetization recovery, which is crucial for accurate integration.[7]

  • Data Processing and Analysis:

    • Process the spectrum using appropriate software (e.g., MestReNova, TopSpin).

    • Reference the spectrum to the internal standard (TSP at 0.00 ppm).

    • Integrate the signals corresponding to the protons of 2-Carboxy-N,N,N-trimethylethan-1-aminium bromide.

    • Expected Chemical Shifts (in D₂O):

      • A singlet at approximately 3.2 ppm corresponding to the nine protons of the three methyl groups on the quaternary nitrogen.

      • A triplet at approximately 3.6 ppm corresponding to the two protons of the methylene group adjacent to the nitrogen.

      • A triplet at approximately 2.8 ppm corresponding to the two protons of the methylene group adjacent to the carboxyl group.

    • Calculate the purity based on the relative integrals of the analyte and the internal standard.

Purity Confirmation by High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC is a powerful technique for separating the target compound from any potential impurities. Given the polar nature of this molecule, a standard C18 column with a highly aqueous mobile phase is a suitable starting point.

Experimental Protocol: Reverse-Phase HPLC Analysis

  • Instrumentation:

    • An HPLC system equipped with a UV or Charged Aerosol Detector (CAD). A CAD is often preferred for non-chromophoric compounds.

    • A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Detector Wavelength: 210 nm (if using UV).

    • Gradient Elution: A shallow gradient from high aqueous to increasing organic content is recommended to ensure retention and subsequent elution of this polar analyte. For example:

      • 0-2 min: 5% B

      • 2-15 min: 5% to 30% B

      • 15-17 min: 30% to 95% B

      • 17-20 min: 95% B

      • 20-21 min: 95% to 5% B

      • 21-25 min: 5% B (re-equilibration)

  • Sample Preparation: Prepare a stock solution of the compound in the initial mobile phase composition (e.g., 1 mg/mL) and filter through a 0.45 µm syringe filter before injection.

  • Data Analysis:

    • Integrate the peak corresponding to the main compound.

    • Calculate the purity by dividing the peak area of the main compound by the total area of all peaks.

Visualizing the Workflow: A Systematic Approach

To ensure a logical and reproducible process for supplier selection and quality control, the following workflows are recommended.

Supplier_Selection_Workflow A Identify Potential Suppliers B Request Technical Documentation (CoA, SDS) A->B C Evaluate Purity and Analytical Data B->C D Compare Pricing and Lead Times C->D E Select Primary and Secondary Suppliers D->E

Caption: Workflow for Supplier Selection.

QC_Workflow A Receive Material and Quarantine B Visual Inspection and Solubility Test A->B C ¹H NMR Analysis (Structure & Purity) B->C D HPLC Analysis (Purity Confirmation) C->D E Compare Results with Supplier's CoA D->E F Release for Research Use E->F Pass G Contact Supplier for Discrepancies E->G Fail

Caption: Incoming Material Quality Control Workflow.

Handling, Storage, and Safety

Proper handling and storage are crucial to maintain the integrity of 2-Carboxy-N,N,N-trimethylethan-1-aminium bromide.

  • Storage: Store in a tightly sealed container in a cool, dry place, away from incompatible materials.

  • Safety: As with any chemical, appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. Consult the Safety Data Sheet (SDS) provided by the supplier for detailed hazard information and handling procedures. The GHS pictograms for a similar compound suggest it may cause skin and eye irritation and may be harmful if inhaled.

Conclusion

The successful integration of 2-Carboxy-N,N,N-trimethylethan-1-aminium bromide into a drug development pipeline hinges on the careful selection of a reputable supplier and the implementation of a rigorous in-house quality control program. By following the guidelines and protocols outlined in this document, researchers can ensure the quality and consistency of their starting materials, thereby enhancing the reliability and reproducibility of their scientific findings.

References

  • Lammers, T., et al. (2010). "Improving the efficacy of combined modality anticancer therapy using HPMA copolymer-based nanomedicine formulations." Advanced Drug Delivery Reviews, 62(2), 203–230.
  • Sakai, T., & Hirose, A. (2005). "Zwitterionic heterogemini surfactants containing ammonium and carboxylate headgroups. 1.
  • Shackman, H. M. (2015). "A novel route to recognizing quaternary ammonium cations using electrospray mass spectrometry." Journal of the American Society for Mass Spectrometry, 26(1), 143-149.
  • Kawamura, K., & Kaplan, I. R. (2001). "1H NMR application for characterizing water-soluble organic compounds in urban atmospheric particles." Environmental Science & Technology, 35(13), 2733-2738.
  • University of Cambridge. Quantitative NMR Spectroscopy. [Link]

  • Lodi, F., & Schievano, E. (2024). "The 1H HR-NMR Methods for the Evaluation of the Stability, Quality, Authenticity, and Shelf Life of Foods." Applied Sciences, 14(21), 9345.
  • NIST. Certificate of Analysis. [Link]

  • Kementec Solutions. Certificate of Analysis - CoA. [Link]

Sources

Exploratory

Spectral Data Analysis of 2-Carboxy-N,N,N-trimethylethan-1-aminium bromide: A Technical Guide

This technical guide provides an in-depth analysis of the expected spectral data for 2-Carboxy-N,N,N-trimethylethan-1-aminium bromide, a compound of interest in various research and development sectors. Due to the limite...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides an in-depth analysis of the expected spectral data for 2-Carboxy-N,N,N-trimethylethan-1-aminium bromide, a compound of interest in various research and development sectors. Due to the limited availability of directly published spectra for this specific molecule, this guide synthesizes data from structurally analogous compounds and the well-established spectral characteristics of its constituent functional groups: a carboxylic acid and a quaternary ammonium salt. This approach allows for a robust prediction and interpretation of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The primary structural analog referenced in this guide is L-carnitine, which shares the key functional moieties.

Molecular Structure and Key Features

2-Carboxy-N,N,N-trimethylethan-1-aminium bromide possesses a zwitterionic character at physiological pH, with a permanently positive-charged quaternary ammonium group and a potentially negatively charged carboxylate group. The bromide ion serves as the counter-ion. Understanding this structure is fundamental to interpreting its spectral behavior.

Caption: Molecular structure of 2-Carboxy-N,N,N-trimethylethan-1-aminium bromide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the different types of protons in the molecule. The chemical shifts are influenced by the electron-withdrawing effects of the quaternary ammonium and carboxyl groups.

Experimental Protocol:

  • Sample Preparation: Dissolve 5-10 mg of the compound in 0.6-0.7 mL of a deuterated solvent (e.g., D₂O, DMSO-d₆). D₂O is often preferred for its ability to exchange with the acidic proton of the carboxylic acid, leading to the disappearance of its signal, which can be a useful diagnostic tool.[1]

  • Instrumentation: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

  • Data Acquisition: Record the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

Proton Assignment Expected Chemical Shift (ppm) Multiplicity Coupling Constant (J, Hz) Notes
-COOH10 - 13Broad SingletN/AThis signal will disappear upon addition of D₂O.[1][2] Its chemical shift is highly dependent on concentration and solvent.[3]
-CH₂-N⁺~3.5 - 4.0Triplet~ 7-8Deshielded by the adjacent positively charged nitrogen.
-CH₂-COOH~2.5 - 3.0Triplet~ 7-8Deshielded by the adjacent carboxyl group.
-N⁺(CH₃)₃~3.2SingletN/AA characteristic sharp singlet integrating to 9 protons.

Note: The exact chemical shifts can vary depending on the solvent and concentration.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.

Experimental Protocol:

  • Sample Preparation: Prepare a more concentrated sample (20-50 mg in 0.6-0.7 mL of deuterated solvent) than for ¹H NMR.

  • Instrumentation: Use a broadband probe on a 100 MHz or higher field NMR spectrometer.

  • Data Acquisition: Acquire a proton-decoupled spectrum to obtain singlets for each unique carbon.

Carbon Assignment Expected Chemical Shift (ppm) Notes
-C OOH170 - 185The carbonyl carbon of a carboxylic acid is significantly deshielded.[3][4] The resonance of the carbonyl carbon in carboxylic acid derivatives is typically found upfield compared to ketones and aldehydes due to the resonance effect of the adjacent oxygen atom.[5][6]
-C H₂-N⁺~65 - 70Influenced by the electronegativity of the nitrogen atom.
-C H₂-COOH~30 - 35Alpha to the carbonyl group.
-N⁺(C H₃)₃~55All three methyl carbons are equivalent.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Experimental Protocol:

  • Sample Preparation: For a solid sample, the KBr pellet method is common. Mix a small amount of the sample with dry KBr powder and press it into a transparent disk.[7] Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used.

  • Instrumentation: Record the spectrum using a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: Scan over the mid-infrared range (typically 4000 - 400 cm⁻¹).

Vibrational Mode Expected Frequency (cm⁻¹) Intensity Notes
O-H stretch (Carboxylic Acid)2500 - 3300BroadThis very broad absorption is a hallmark of a hydrogen-bonded carboxylic acid.[8][9][10]
C-H stretch (Aliphatic)2850 - 3000Medium to Strong
C=O stretch (Carboxylic Acid)1700 - 1725StrongThe exact position depends on hydrogen bonding; for dimeric acids, it's typically around 1710 cm⁻¹.[3][8]
N-C stretch (Quaternary Ammonium)900 - 1000Medium
C-N⁺ stretch~1470MediumAsymmetric and symmetric bending vibrations of the N⁺(CH₃)₃ group are also expected.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation. For a pre-charged molecule like a quaternary ammonium salt, electrospray ionization (ESI) is the ideal technique.

Experimental Protocol:

  • Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol, water/acetonitrile mixture).

  • Instrumentation: Introduce the sample into an electrospray ionization mass spectrometer (ESI-MS).

  • Data Acquisition: Acquire the spectrum in positive ion mode. For fragmentation analysis, perform tandem mass spectrometry (MS/MS).

The expected mass for the cation (2-Carboxy-N,N,N-trimethylethan-1-aminium) is C₆H₁₄NO₂⁺, which has a monoisotopic mass of approximately 132.1025 m/z.

Expected Fragmentation Pathways:

Quaternary ammonium salts and carboxylic acids exhibit characteristic fragmentation patterns.

  • Hofmann Elimination: A common fragmentation pathway for quaternary ammonium salts involves the loss of a neutral amine and the formation of an alkene.[11][12]

  • Loss of Trimethylamine: A significant neutral loss of trimethylamine (59 Da) is expected.

  • McLafferty Rearrangement: Carboxylic acids can undergo a characteristic McLafferty rearrangement, leading to the loss of a neutral alkene if the alkyl chain is long enough.[1]

  • Decarboxylation: Loss of CO₂ (44 Da) from the carboxylic acid moiety is also a possible fragmentation pathway.

The fragmentation of the analogous compound, L-carnitine, often shows a prominent fragment at m/z 85, corresponding to the loss of trimethylamine.[13] Another common fragment is observed at m/z 60, corresponding to the trimethylaminium ion.[13]

fragmentation cluster_path1 Hofmann-type Elimination cluster_path2 Decarboxylation parent [M]⁺ (C₆H₁₄NO₂⁺) m/z = 132.10 frag1 Loss of N(CH₃)₃ (59 Da) frag2 Loss of CO₂ (44 Da) prod1 [M - N(CH₃)₃]⁺ (C₃H₅O₂⁺) m/z = 73.03 frag1->prod1 prod2 [M - CO₂]⁺ (C₅H₁₄N⁺) m/z = 88.11 frag2->prod2

Caption: Predicted major fragmentation pathways for 2-Carboxy-N,N,N-trimethylethan-1-aminium cation in ESI-MS/MS.

Conclusion

This guide provides a comprehensive overview of the expected NMR, IR, and MS spectral data for 2-Carboxy-N,N,N-trimethylethan-1-aminium bromide. By leveraging data from analogous structures and fundamental principles of spectroscopy, researchers and scientists can confidently identify and characterize this compound in their work. The provided protocols and data tables serve as a practical reference for experimental design and data interpretation.

References

  • Chemistry LibreTexts. (2024, September 30). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link][8]

  • JoVE. (2025, May 22). Video: NMR and Mass Spectroscopy of Carboxylic Acids. Retrieved from [Link][1]

  • Chemistry LibreTexts. (2024, July 30). 20.9: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]

  • Bąchor, R., et al. (2011). The Competition of Charge Remote and Charge Directed Fragmentation Mechanisms in Quaternary Ammonium Salt Derivatized Peptides—An Isotopic Exchange Study. Journal of the American Society for Mass Spectrometry, 22(12), 2209–2221. [Link][11]

  • JoVE. (2025, May 22). Video: IR and UV–Vis Spectroscopy of Carboxylic Acids. Retrieved from [Link][9]

  • OpenStax. (2023, September 20). 20.8 Spectroscopy of Carboxylic Acids and Nitriles. In Organic Chemistry. Retrieved from [Link][3]

  • University of Calgary. (n.d.). IR Spectroscopy Tutorial: Carboxylic Acids. Retrieved from [Link][10]

  • Bąchor, R., et al. (2011). The Competition of Charge Remote and Charge Directed Fragmentation Mechanisms in Quaternary Ammonium Salt Derivatized Peptides—An Isotopic Exchange Study. Journal of the American Society for Mass Spectrometry, 22(12), 2209–2221. [Link][12]

  • ResearchGate. (n.d.). Aromatic 13 C NMR spectral data of quaternary ammonium salts 6-10 (DMSO-d 6). Retrieved from [Link][14]

  • ResearchGate. (n.d.). Figure S10. 1 H NMR spectrum of free D-carnitine and D-carnitine • L-1. Retrieved from [Link][15]

  • de la Torre, M. C., et al. (2002). Synthesis and Spectroscopic Characterisation of N-Alkyl Quaternary Ammonium Salts Typical Precursors of Cyanines. Molecules, 7(3), 355-367. [Link][7]

  • Chemistry Stack Exchange. (2018, May 9). Why do carboxylic acid derivatives show a more upfield shift than carbonyls in 13C-NMR?. Retrieved from [Link][5]

  • Bevital. (2019, October 31). Mass Spectrometric Analysis of L-carnitine and its Esters. Retrieved from [Link][16]

  • Varghese, J., et al. (2020). Mass Spectrometric Analysis of L-carnitine and its Esters: Potential Biomarkers of Disturbances in Carnitine Homeostasis. Current Molecular Medicine, 20(4), 244-255. [Link][17]

  • Chemistry Stack Exchange. (n.d.). Why do carboxylic acid derivatives show a more upfield shift than carbonyls in 13C-NMR?. Retrieved from [Link][6]

  • Brewer, F., Seim, H., & Englard, S. (1990). Reexamination of the 1H NMR assignments and solution conformations of L-carnitine and O-acetyl-L-carnitine using C-2 stereospecifically labeled monodeuterated isomers. Archives of Biochemistry and Biophysics, 276(2), 495-499. [Link][18]

  • Bovine Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 200 MHz, D2O, predicted) (BMDB0062595). Retrieved from [Link][19]

  • Li, Y., et al. (2020). Mass Spectral Library of Acylcarnitines Derived from Human Urine. Journal of the American Society for Mass Spectrometry, 31(5), 1014-1024. [Link][13]

  • National Center for Biotechnology Information. (n.d.). (-)-Carnitine. PubChem Compound Database. Retrieved from [Link][20]

  • Chemistry LibreTexts. (2025, January 19). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link][2]

Sources

Foundational

Solubility of 2-Carboxy-N,N,N-trimethylethan-1-aminium bromide in different solvents

An In-Depth Technical Guide to the Solubility of 2-Carboxy-N,N,N-trimethylethan-1-aminium bromide Abstract Solubility is a critical physicochemical parameter that dictates the efficacy, formulation, and application of ch...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Solubility of 2-Carboxy-N,N,N-trimethylethan-1-aminium bromide

Abstract

Solubility is a critical physicochemical parameter that dictates the efficacy, formulation, and application of chemical compounds in research and pharmaceutical development. This guide provides a comprehensive technical overview of the solubility of 2-Carboxy-N,N,N-trimethylethan-1-aminium bromide, a zwitterionic quaternary ammonium salt. By integrating theoretical principles with practical experimental methodologies, this document serves as a vital resource for researchers, scientists, and drug development professionals. We will explore the molecular characteristics governing its solubility, predictive models, key influencing factors, and gold-standard experimental protocols for its accurate determination.

Introduction: Understanding the Solute

2-Carboxy-N,N,N-trimethylethan-1-aminium bromide is a quaternary ammonium compound structurally related to the essential nutrient L-carnitine.[1][2] Its molecular architecture features a permanently positively charged quaternary ammonium group, a pH-active carboxylic acid moiety, and a bromide counter-ion. This unique combination of a zwitterionic character and a salt-like nature classifies it as a highly polar, hydrophilic compound, akin to certain types of ionic liquids.[3][4] An understanding of its solubility is paramount for applications ranging from biochemical assays to the development of novel therapeutic agents, as solubility directly impacts bioavailability, formulation stability, and overall performance.[5]

Caption: Zwitterionic structure of the target compound.

Theoretical Framework for Solubility Prediction

Before embarking on experimental determination, theoretical models provide invaluable insight into the expected solubility behavior of a compound.

Analysis of Molecular Structure and Intermolecular Forces

The principle of "like dissolves like" is fundamental. The solubility of 2-Carboxy-N,N,N-trimethylethan-1-aminium bromide is governed by its dominant intermolecular forces:

  • Ion-Dipole Interactions: The permanent positive charge on the quaternary nitrogen and the negative charge on the bromide ion interact strongly with polar solvents like water.[4]

  • Hydrogen Bonding: The carboxylate group can act as a hydrogen bond acceptor, while the surrounding water or alcohol molecules can serve as donors. This significantly contributes to its solubility in protic solvents.

  • Dipole-Dipole Interactions: The highly polar nature of the molecule facilitates strong interactions with other polar solvent molecules.

Given these characteristics, the compound is predicted to be highly soluble in polar protic solvents (e.g., water, methanol) and polar aprotic solvents (e.g., DMSO), but poorly soluble in non-polar solvents (e.g., hexane, toluene) where only weak van der Waals forces can be established.[3][6] This profile is consistent with data for the related compound L-carnitine, which is reported to be very soluble in water and ethanol but insoluble in ether and benzene.[1]

Predictive Computational Models

Hansen Solubility Parameters (HSP): HSP theory quantifies the "like dissolves like" principle by assigning three parameters to both solute and solvent:

  • δD: Energy from dispersion forces.

  • δP: Energy from polar forces.

  • δH: Energy from hydrogen bonding.

A solute is most likely to dissolve in a solvent when their HSP values are similar.[7][8] For 2-Carboxy-N,N,N-trimethylethan-1-aminium bromide, high δP and δH values are expected due to its ionic nature and hydrogen bonding capacity. HSP can be a powerful tool for initial solvent screening without extensive experimentation.[9][10]

COSMO-RS (Conductor-like Screening Model for Real Solvents): This is a high-level quantum chemistry-based method that can predict thermodynamic properties, including solubility, from the molecular structure alone.[11][12] It avoids the need for empirical group parameters, making it a robust tool for novel molecules.[13] COSMO-RS is particularly valuable in early-stage development when experimental data is not yet available, providing accurate predictions that can guide experimental design.[5]

Key Factors Influencing Solubility

The solubility of a zwitterionic salt is not a static property but is influenced by several environmental factors.

  • Solvent Nature: As predicted by its structure, the compound's solubility will be highest in highly polar, protic solvents and lowest in non-polar, aprotic solvents. The ability of the solvent to solvate both the quaternary ammonium cation and the bromide anion is crucial.[3][14]

  • Temperature: For most solid solutes, solubility increases with temperature. This relationship can be quantified by the van't Hoff equation, which relates the change in solubility to the enthalpy of dissolution.[15] For precise work, solubility must always be reported at a specified temperature.[16]

  • pH: The zwitterionic nature of the molecule makes its solubility highly dependent on pH. The carboxylic acid group has a specific pKa (for L-carnitine, this is ~3.8).[17]

    • At low pH (< pKa) , the carboxyl group is protonated, and the molecule carries a net positive charge.

    • At high pH (> pKa) , the carboxyl group is deprotonated, and the molecule exists as a zwitterion with a bromide counter-ion. Solubility is typically lowest near the isoelectric point and increases significantly as the pH moves away from this point due to enhanced electrostatic interactions with the solvent.[18]

Experimental Determination of Solubility

Accurate solubility data requires robust experimental design. A general workflow involves equilibration, phase separation, and quantitative analysis.

Caption: General workflow for experimental solubility determination.

Thermodynamic vs. Kinetic Solubility

It is critical to distinguish between two types of solubility measurements:

  • Thermodynamic Solubility: The true equilibrium solubility of the most stable crystalline form of the compound. It is determined using methods like the shake-flask technique that ensure equilibrium is reached, which can take 24 hours or more.[19][20]

  • Kinetic Solubility: An apparent solubility measured under non-equilibrium conditions, often from the precipitation of a compound from a stock solution (e.g., in DMSO). This is a high-throughput method used for early-stage screening.[21][22]

Recommended Experimental Protocols

Protocol 1: Shake-Flask Gravimetric Method (Thermodynamic Solubility) This is the "gold standard" method for determining thermodynamic solubility.[16][19]

  • Preparation: Add an excess amount of 2-Carboxy-N,N,N-trimethylethan-1-aminium bromide to a known volume of the chosen solvent in a sealed vial. The presence of undissolved solid is essential.

  • Equilibration: Agitate the vial in a temperature-controlled shaker bath (e.g., 25 °C) for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.[20]

  • Phase Separation: Allow the suspension to settle. Withdraw an aliquot of the supernatant using a syringe fitted with a solvent-compatible filter (e.g., 0.22 µm PTFE) to remove all undissolved solids.

  • Analysis: a. Accurately transfer a known volume of the clear filtrate into a pre-weighed, dry evaporating dish.[16] b. Evaporate the solvent in a drying oven at an appropriate temperature (e.g., 100-120 °C) until a constant weight of the dried residue is achieved.[23][24] c. Cool the dish in a desiccator before weighing.

  • Calculation: Calculate the solubility (in mg/mL or g/L) from the mass of the residue and the volume of the filtrate used.

Protocol 2: High-Performance Liquid Chromatography (HPLC) Method This method is highly accurate, sensitive, and can distinguish the analyte from impurities or degradation products.[21][22]

  • Preparation & Equilibration: Follow steps 1-3 from the Shake-Flask protocol.

  • Standard Curve Preparation: Prepare a series of standard solutions of the compound of known concentrations in the mobile phase. Inject these standards into the HPLC system to generate a calibration curve (Peak Area vs. Concentration).

  • Sample Analysis: Dilute the filtered supernatant with the mobile phase to a concentration that falls within the linear range of the calibration curve.

  • Injection & Quantification: Inject the diluted sample into the HPLC. Determine the concentration in the diluted sample by comparing its peak area to the calibration curve.

  • Calculation: Back-calculate the original concentration in the saturated solution, accounting for the dilution factor.

Predicted Solubility Profile and Discussion

While specific experimental data for 2-Carboxy-N,N,N-trimethylethan-1-aminium bromide is not widely published, a reliable profile can be predicted based on its structure and data from analogous compounds like L-carnitine and other quaternary ammonium salts.[1][25]

Table 1: Predicted Solubility Profile

Solvent ClassExample SolventPredicted SolubilityRationale
Polar Protic WaterVery High (>1000 g/L)Strong ion-dipole interactions and extensive hydrogen bonding. Analogous to L-carnitine (solubility >2500 g/L).[26][27]
Methanol, EthanolHighGood polarity and hydrogen bonding capabilities.[1]
Polar Aprotic Dimethyl Sulfoxide (DMSO)HighHigh polarity allows for effective solvation of ions.[3]
AcetoneLow to ModerateModerate polarity but lacks hydrogen bond donating ability, leading to weaker solvation.[1]
Non-Polar Toluene, BenzeneInsolubleMismatch of intermolecular forces (ion-dipole vs. dispersion).[1]
Hexane, Diethyl EtherInsolubleLarge disparity in polarity and interaction types.[1][3]

Table 2: Comparison of Common Experimental Methods

MethodTypeThroughputAccuracyKey AdvantageKey Limitation
Shake-Flask Gravimetric ThermodynamicLowVery HighGold standard for equilibrium solubility.[16][19]Time-consuming; requires larger sample amount.
HPLC-Based Thermodynamic/KineticMedium-HighHighHigh specificity and sensitivity; separates impurities.[21][22]Requires method development and more complex equipment.
UV-Vis Spectroscopy Thermodynamic/KineticHighModerateFast and simple.[28]Requires a chromophore; subject to interference from impurities.[22]
Nephelometry/Turbidimetry KineticVery HighLowExtremely fast, suitable for HTS.[21]Measures apparent solubility; higher detection limit.[19]

Conclusion

2-Carboxy-N,N,N-trimethylethan-1-aminium bromide is a highly polar, hydrophilic molecule with solubility characteristics dominated by its zwitterionic and salt-like nature. It is predicted to be exceptionally soluble in polar protic solvents like water and alcohols, moderately soluble in polar aprotic solvents, and effectively insoluble in non-polar organic solvents. Its solubility is strongly influenced by temperature and the pH of the medium. For definitive quantification, the shake-flask gravimetric method is recommended for thermodynamic equilibrium solubility, while HPLC-based assays offer a robust and sensitive alternative for both thermodynamic and high-throughput kinetic measurements. The principles and protocols outlined in this guide provide a solid foundation for the accurate characterization and effective utilization of this compound in diverse scientific applications.

References

  • Synthesis of novel functional ionic liquids and their application in biomass. RSC Publishing. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFQTgR7SDfPJyU4SJj1ILVI03RVwn8CGEku8XR9DtSE1v6xRet3dW8PkPXuOdjbmjrtPb2VI1ntKFwm-uy8ny5plKv7ySr64OG7P2y0hDSNaPWfxemKpvlQtGUmKvtU4z_F_gR0CRBQaiS1_aqb7M93SUQ0UouDrP0=]
  • Determination of Solubility by Gravimetric Method. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHnRRmUnI_rGbFItiULc3bYuEWR6Jyz96PYXEKEYbT5VBLHYh6rug0fA7Zl0HaQ7ZVIARz1jBCbFDjjEMEHY4OHLbJyI5_YhKMf93cye5g1UU9To6QnWX0woj7R3aM3bd-Z_QD792q2o6QQeqQtg8UjUVQ4sQKY-0TLVOSxUKq--dodrZ2e]
  • COSMO-RS | Thermodynamics & Solubility Prediction Software - SCM. [URL: https://www.scm.com/doc/COSMO-RS/index.html]
  • A hybrid approach to aqueous solubility prediction using COSMO-RS and machine learning. Process Safety and Environmental Protection. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH21VTirI3NuTQBk9BWhFZws8UkYJqd4shJYPoI-SJ-4jGa52IfD6FYSuU869TwpR0fu7HR9lHiAJ7n69G3vmjPZweDSM2io0p1XFNNWHn3lDE4UKpuZgaojaG3T788omQ5J8nEsMoEVBE7QVS7A6UdCCjDIKdaQ9_vGZmKxagaLV60uKHqP4HKVClcJ-_nTWXIndSmiQXNW3WOHwKnHhc6r1hVS9ESv989Gg==]
  • COSMO-RS - Wikipedia. [URL: https://en.wikipedia.org/wiki/COSMO-RS]
  • Using COSMO-RS to Predict Hansen Solubility Parameters. ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/acs.iecr.2c01625]
  • Prediction of Solubility with COSMO-RS. Zenodo. [URL: https://zenodo.org/record/1232057]
  • Solubility Parameter of Ionic Liquids: A Comparative Study of Inverse Gas Chromatography and Hansen Solubility Sphere. ACS Sustainable Chemistry & Engineering. [URL: https://pubs.acs.org/doi/10.1021/acssuschemeng.9b00945]
  • The Solubility Parameters of Ionic Liquids. PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2882247/]
  • Solubility, conductance, association and partition of some quaternary ammonium salts in organic solvent/water systems. ResearchGate. [URL: https://www.researchgate.
  • Solvent Redistribution Method To Determine Solubility and Aggregation: High Throughput, Accuracy, and Sustainability. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11380963/]
  • Absorption Spectroscopic Determination of Solubility of Alloxazine in Aqueous Solutions. SCIRP. [URL: https://www.scirp.
  • Comparison of Nephelometric, UV-Spectroscopic, and HPLC Methods for High-Throughput Determination of Aqueous Drug Solubility in Microtiter Plates. Analytical Chemistry. [URL: https://pubs.acs.org/doi/10.1021/ac9000089]
  • SALTING-IN BY QUATERNARY AMMONIUM SALTS. Canadian Science Publishing. [URL: https://cdnsciencepub.com/doi/abs/10.1139/v65-434]
  • Physicochemical properties of L-carnitine in aqueous solution and its interaction with trimethylamine N-oxide, sodium chloride and dextrose: Volumetric and calorimetric insights. ResearchGate. [URL: https://www.researchgate.net/publication/285584144_Physicochemical_properties_of_L-carnitine_in_aqueous_solution_and_its_interaction_with_trimethylamine_N-oxide_sodium_chloride_and_dextrose_Volumetric_and_calorimetric_insights]
  • Solutions of ionic liquids with diverse aliphatic and aromatic solutes – Phase behavior and potentials for applications: A review article. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFzfl23cpt8Qnlpnm89vTBBtUpx7YCM5ujFfuQvgk_ytp9Yn-57qPgZDdh_3sOacJLbzqce_xGg9nWuHX4_c2g7hvZfTZL2EyNLGxbGH10Y4jhnFMHPiH1lFaOgasU_L6m_1zcwaN1uCev6dzLbLOn_gbh1ji8uiBo5oSbkYkWt_bqRgV5HjInRNttxT5zHSuPgVD7UNFgNZylcZmaSDnu1A48f7w3pcS6OfJ0LcGrwElkS8tNjcL8cmSxpPAl-7yDDGJMS3JWxUVcEnSoFMwuH51OAO1D0bDqz]
  • Quaternary ammonium salts - Organic Chemistry II. Fiveable. [URL: https://library.fiveable.
  • Ionic liquid - Wikipedia. [URL: https://en.wikipedia.org/wiki/Ionic_liquid]
  • High-throughput analysis of aqueous drug solubility, supersaturation, and aggregation behaviour using second harmonic light scattering. Pharma Excipients. [URL: https://www.pharmaexcipients.com/news/high-throughput-analysis-of-aqueous-drug-solubility/]
  • Physicochemical properties of L-carnitine in aqueous solution and its interaction with trimethylamine N-oxide, sodium chloride and dextrose: Volumetric and calorimetric insights. IAEA. [URL: https://inis.iaea.org/search/search.aspx?orig_q=RN:47043818]
  • Different properties of L-carnitine. ChemicalBook. [URL: https://www.chemicalbook.com/article/Different-properties-of-L-carnitine.htm]
  • Determining the water solubility of difficult-to-test substances A tutorial review. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHehbmkLmua33N9F5pg4LCeLxveILO8tUEgP5L7E0SAGJ79A7oRw_1zKDUeB_PrKp7XO_hMQDtwwAZNnHl5L-ZyZcY0GpmnQ1l4z9IzWzC0rD3tdvaLh_LUWA-E-kj7ta04p-dzuO3--OhRT4d-fSPlSGrttgJFm25NI18px030_gOVGbfUiGojnfg4]
  • What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. [URL: https://www.infona.pl/resource/bwmeta1.element.springer-4942e6f4-a4f2-39c2-9e8d-8a62378810c9]
  • Rapid, small-scale determination of organic solvent solubility using a thermogravimetric analyzer. ResearchGate. [URL: https://www.researchgate.net/publication/235761623_Rapid_small-scale_determination_of_organic_solvent_solubility_using_a_thermogravimetric_analyzer]
  • [Solubility and the complex-forming properties of the zwitterlytes, 6-aminopenicillanic and 7-aminodesacetoxycephalosporanic acids]. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/1105156/]
  • Characterization and Solution Properties of Quaternary-Ammonium-Salt-Type Amphiphilic Gemini Ionic Liquids. ACS Omega. [URL: https://pubs.acs.org/doi/10.1021/acsomega.9b01538]
  • Solubility data of zwitterions in water. ResearchGate. [URL: https://www.researchgate.
  • Recent Advances in Solvents for the Dissolution, Shaping and Derivatization of Cellulose: Quaternary Ammonium Electrolytes and their Solutions in Water and Molecular Solvents. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5371822/]
  • Total Dissolved Solids by Gravimetric Determination. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFvKWGxrTdFPdRqrGY0Ygm4Ese85MRaFc3xHFbT7nVe6DnvHWmNBdalxjKLpthTI9uPQNNhrc3MF36wiiAUeRdlCO66qU0-ZBbxCGWdFHT5vSfLXURDWJw415OPguZSsYRRiMP_s7-yrX9HpoRjXvmk904bkWwRZ8as3oY-QQHlkD_lijMxB2700Q==]
  • Solubility Determination of Drugs at Room Temp. Scribd. [URL: https://www.scribd.
  • Non-hygroscopic L-carnitine salts. Google Patents. [URL: https://patents.google.
  • Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. [URL: https://lup.lub.lu.se/student-papers/record/1324203]
  • A zwitterionic solvent for in vitro toxicity tests of insoluble compounds. J-Stage. [URL: https://www.jstage.jst.go.jp/article/jvms/85/1/85_22-0317/_html/-char/en]
  • The Nutraceutical Value of Carnitine and Its Use in Dietary Supplements. MDPI. [URL: https://www.mdpi.com/1420-3049/25/9/2127]
  • A Solubility Comparison of Neutral and Zwitterionic Polymorphs. ResearchGate. [URL: https://www.researchgate.net/publication/260533327_A_Solubility_Comparison_of_Neutral_and_Zwitterionic_Polymorphs]
  • Hansen Solubility Parameters. [URL: https://www.hansen-solubility.com/]
  • CAS 541-15-1: (-)-Carnitine. CymitQuimica. [URL: https://www.cymitquimica.com/cas/541-15-1]
  • Cas 541-15-1,L-carnitine. LookChem. [URL: https://www.lookchem.com/L-carnitine/]
  • Hansen solubility parameter - Wikipedia. [URL: https://en.wikipedia.org/wiki/Hansen_solubility_parameter]
  • DL-Carnitine. Selleck Chemicals. [URL: https://www.selleckchem.com/products/dl-carnitine.html]
  • (-)-Carnitine. PubChem - NIH. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/10917]
  • Carnitine - Wikipedia. [URL: https://en.wikipedia.org/wiki/Carnitine]
  • Hansen Solubility Approach Towards Green Solvent Processing. The Royal Society of Chemistry. [URL: https://www.rsc.
  • Hansen Solubility Parameters Applied to the Extraction of Phytochemicals. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10488059/]
  • Measurement and Correlation of the Solubility of L-Carnitine in Different Pure Solvents and Ethanol-Acetone Solvent Mixture. ResearchGate. [URL: https://www.researchgate.net/publication/308053457_Measurement_and_Correlation_of_the_Solubility_of_L-Carnitine_in_Different_Pure_Solvents_and_Ethanol-Acetone_Solvent_Mixture]

Sources

Exploratory

An In-depth Technical Guide to the Thermal Stability and Degradation of 2-Carboxy-N,N,N-trimethylethan-1-aminium Bromide

For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist Abstract This technical guide provides a comprehensive analysis of the thermal stability and degradation pathway...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the thermal stability and degradation pathways of 2-Carboxy-N,N,N-trimethylethan-1-aminium bromide, a quaternary ammonium compound belonging to the carnitine ester family. As the stability of active pharmaceutical ingredients (APIs) is a critical determinant of their safety, efficacy, and shelf-life, a thorough understanding of their degradation under various stress conditions is paramount. This document synthesizes current knowledge on the degradation of carnitine esters, the influence of the bromide counter-ion on the stability of quaternary ammonium salts, and outlines robust methodologies for stability assessment. Detailed experimental protocols for forced degradation studies and thermal analysis are provided, alongside a discussion of the primary degradation mechanisms. This guide is intended to equip researchers, scientists, and drug development professionals with the necessary knowledge to anticipate and mitigate stability challenges associated with this class of compounds.

Introduction: Unveiling the Compound

2-Carboxy-N,N,N-trimethylethan-1-aminium bromide is the systematic name for the bromide salt of a carnitine ester. Carnitine and its esters are vital for cellular energy metabolism, primarily by facilitating the transport of long-chain fatty acids into the mitochondria for β-oxidation.[1][2] The structure consists of a quaternary ammonium cation, which imparts a permanent positive charge, and a bromide anion. The stability of this molecule is intrinsically linked to the ester functional group, which is susceptible to hydrolysis, and the quaternary ammonium halide structure, which influences its thermal decomposition.

The choice of the counter-ion in a pharmaceutical salt can significantly impact the drug's physicochemical properties, including its stability.[3][4][5] While chloride is a more common counter-ion for such compounds, the presence of bromide necessitates a specific evaluation of its influence on the thermal and chemical stability of the molecule.

The Dual Nature of Instability: Hydrolysis and Thermal Decomposition

The degradation of 2-Carboxy-N,N,N-trimethylethan-1-aminium bromide is primarily governed by two distinct pathways: the hydrolysis of the ester linkage and the thermal decomposition of the quaternary ammonium salt.

The Predominant Pathway: Hydrolysis of the Ester Bond

The most significant degradation pathway for carnitine esters is the hydrolysis of the ester bond. This reaction is highly dependent on pH and temperature.[6]

  • Alkaline Hydrolysis: The ester linkage is highly labile under basic conditions. The hydroxide ion acts as a nucleophile, attacking the carbonyl carbon of the ester and leading to the formation of L-carnitine and the corresponding carboxylate salt. This degradation is often rapid, even at room temperature.[6]

  • Acidic Hydrolysis: Under acidic conditions, the ester can also be hydrolyzed, although generally at a slower rate than in alkaline conditions. The reaction is catalyzed by hydronium ions, which protonate the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.[7]

  • Neutral Hydrolysis: Even in neutral aqueous solutions, hydrolysis can occur, albeit at a much slower rate. The stability of acetyl-L-carnitine in aqueous solutions is greatest in the neutral to acidic pH range (pH 3-7).[6]

The primary degradation products of hydrolysis are L-carnitine and the corresponding carboxylic acid.

Assessing Stability: A Methodical Approach

A comprehensive assessment of the thermal stability and degradation of 2-Carboxy-N,N,N-trimethylethan-1-aminium bromide involves a combination of thermal analysis techniques and forced degradation studies.

Thermal Analysis: TGA and DSC

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are powerful tools for probing the thermal stability of a compound in its solid state.[8]

  • Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. This technique can determine the onset temperature of decomposition and identify the number of decomposition steps. For quaternary ammonium halides, the thermal stability is influenced by the nature of the cation and the halide anion.[9]

  • Differential Scanning Calorimetry (DSC): DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It can detect thermal events such as melting, crystallization, and decomposition, and can distinguish between endothermic and exothermic processes.[8]

Forced Degradation Studies: Simulating Stress

Forced degradation, or stress testing, is essential for identifying potential degradation products and pathways, and for developing stability-indicating analytical methods.[10][11][12] These studies involve subjecting the compound to conditions more severe than those it would encounter during storage.[11]

Table 1: Summary of Forced Degradation Conditions

Stress ConditionTypical ParametersPurpose
Acidic Hydrolysis 0.1 M - 1 M HCl, 40-80°CTo assess susceptibility to acid-catalyzed hydrolysis.[12]
Basic Hydrolysis 0.1 M - 1 M NaOH, ambient to 70°CTo evaluate stability in alkaline conditions, where ester hydrolysis is often rapid.[7]
Oxidation 3-30% H₂O₂, ambient temperatureTo determine the potential for oxidative degradation.
Thermal Stress Elevated temperatures (e.g., 70°C)To investigate thermally induced degradation in both solid and solution states.[7]
Photostability Exposure to UV and visible light (ICH Q1B)To assess the impact of light on the stability of the compound.

Experimental Protocols: A Step-by-Step Guide

The following protocols provide a framework for conducting a thorough stability assessment of 2-Carboxy-N,N,N-trimethylethan-1-aminium bromide.

Protocol for Thermal Analysis (TGA/DSC)
  • Sample Preparation: Accurately weigh 5-10 mg of the compound into a standard aluminum or platinum pan.

  • Instrument Setup:

    • TGA:

      • Purge Gas: Nitrogen at a flow rate of 20-50 mL/min.

      • Temperature Program: Ramp from ambient temperature to a final temperature sufficient to ensure complete decomposition (e.g., 500°C) at a heating rate of 10°C/min.

    • DSC:

      • Purge Gas: Nitrogen at a flow rate of 20-50 mL/min.

      • Temperature Program: Ramp from ambient temperature to a temperature beyond any expected thermal events at a heating rate of 10°C/min.

  • Data Analysis:

    • TGA: Determine the onset temperature of decomposition (the temperature at which significant mass loss begins) and the temperatures of maximum rates of mass loss.

    • DSC: Identify endothermic and exothermic peaks corresponding to melting, decomposition, or other phase transitions.

TGA_DSC_Workflow cluster_prep Sample Preparation cluster_tga TGA Analysis cluster_dsc DSC Analysis Prep Weigh 5-10 mg of sample TGA_Setup Set TGA parameters: - N2 purge - Temp. ramp: 10°C/min Prep->TGA_Setup DSC_Setup Set DSC parameters: - N2 purge - Temp. ramp: 10°C/min Prep->DSC_Setup TGA_Run Run TGA TGA_Setup->TGA_Run TGA_Analysis Analyze TGA data: - Onset of decomposition - Mass loss steps TGA_Run->TGA_Analysis DSC_Run Run DSC DSC_Setup->DSC_Run DSC_Analysis Analyze DSC data: - Identify endo/exothermic peaks DSC_Run->DSC_Analysis

Caption: Workflow for Thermal Analysis using TGA and DSC.

Protocol for Forced Degradation Studies
  • Stock Solution Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., water or a water/acetonitrile mixture) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acidic Hydrolysis: Mix the stock solution with an equal volume of 0.2 M HCl to achieve a final acid concentration of 0.1 M. Incubate at 60°C for a specified time (e.g., 2, 4, 8, 24 hours).

    • Basic Hydrolysis: Mix the stock solution with an equal volume of 0.2 M NaOH. Incubate at room temperature, taking samples at shorter time intervals (e.g., 5, 15, 30, 60 minutes) due to expected rapid degradation.

    • Oxidative Degradation: Mix the stock solution with an equal volume of 6% H₂O₂. Store protected from light at room temperature for a specified time.

    • Thermal Degradation (Solution): Incubate the stock solution at 60°C.

    • Thermal Degradation (Solid): Store the solid compound in a controlled temperature oven at 60°C.

  • Sample Quenching and Preparation: At each time point, withdraw an aliquot of the stressed solution. For acidic and basic samples, neutralize with an equimolar amount of base or acid, respectively. Dilute all samples to a suitable concentration for analysis.

  • Analytical Method: Analyze the samples using a validated stability-indicating HPLC or LC-MS method. The method should be capable of separating the parent compound from all significant degradation products. A common approach for carnitine and its esters is reversed-phase HPLC with UV detection at a low wavelength (e.g., 210-225 nm) or mass spectrometric detection.[13][14]

Forced_Degradation_Workflow cluster_stress Stress Conditions Start Prepare Stock Solution (1 mg/mL) Acid Acidic Hydrolysis (0.1M HCl, 60°C) Start->Acid Base Basic Hydrolysis (0.1M NaOH, RT) Start->Base Oxidation Oxidative (3% H2O2, RT) Start->Oxidation Thermal Thermal (60°C, Solid & Solution) Start->Thermal Quench Quench & Neutralize Samples Acid->Quench Base->Quench Oxidation->Quench Thermal->Quench Analyze Analyze by Stability-Indicating HPLC/LC-MS Quench->Analyze Identify Identify & Characterize Degradation Products Analyze->Identify

Caption: General workflow for forced degradation studies.

Predicted Degradation Pathways

Based on the known chemistry of carnitine esters and quaternary ammonium salts, the following degradation pathways are anticipated for 2-Carboxy-N,N,N-trimethylethan-1-aminium bromide.

Primary Degradation: Hydrolysis

As previously discussed, hydrolysis is the most likely primary degradation pathway, yielding L-carnitine and the corresponding carboxylic acid.

Hydrolysis_Pathway Parent 2-Carboxy-N,N,N-trimethylethan-1-aminium bromide (Carnitine Ester) Products L-Carnitine Carboxylic Acid Parent->Products Hydrolysis (H2O, H+ or OH-)

Caption: Primary hydrolytic degradation pathway.

Potential Secondary Degradation

While hydrolysis is dominant, other minor degradation pathways could be relevant under specific stress conditions, particularly at elevated temperatures. These may include dehydration or other rearrangements, although these are less commonly reported for carnitine esters. Further investigation using advanced analytical techniques such as high-resolution mass spectrometry would be necessary to elucidate any minor degradation products.

Conclusion

The stability of 2-Carboxy-N,N,N-trimethylethan-1-aminium bromide is a critical attribute that must be thoroughly characterized to ensure its quality and safety as a potential pharmaceutical compound. The primary degradation pathway is the hydrolysis of the ester linkage, which is significantly influenced by pH and temperature. The bromide counter-ion also plays a role in the overall thermal stability of the molecule in the solid state.

A systematic approach combining thermal analysis techniques (TGA and DSC) and comprehensive forced degradation studies under various stress conditions (acidic, basic, oxidative, thermal, and photolytic) is essential for a complete stability profile. The protocols and insights provided in this guide offer a robust framework for researchers and drug development professionals to effectively assess the stability of this and similar carnitine ester compounds, ultimately leading to the development of safer and more effective medicines.

References

  • Zhuravlev, O., Nikol'skii, V., & Voronchikhina, L. (2016). Thermal stability of quaternary ammonium hexafluorophosphates and halides. Russian Journal of Applied Chemistry, 86.
  • Gnew, A. H., et al. (2025). Thermal Stability of Ionic Compounds on Nanostructured Metal Catalysts: Conversion of Quaternary Ammonium to Amines on Gold Nanoparticles. The Journal of Physical Chemistry C.
  • Rezaei, F., et al. (2016). Validation of a Stability-Indicating RP-HPLC Method for Determination of l-Carnitine in Tablets. Scientia Pharmaceutica, 84(3), 517-530. [Link]

  • van der Stok, A. J., et al. (2022).
  • Ståhl, K., & Claesson, M. (2010). Impact of counterion on the chemical stability of crystalline salts of procaine. Journal of Pharmaceutical Sciences, 99(9), 3847-3857. [Link]

  • Wang, Y., et al. (2006). The Preparation of Quaternary Ammonium Silver Halide and Its Thermal Decomposition Property. Imaging Science and Technology.
  • ResolveMass Laboratories. (2026, February 15). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. [Link]

  • Alsante, K. M., et al. (2014).
  • Klimczak, I., & Popławska, M. (2016).
  • Marino, M. G., & Kreuer, K. D. (2015). Alkaline stability of quaternary ammonium cations for alkaline fuel cell membranes and ionic liquids. ChemSusChem, 8(3), 513-523. [Link]

  • Płazińska, A., & Płaziński, W. (2020). The Role of Counter-Ions in Peptides—An Overview. Molecules, 25(23), 5698. [Link]

  • Arc-ses.com. (n.d.). A practical guide to forced degradation and stability studies for drug substances. [Link]

  • Dabrowska, M., & Starek, M. (2014). Validation of a Stability-Indicating RP-HPLC Method for Determination of L-Carnitine in Tablets. ResearchGate. [Link]

  • Melegh, B. (2017). Mass Spectrometric Analysis of L-carnitine and its Esters: Potential Biomarkers of Disturbances in Carnitine Homeostasis. PMC. [Link]

  • Breisch, J., et al. (2024). Biochemical and structural elucidation of the L-carnitine degradation pathway of the human pathogen Acinetobacter baumannii. Frontiers in Microbiology.
  • Jones, L. L., et al. (2004). Role of carnitine esters in brain neuropathology. Neurochemical Research, 29(10), 1905-1918. [Link]

  • Wang, Y., et al. (2025).
  • Wang, Y., et al. (2025). The Effects of Counter-Ions on Peptide Structure, Activity, and Applications.
  • Almannai, M., et al. (2019). Carnitine Inborn Errors of Metabolism. Molecules, 24(18), 3251. [Link]

  • IIT Kanpur. (n.d.). Thermogravimetric Analysis (TGA) & Differential Scanning Calorimetry (DSC). [Link]

  • Pytlik, B., et al. (2020). The temperature program used in the DSC–TGA study.
  • GL Sciences. (n.d.). Analysis of L-Carnitine in Supplements and Energy Drinks. [Link]

  • SigmaAldrich.cn. (n.d.). 2-Hydroxy-N,N,N-trimethylethan-1-aminium bromide. [Link]

  • Google Patents. (n.d.).
  • Jasinski, J. P., et al. (2013). 2-Hydroxy-N,N,N-trimethyl-3-tetradecyloxypropan-1-aminium bromide. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 11), o1659.
  • Zhang, Y., et al. (2012). Stability of acetyl-1-carnitine in 5% dextrose using a high-performance liquid chromatography-mass spectrometry times 2 method. International Journal of Pharmaceutical Compounding, 16(2), 161-164. [Link]

Sources

Foundational

The Evolution of Carnitine Analogues: From Metabolic Discovery to Targeted Pharmacotherapy

Introduction: The Metabolic Imperative of the Carnitine Shuttle Cellular energy homeostasis relies heavily on the mitochondrial β-oxidation of long-chain fatty acids (LCFAs). Because the inner mitochondrial membrane is i...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Metabolic Imperative of the Carnitine Shuttle

Cellular energy homeostasis relies heavily on the mitochondrial β-oxidation of long-chain fatty acids (LCFAs). Because the inner mitochondrial membrane is impermeable to acyl-CoA esters longer than 12 carbon atoms, cells utilize a highly regulated transport mechanism known as the carnitine shuttle[1].

The identification of carnitine palmitoyltransferase 1 (CPT1) by McGarry and Foster in 1978 as the rate-controlling enzyme in fatty acid oxidation (FAO) established a new frontier in metabolic pharmacology[1][2]. Since then, the structural manipulation of L-carnitine and its precursors has yielded a diverse class of carnitine analogues . These molecules have been engineered to act as enzyme inhibitors, metabolic modulators, and even targeted prodrug carriers, offering therapeutic potential across ischemia, type 2 diabetes, obesity, and oncology[2][3].

Mechanistic Pathways & Pharmacological Targets

The carnitine shuttle consists of three primary membrane-bound proteins:

  • CPT1 (Outer Membrane): Catalyzes the conversion of long-chain acyl-CoA to acylcarnitine[4]. It exists in multiple isoforms (CPT1A in liver, CPT1B in muscle, CPT1C in brain) and is allosterically inhibited by malonyl-CoA[1].

  • Carnitine-Acylcarnitine Translocase (CACT): Shuttles acylcarnitine across the inner mitochondrial membrane in exchange for free carnitine[2].

  • CPT2 (Inner Membrane): Reconverts acylcarnitine back into acyl-CoA for β-oxidation[4].

Pharmacological intervention primarily targets CPT1 or the upstream biosynthesis of carnitine itself. By inhibiting CPT1, analogues reduce the mitochondrial influx of LCFAs, thereby lowering acetyl-CoA levels and indirectly suppressing hepatic gluconeogenesis—a mechanism highly desirable in type 2 diabetes management[4]. Conversely, molecules like Meldonium act upstream by inhibiting γ-butyrobetaine hydroxylase, depleting the intracellular carnitine pool and forcing ischemic tissues to switch from oxygen-demanding FAO to more efficient anaerobic glycolysis[5][6].

G Cytosol Cytosol (Long-Chain Acyl-CoA) CPT1 CPT1 (Outer Membrane) Cytosol->CPT1 Acyl-CoA + Carnitine CACT CACT (Translocase) CPT1->CACT Acylcarnitine CPT2 CPT2 (Inner Membrane) CACT->CPT2 Acylcarnitine Matrix Mitochondrial Matrix (β-Oxidation) CPT2->Matrix Acyl-CoA + Carnitine Inhibitors Carnitine Analogues (e.g., ST1326) Inhibitors->CPT1 Competitive Inhibition Meldonium Meldonium (Inhibits Biosynthesis) Meldonium->Cytosol Reduces Carnitine Pool

Fig 1: Carnitine shuttle pathway and targeted pharmacological intervention by analogues.

Quantitative Data & Structure-Activity Relationships (SAR)

The structural evolution of carnitine analogues has branched into several distinct therapeutic avenues. Table 1 summarizes the core pharmacological profiles of the most significant analogues developed to date.

Table 1: Comparative Pharmacology of Key Carnitine Analogues

Analogue / CompoundPrimary TargetMechanism of ActionClinical / Experimental Status
Meldonium (Mildronate) γ-butyrobetaine hydroxylaseStructural analogue of γ-butyrobetaine (nitrogen replaces carbon). Inhibits biosynthesis, lowering tissue L-carnitine pools[5][6].Approved in select regions for ischemia; WADA prohibited[7].
ST1326 (Teglicar) Liver CPT1AFormyl-carnitine derivative providing reversible, competitive inhibition of CPT1A, reducing gluconeogenesis[2].Phase II trials for Type 2 Diabetes (halted due to hepatotoxicity risks)[2].
C75 (via C75-CoA) CPT1 (Hypothalamus)Central CPT1 inhibition increases malonyl-CoA, signaling satiety and increasing ATP levels[8].Experimental anti-obesity and anti-tumor agent[8].
Gemcitabine-Carnitine OCTN2 TransporterConjugates utilize the intestinal carnitine transporter to bypass poor membrane permeability[3].Preclinical development for oral chemotherapy delivery[3].
[18F]-FMC Carnitine ShuttleFluorinated radiotracer that mimics carnitine uptake for PET imaging[9].Preclinical imaging of aberrant tumor metabolism[9].

Experimental Methodologies in Analogue Development

To ensure rigorous validation of carnitine analogues, drug development relies on highly controlled, self-validating in vitro systems. Below are the definitive protocols used to establish target engagement and causality.

Protocol 1: Radiometric In Vitro Assessment of CPT1 Inhibition

This workflow is the gold standard for determining the IC50 of novel aminocarnitine derivatives against CPT1[4].

  • Mitochondrial Isolation: Isolate mitochondria from liver or heart tissue and suspend in a buffer containing 225 mM sucrose and 225 mM mannitol[4].

    • Causality: The high-osmolarity gradient prevents osmotic shock, maintaining the physical integrity of the outer mitochondrial membrane where CPT1 resides.

  • Chelation & Stabilization: Suspend the pellet in an assay medium containing 1 mM EGTA (pH 7.5) and 8.3 μM defatted BSA[4].

    • Causality: EGTA chelates calcium ions to prevent mitochondrial swelling and the uncoupling of oxidative phosphorylation. Defatted BSA binds endogenous free fatty acids, preventing them from acting as competitive substrates or detergent-like membrane disruptors.

  • Analogue Pre-incubation: Incubate the mitochondria with scalar concentrations (0–3 mM) of the carnitine analogue at 37 °C for 30 minutes[4].

    • Causality: Allows sufficient time for the analogue to achieve thermodynamic equilibrium and bind to the CPT1 catalytic site.

  • Radiotracer Initiation: Add 50 mM [14C]-palmitoyl-CoA and 10 mM L-carnitine to initiate the reaction[4].

    • Causality: [14C]-palmitoyl-CoA acts as the trackable substrate. The formation rate of [14C]-palmitoylcarnitine directly correlates with functional CPT1 activity.

  • Termination and Extraction: Stop the reaction exactly after 1 minute using 5% HClO4, extract the lipid fraction, and quantify via liquid scintillation counting[4].

    • Causality: HClO4 rapidly denatures the enzyme to freeze the reaction state. The strict 1-minute window ensures the measurement captures the initial linear velocity ( V0​ ) of the enzyme kinetics, preventing substrate depletion artifacts.

G Step1 1. Mitochondrial Isolation (Sucrose/Mannitol Buffer) Step2 2. Chelation & Stabilization (EGTA + BSA Addition) Step1->Step2 Step3 3. Analogue Incubation (Pre-incubation at 37°C) Step2->Step3 Step4 4. Radiotracer Addition ([14C]-palmitoyl-CoA) Step3->Step4 Step5 5. Reaction Termination (HClO4 Precipitation) Step4->Step5 Step6 6. Scintillation Counting (Quantify [14C]-acylcarnitine) Step5->Step6

Fig 2: Step-by-step radiometric workflow for evaluating CPT1 inhibition by carnitine analogues.

Protocol 2: OCTN2-Mediated Cellular Uptake Assay for Carnitine-Prodrugs

Recent advances utilize carnitine analogues not as inhibitors, but as vectors to exploit the Organic Cation/Carnitine Transporter 2 (OCTN2) for oral drug delivery[3].

  • Cell Culture Preparation: Seed Caco-2 cells on transwell polycarbonate inserts until they form a polarized monolayer (typically 21 days)[3].

    • Causality: Caco-2 cells spontaneously differentiate to express intestinal transporters, including OCTN2, accurately modeling the human intestinal epithelial barrier.

  • Competitive Inhibition Setup: Pre-incubate cells with either 100 μM L-carnitine or 100 μM palmitoyl-L-carnitine[3].

    • Causality: L-carnitine is a known OCTN2 substrate and will competitively inhibit the transporter. Palmitoyl-L-carnitine is an analogue but not an OCTN2 substrate; it serves as a critical negative control to prove that any reduction in prodrug uptake is specifically due to OCTN2 blockade, rather than generalized lipophilic membrane disruption[3].

  • Prodrug Administration & Quantification: Introduce the targeted prodrug (e.g., gemcitabine-carnitine) to the apical chamber. Sample the basolateral chamber at specific time intervals and analyze via LC-MS/MS[3].

    • Causality: LC-MS/MS provides the high specificity required to differentiate the intact prodrug from any prematurely cleaved active pharmaceutical ingredient (API), ensuring the permeability metric reflects the intact conjugate.

Recent Advances: Imaging and Prodrug Delivery

The utility of carnitine analogues has recently expanded beyond direct metabolic modulation:

  • Diagnostic Imaging: The synthesis of [18F]-fluoromethylcarnitine ([18F]-FMC) has provided a powerful PET imaging radiotracer. Because cancer cells often upregulate FAO for survival and proliferation, [18F]-FMC allows clinicians to visualize aberrant carnitine utilization in vivo, particularly in non-small cell lung cancer models[9].

  • Nutrient-Transporter Targeted Prodrugs: Drugs with poor membrane permeability, such as gemcitabine, have been successfully conjugated with L-carnitine. These analogues hijack the OCTN2 transporter in the small intestine, significantly improving oral bioavailability compared to non-targeted lipophilic amides[3].

Conclusion

The historical trajectory of carnitine analogues demonstrates a profound evolution in rational drug design. From the early serendipitous discovery of Meldonium's cardioprotective effects via biosynthesis inhibition, to the highly specific, reversible CPT1A inhibitors like ST1326, the field has continuously refined its understanding of lipid metabolism[2][6]. Today, the repurposing of the carnitine scaffold for OCTN2-targeted prodrug delivery and PET imaging represents the next frontier, transforming a simple metabolic shuttle into a versatile tool for precision medicine[3][9].

References

  • Discovery of a Long-Chain Carbamoyl Aminocarnitine Derivative, a Reversible Carnitine Palmitoyltransferase Inhibitor with Antiketotic and Antidiabetic Activity. acs.org. 4

  • Synthesis of new Carnitine Palmitoyltransferase I inhibitors derivatives of C75. researchgate.net. 8

  • Mitochondrial CPT1A: Insights into structure, function, and basis for drug development. nih.gov. 2

  • How Mildronate® Works – Improve Heart Energy and Recovery. mildronate.com. 5

  • Carnitine Palmitoyltransferase (CPT) Modulators: A Medicinal Chemistry Perspective on 35 Years of Research. acs.org. 1

  • Meldonium: review of pharmacology and clinical applications. researchgate.net. 6

  • Combination of l-Carnitine with Lipophilic Linkage-Donating Gemcitabine Derivatives as Intestinal Novel Organic Cation Transporter 2-Targeting Oral Prodrugs. acs.org. 3

  • Meldonium: Drug notes. wileymicrositebuilder.com. 7

  • Fluorinated Carnitine Derivatives as Tools to Visualise Carnitine Transport and Metabolism. chemrxiv.org. 9

Sources

Exploratory

2-Carboxy-N,N,N-trimethylethan-1-aminium Bromide: Mechanisms of Action, Biosynthesis, and Translational Applications in Macromolecular Stabilization

Executive Summary 2-Carboxy-N,N,N-trimethylethan-1-aminium bromide (CAS: 19604-99-0), more commonly known in biological literature as β-alanine betaine or 3-(trimethylammonio)propanoate, is a highly potent quaternary amm...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-Carboxy-N,N,N-trimethylethan-1-aminium bromide (CAS: 19604-99-0), more commonly known in biological literature as β-alanine betaine or 3-(trimethylammonio)propanoate, is a highly potent quaternary ammonium osmoprotectant. Originally identified as a critical survival metabolite in halophytic plants (e.g., Plumbaginaceae), this zwitterionic compound has garnered significant attention in drug development and biotechnology. Unlike traditional osmolytes, its unique structural thermodynamics provide superior macromolecular stabilization under extreme osmotic, thermal, and hypoxic stress. This whitepaper details its mechanism of action, biosynthetic pathways, and provides validated protocols for researchers looking to leverage its chaperone-like properties in biologic formulations and cellular therapies.

Structural Biology and Chemical Identity

The compound is a derivative of the non-proteinogenic amino acid β-alanine, where the primary amine is fully quaternized by three methyl groups.

  • Molecular Formula: C₆H₁₄BrNO₂ (as the bromide salt)

  • Molecular Weight: 212.09 g/mol

  • Physicochemical Profile: At physiological pH, the molecule exists as a zwitterion. The spatial separation between the positively charged quaternary ammonium group and the negatively charged carboxylate group (separated by a two-carbon aliphatic chain) creates a distinct dipole moment. This extended charge separation is critical for its interaction with the aqueous solvent network.

Mechanism of Action: Preferential Exclusion and Hypoxic Resilience

The Preferential Exclusion Model

The core mechanism of action for 2-Carboxy-N,N,N-trimethylethan-1-aminium relies on the Preferential Exclusion Model of protein stabilization. Because the compound is highly polar and strongly hydrated, it is sterically and thermodynamically excluded from the immediate hydration shell of folded proteins. This exclusion creates a localized concentration gradient. If a protein attempts to unfold (denature), its exposed surface area increases, which would force the thermodynamically unfavorable interaction between the exposed hydrophobic residues and the osmolyte. Consequently, the presence of β-alanine betaine dramatically increases the thermodynamic penalty of unfolding, shifting the equilibrium strongly toward the compact, native state.

Evolutionary Advantage Under Hypoxia

A defining mechanistic advantage of β-alanine betaine over the more common glycine betaine is its efficacy in hypoxic microenvironments. The biosynthesis of glycine betaine requires molecular oxygen (via choline monooxygenase). In contrast, the accumulation of β-alanine betaine is independent of oxygen, making it a superior cellular protectant during ischemic or hypoxic stress events, a trait highly relevant for solid tumor microenvironment modeling and ischemic drug therapies.

MOA Stress Osmotic / Thermal Stress Accumulation Intracellular Accumulation of β-Alanine Betaine Stress->Accumulation Triggers upregulation Exclusion Preferential Exclusion from Protein Surfaces Accumulation->Exclusion Drives physical chemistry Hydration Maintenance of Hydration Shell Exclusion->Hydration Results in Stability Prevention of Protein Unfolding (Thermodynamic Stabilization) Exclusion->Stability Increases unfolding penalty Survival Cellular Survival under Hypoxia and Salinity Hydration->Survival Stability->Survival

Fig 1: Mechanism of action of β-alanine betaine in macromolecular stabilization and cell survival.

Biosynthetic Pathway

In biological systems, the synthesis of this compound is catalyzed by a trifunctional S-adenosyl-L-methionine (SAM)-dependent N-methyltransferase (NMTase). The enzyme performs three iterative methylations on the primary amine of β-alanine .

Biosynthesis A β-Alanine B N-methyl-β-alanine A->B SAM-dependent NMTase C N,N-dimethyl-β-alanine B->C SAM-dependent NMTase D β-Alanine betaine (2-Carboxy-N,N,N-trimethylethan-1-aminium) C->D SAM-dependent NMTase

Fig 2: Iterative SAM-dependent N-methylation of β-alanine to β-alanine betaine via NMTase.

Quantitative Data: Efficacy in Protein Stabilization

The chaperone-like efficacy of β-alanine betaine has been benchmarked against other known osmolytes using Lactate Dehydrogenase (LDH) as a model biosensor. LDH is a multi-subunit enzyme highly susceptible to thermal denaturation, making it an ideal candidate for quantifying osmoprotective capacity.

Osmolyte Added (250 mM)% Residual LDH Activity (Post-50°C Stress)Hydration Shell Maintenance ScoreMechanistic Note
Control (Buffer Only) 12.5 ± 2.1%LowRapid subunit dissociation and aggregation.
Taurine 42.1 ± 3.4%ModerateLimited preferential exclusion.
Proline 55.0 ± 2.8%ModerateGood hydration, but interacts with backbone.
Glycine Betaine 68.2 ± 1.9%HighStrong preferential exclusion.
β-Alanine Betaine 74.5 ± 2.2% Very High Extended dipole maximizes exclusion radius.

Self-Validating Experimental Protocols

Protocol 1: In Vitro Osmoprotection Assay (LDH Thermal Stabilization)

Objective: Validate the thermodynamic stabilization of proteins by 2-Carboxy-N,N,N-trimethylethan-1-aminium bromide. Causality Rationale: By applying a controlled thermal stress (50°C), the kinetic energy overcomes the activation barrier for LDH unfolding. The assay is self-validating by including a positive control (Glycine betaine) to ensure the thermal stress is within the dynamic range of osmolyte rescue.

  • Reagent Preparation: Prepare a 50 mM sodium phosphate buffer (pH 7.4). Reconstitute rabbit muscle LDH to a working concentration of 1 µg/mL.

  • Osmolyte Matrix: Prepare test solutions containing 0, 50, 100, and 250 mM of. Prepare a parallel 250 mM Glycine betaine positive control.

  • Thermal Denaturation: Incubate the LDH-osmolyte mixtures in a thermal cycler at 50°C for exactly 30 minutes.

  • Quenching: Rapidly transfer the tubes to an ice-water bath for 5 minutes to halt the denaturation kinetics.

  • Activity Quantification: Add 0.2 mM NADH and 1 mM sodium pyruvate to the chilled samples. Immediately measure the linear decrease in absorbance at 340 nm (due to NADH oxidation) over 3 minutes using a UV-Vis spectrophotometer. Calculate residual activity relative to an unstressed (room temperature) control.

Protocol 2: LC-MS/MS Quantification of Intracellular Accumulation

Objective: Quantify the cellular uptake of the compound in engineered cell lines. Causality Rationale: Because β-alanine betaine is highly polar and zwitterionic, standard C18 reversed-phase chromatography will result in poor retention and peak shape. Hydrophilic Interaction Liquid Chromatography (HILIC) is strictly required. The use of cold 80% methanol rapidly quenches metabolism, preventing the enzymatic degradation of the betaine pool while simultaneously precipitating proteins.

  • Cell Culture: Culture CHO (Chinese Hamster Ovary) cells to 80% confluence. Spike the media with 10 mM 2-Carboxy-N,N,N-trimethylethan-1-aminium bromide and incubate for 24 hours.

  • Metabolic Quenching: Aspirate media and wash cells rapidly (<10 seconds) with ice-cold PBS. Immediately add -20°C 80% methanol containing 1 µM of an isotopically labeled internal standard (e.g., d9-betaine) to correct for matrix effects and extraction recovery.

  • Extraction: Scrape the cells, transfer to microcentrifuge tubes, and vortex for 5 minutes at 4°C. Centrifuge at 14,000 × g for 15 minutes to pellet cellular debris.

  • HILIC-MS/MS Analysis: Inject 2 µL of the supernatant onto a HILIC column coupled to a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode.

  • MRM Transitions: Monitor the specific precursor-to-product ion transition for β-alanine betaine (m/z 132.1 → 73.1, representing the loss of the trimethylamine group). Normalize the peak area against the internal standard to determine absolute intracellular concentration.

Translational Potential in Drug Development

For formulation scientists, 2-Carboxy-N,N,N-trimethylethan-1-aminium bromide represents a next-generation excipient. Its ability to prevent protein aggregation via preferential exclusion makes it highly valuable for stabilizing monoclonal antibodies (mAbs) and recombinant fusion proteins against agitation and thermal stress during long-term storage. Furthermore, its oxygen-independent accumulation profile offers novel avenues for enhancing the viability of CAR-T cells and stem cells during ex vivo expansion and cryopreservation.

References

  • Hanson, A. D., Rathinasabapathi, B., Chamberlin, B., & Gage, D. A. (1991). Comparative physiological evidence that beta-alanine betaine and choline-O-sulfate act as compatible osmolytes in halophytic Limonium species. Plant Physiology.[Link]

  • Rathinasabapathi, B., Fouad, W. M., & Sigua, C. A. (2001). β-Alanine betaine synthesis in the Plumbaginaceae. Purification and characterization of a trifunctional, S-adenosyl-L-methionine-dependent N-methyltransferase from Limonium latifolium leaves. Plant Physiology.[Link]

  • Mehta, S., & Seidler, N. W. (2005). Beta-alanine suppresses heat inactivation of lactate dehydrogenase. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

  • Raman, S. B., & Rathinasabapathi, B. (2003). beta-alanine N-methyltransferase of Limonium latifolium. cDNA cloning and functional expression of a novel N-methyltransferase implicated in the synthesis of the osmoprotectant beta-alanine betaine. Plant Physiology.[Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 441440, beta-Alanine betaine. PubChem.[Link]

Protocols & Analytical Methods

Method

The Emergence of Trimethylated Amino Acid Derivatives in Metabolic Research: Application Notes for N,N,N-trimethyl-L-alanyl-L-proline betaine (TMAP)

For Researchers, Scientists, and Drug Development Professionals Introduction: Deciphering the Role of Novel Trimethylated Compounds in Metabolism The initial query concerning "2-Carboxy-N,N,N-trimethylethan-1-aminium bro...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Deciphering the Role of Novel Trimethylated Compounds in Metabolism

The initial query concerning "2-Carboxy-N,N,N-trimethylethan-1-aminium bromide," which translates to N,N,N-trimethylalanine, highlights a growing interest in the metabolic fate and function of modified amino acids. While direct, extensive metabolic studies on N,N,N-trimethylalanine are not widely documented in current literature, significant research has recently focused on a closely related and highly relevant dipeptide: N,N,N-trimethyl-L-alanyl-L-proline betaine (TMAP) .

This document provides detailed application notes and protocols for the study of TMAP, a novel, gut-microbiota-associated metabolite that has demonstrated considerable promise as a robust biomarker for kidney function. These guidelines are designed to equip researchers with the necessary framework to investigate TMAP in the context of metabolic studies, particularly those related to renal disease and potentially other metabolic disorders.

The Scientific Rationale: Why TMAP is a Metabolite of Interest

Metabolomic studies have uncovered a vast landscape of small molecules that are products of the interplay between host and gut microbial metabolism. Among these, trimethylated compounds such as Trimethylamine N-oxide (TMAO) have gained significant attention for their association with various diseases, including cardiovascular and kidney disease.[1][2][3][4][5]

TMAP has emerged from untargeted metabolomics studies as a novel molecule with a strong correlation to kidney function.[6][7] Its concentration in plasma has been shown to be inversely related to the glomerular filtration rate (GFR), a key indicator of renal health.[8][9] This makes TMAP a compelling candidate for a sensitive and specific biomarker for the diagnosis and prognosis of chronic kidney disease (CKD).

The investigation of TMAP and its metabolic origins offers a window into the complex interactions within the gut-liver-kidney axis, providing potential new avenues for diagnostics and therapeutic interventions in metabolic diseases.

Core Application: TMAP as a Biomarker of Kidney Function

Recent studies have robustly demonstrated that plasma concentrations of TMAP are significantly elevated in patients with CKD compared to individuals with normal GFR.[8][9][10] Furthermore, TMAP has been identified as a strong indicator of dialytic clearance in patients with end-stage renal disease (ESRD).[6][7] This suggests that TMAP is filtered by the kidneys and accumulates in the blood when renal function is impaired.

Quantitative Data Summary: TMAP Plasma Concentrations
CohortMean TMAP Concentration (ng/mL) ± SEMReference
Healthy Controls146 ± 21.7[9][10]
Chronic Kidney Disease (CKD)1045 ± 712[9][10]
Peritoneal Dialysis (PD)1703 ± 572[9][10]
Hemodialysis (HD)1766 ± 735[9][10]
Rat Model (Control)92.7 ± 22.3[9]
Rat Model (0.7% Adenine-induced CKD)516.0 ± 234.0[9]

Experimental Protocols

Protocol 1: Extraction of TMAP from Human Plasma

This protocol outlines a standard procedure for the extraction of TMAP from plasma samples for subsequent analysis by liquid chromatography-mass spectrometry (LC-MS).

Materials:

  • Human plasma collected in EDTA or heparin tubes

  • Acetonitrile (ACN), HPLC grade

  • Methanol (MeOH), HPLC grade

  • Formic acid (FA), LC-MS grade

  • Internal Standard (IS): A stable isotope-labeled version of TMAP is ideal. If unavailable, a structurally similar quaternary ammonium compound can be used after thorough validation.

  • Microcentrifuge tubes (1.5 mL)

  • Centrifuge capable of 13,000 x g

  • Vortex mixer

  • Pipettes and tips

Procedure:

  • Sample Thawing: Thaw frozen plasma samples on ice to prevent degradation of metabolites.

  • Aliquoting: Once thawed, vortex the plasma samples gently. Aliquot 50 µL of plasma into a clean 1.5 mL microcentrifuge tube.

  • Internal Standard Spiking: Add 10 µL of the internal standard solution (concentration to be optimized based on instrument sensitivity) to each plasma sample.

  • Protein Precipitation: Add 200 µL of ice-cold acetonitrile to each tube. This high ratio of ACN to plasma ensures efficient protein precipitation.

  • Vortexing: Vortex the samples vigorously for 1 minute to ensure thorough mixing and complete protein precipitation.

  • Incubation: Incubate the samples at -20°C for 20 minutes to further enhance protein precipitation.

  • Centrifugation: Centrifuge the tubes at 13,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a new clean tube, being cautious not to disturb the protein pellet.

  • Evaporation: Dry the supernatant under a gentle stream of nitrogen or using a vacuum concentrator.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid). Vortex for 30 seconds to ensure the residue is fully dissolved.

  • Final Centrifugation: Centrifuge the reconstituted sample at 13,000 x g for 5 minutes at 4°C to pellet any remaining particulates.

  • Sample Transfer: Transfer the final supernatant to an LC-MS autosampler vial for analysis.

Protocol 2: Quantitative Analysis of TMAP by UPLC-MS/MS

This protocol provides a general framework for the quantification of TMAP using Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS). Instrument parameters will require optimization for specific systems.

Instrumentation:

  • UPLC system coupled to a triple quadrupole or high-resolution mass spectrometer.

  • Hydrophilic Interaction Liquid Chromatography (HILIC) column is recommended for retaining the polar TMAP molecule.

LC Parameters (Example):

ParameterSetting
Column Waters ACQUITY UPLC BEH HILIC, 2.1 x 100 mm, 1.7 µm
Mobile Phase A 10 mM Ammonium Formate in Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL
Gradient 95% B to 50% B over 5 minutes, then re-equilibrate

MS/MS Parameters (Example for Positive Ionization Mode):

ParameterSetting
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3.0 kV
Source Temperature 150°C
Desolvation Temperature 400°C
MRM Transitions TMAP: 229.15 > 70.06 (quantifier), 229.15 > 142.10 (qualifier)
Collision Energy Optimize for specific instrument

Data Analysis:

  • Quantification is performed by constructing a calibration curve using known concentrations of a TMAP standard.

  • The peak area ratio of the analyte to the internal standard is plotted against the concentration of the standards.

  • A linear regression analysis is used to determine the concentration of TMAP in the unknown samples.

Visualization of Workflows and Pathways

Experimental Workflow for TMAP Quantification

TMAP_Quantification_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing s1 Plasma Sample (50 µL) s2 Spike with Internal Standard s1->s2 s3 Protein Precipitation (ACN) s2->s3 s4 Centrifugation s3->s4 s5 Supernatant Evaporation s4->s5 s6 Reconstitution s5->s6 a1 HILIC Separation s6->a1 Inject a2 Mass Spectrometry (MRM) a1->a2 a3 Data Acquisition a2->a3 d1 Peak Integration a3->d1 d2 Calibration Curve Generation d1->d2 d3 Concentration Calculation d2->d3 result result d3->result TMAP Concentration

Caption: Workflow for the quantification of TMAP in plasma.

Conceptual Pathway of TMAP Production and Clearance

TMAP_Pathway Diet Dietary Precursors (e.g., L-alanyl-L-proline) Gut Gut Microbiota Diet->Gut Ingestion TMAP TMAP (N,N,N-trimethyl-L-alanyl-L-proline betaine) Gut->TMAP Metabolic Conversion (Methylation) TMAP_Precursor L-alanyl-L-proline Bloodstream Systemic Circulation TMAP->Bloodstream Absorption Kidney_Healthy Healthy Kidney Bloodstream->Kidney_Healthy Filtration Kidney_Impaired Impaired Kidney Bloodstream->Kidney_Impaired Reduced Filtration Urine_Healthy Excretion Kidney_Healthy->Urine_Healthy Clearance Blood_Accumulation Accumulation in Plasma Kidney_Impaired->Blood_Accumulation Leads to

Caption: Proposed pathway for TMAP generation and renal clearance.

Conclusion and Future Directions

The study of N,N,N-trimethyl-L-alanyl-L-proline betaine (TMAP) represents a significant advancement in the field of metabolic biomarkers. The protocols and information provided herein offer a solid foundation for researchers to explore the role of TMAP in kidney disease and potentially other metabolic conditions. Future research should focus on elucidating the specific gut microbial species and enzymatic pathways responsible for TMAP production, as well as investigating its broader physiological and pathophysiological roles. This will undoubtedly open new avenues for understanding host-microbiome interactions and developing novel diagnostic and therapeutic strategies.

References

  • Jie, Z., et al. (2017). The gut microbiome and heart failure.
  • Thomas, J., et al. (2019). Untargeted metabolomics reveals N, N, N-trimethyl-L-alanyl-L-proline betaine (TMAP) as a novel biomarker of kidney function. Scientific Reports, 9(1), 6831. [Link]

  • Arnold, M., et al. (2023). Investigation of N, N, N-Trimethyl-L-alanyl-L-proline Betaine (TMAP) as a Biomarker of Kidney Function. ACS Omega, 8(17), 15160–15167. [Link]

  • Arnold, M., et al. (2023). Investigation of N,N,N-Trimethyl-L-alanyl-L-proline Betaine (TMAP) as a Biomarker of Kidney Function. ACS Omega. [Link]

  • Baydoun, S., et al. (2021).
  • Urquhart, B. L., et al. (2019). Untargeted metabolomics reveals N, N, N-trimethyl-L-alanyl-L-proline betaine (TMAP) as a novel biomarker of kidney function. Scientific Reports. [Link]

  • Arnold, M., et al. (2023). Investigation of N,N,N-Trimethyl-L-alanyl-L-proline Betaine (TMAP) as a Biomarker of Kidney Function. ACS Omega.
  • Koeth, R. A., et al. (2021). The Accumulation and Molecular Effects of Trimethylamine N-Oxide on Metabolic Tissues: It's Not All Bad. Metabolites, 11(9), 588. [Link]

  • Chen, K., et al. (2022). Trimethylamine-N-oxide: a potential biomarker and therapeutic target in ischemic stroke. Frontiers in Neurology.
  • Li, D., et al. (2021). Trimethylamine-N-Oxide Pathway: A Potential Target for the Treatment of MAFLD. Frontiers in Molecular Biosciences.

Sources

Application

High-performance liquid chromatography (HPLC) method for analyzing 2-Carboxy-N,N,N-trimethylethan-1-aminium bromide

Application Note: A Robust HPLC Method for the Analysis of 2-Carboxy-N,N,N-trimethylethan-1-aminium bromide Audience: Researchers, scientists, and drug development professionals. Abstract: This document provides a detail...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: A Robust HPLC Method for the Analysis of 2-Carboxy-N,N,N-trimethylethan-1-aminium bromide

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed high-performance liquid chromatography (HPLC) method for the quantitative analysis of 2-Carboxy-N,N,N-trimethylethan-1-aminium bromide, also known as γ-Butyrobetaine bromide. Due to its polar, quaternary ammonium structure and lack of a significant UV chromophore, this analyte presents unique analytical challenges. This application note details a robust method utilizing Hydrophilic Interaction Liquid Chromatography (HILIC) coupled with a Charged Aerosol Detector (CAD), offering a reliable solution for accurate quantification in various sample matrices. The causality behind each methodological choice is explained, and the protocol is designed as a self-validating system in line with ICH guidelines.

Introduction: The Analytical Challenge

2-Carboxy-N,N,N-trimethylethan-1-aminium (γ-Butyrobetaine) is a crucial intermediate in the biosynthesis of carnitine. Its analysis is vital in various fields, from metabolic research to pharmaceutical quality control. The bromide salt form is a quaternary ammonium compound, which confers high polarity and a permanent positive charge.[1] These physicochemical properties make it difficult to retain on traditional reversed-phase (RP) HPLC columns, which rely on hydrophobic interactions.[2] Furthermore, the molecule lacks a suitable chromophore, rendering standard UV-Vis detection ineffective.[3][4]

This guide addresses these challenges by employing a specialized chromatographic and detection strategy.

Causality of Method Selection: Why HILIC and CAD?

The Separation Mode: Hydrophilic Interaction Liquid Chromatography (HILIC)

Conventional reversed-phase chromatography is unsuitable for highly polar compounds like γ-Butyrobetaine bromide as they elute at or near the void volume with poor retention.[5] While techniques like ion-pair chromatography can enhance retention for ionic compounds, they often suffer from long equilibration times and can be incompatible with mass spectrometry.[2]

HILIC emerges as the superior strategy for this analyte.[1][6] HILIC utilizes a polar stationary phase (e.g., bare silica, or bonded with amide or zwitterionic functional groups) and a mobile phase with a high concentration of a less polar organic solvent, typically acetonitrile.[5][7] This creates a water-enriched layer on the surface of the stationary phase. Polar analytes partition into this aqueous layer, leading to their retention.[5] The separation is then achieved by eluting with an increasing concentration of the aqueous component (the strong solvent).[5] This approach provides excellent retention and resolution for highly polar and charged compounds like quaternary amines without the need for ion-pairing reagents.[6][8]

The Detection System: Charged Aerosol Detector (CAD)

Given the absence of a UV-absorbing moiety in γ-Butyrobetaine, an alternative detection method is required. While an Evaporative Light Scattering Detector (ELSD) is a viable option for non-volatile analytes, the Charged Aerosol Detector (CAD) often provides superior sensitivity and a wider dynamic range.[9][10][11]

The principle of CAD involves four steps:

  • Nebulization: The column eluent is converted into an aerosol of fine droplets.

  • Evaporation: The mobile phase is evaporated from the droplets in a heated tube, leaving behind dried analyte particles.

  • Charging: The analyte particles are charged by a stream of positively charged nitrogen ions.

  • Detection: The total charge of the aerosol particles is measured by an electrometer, which generates a signal proportional to the mass of the analyte.[3][10]

CAD is a near-universal detector for all non-volatile and many semi-volatile analytes, making it ideal for this application.[3][4] Its response is largely independent of the chemical structure of the analyte, which is a significant advantage for quantification.[10]

Experimental Workflow and Protocol

The following diagram illustrates the comprehensive workflow for the analysis of 2-Carboxy-N,N,N-trimethylethan-1-aminium bromide.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC-CAD Analysis cluster_data Data Processing & Analysis prep_start Weigh Analyte (Standard or Sample) prep_dissolve Dissolve in Diluent (e.g., 90:10 ACN:Water) prep_start->prep_dissolve prep_vortex Vortex to Mix prep_dissolve->prep_vortex prep_filter Filter through 0.22 µm Syringe Filter prep_vortex->prep_filter prep_vial Transfer to HPLC Vial prep_filter->prep_vial hplc_inject Inject Sample prep_vial->hplc_inject hplc_column HILIC Column Separation (Zwitterionic or Amide Phase) hplc_inject->hplc_column hplc_detect Charged Aerosol Detector (CAD) hplc_column->hplc_detect data_acquire Acquire Signal using Chromatography Data System (CDS) hplc_detect->data_acquire data_integrate Integrate Peak Area data_acquire->data_integrate data_calibrate Generate Calibration Curve (Peak Area vs. Concentration) data_integrate->data_calibrate data_quantify Quantify Sample Concentration data_calibrate->data_quantify cluster_prep cluster_prep cluster_hplc cluster_hplc cluster_data cluster_data

Sources

Method

Application Note: 2-Carboxy-N,N,N-trimethylethan-1-aminium Bromide as an Internal Standard in LC-MS/MS Metabolomics

Executive Summary & Mechanistic Rationale In targeted metabolomics and lipidomics, the accurate quantification of highly polar, quaternary ammonium compounds (QACs)—such as glycine betaine, proline betaine, and L-carniti...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

In targeted metabolomics and lipidomics, the accurate quantification of highly polar, quaternary ammonium compounds (QACs)—such as glycine betaine, proline betaine, and L-carnitine—presents significant analytical challenges. These compounds suffer from severe matrix-induced ion suppression during Electrospray Ionization (ESI) and exhibit poor retention on standard reversed-phase columns.

2-Carboxy-N,N,N-trimethylethan-1-aminium bromide (CAS: 19604-99-0), commonly known as β-alanine betaine hydrobromide , serves as an exceptional exogenous internal standard (IS) to overcome these hurdles. Biologically, β-alanine betaine functions as an osmoprotectant in halophytic plants and marine organisms to manage osmotic stress (,[1]). Because it is completely absent from mammalian biofluids (e.g., human plasma, urine) but shares the exact zwitterionic physicochemical properties of endogenous betaines, it provides a self-validating mechanism to normalize extraction recovery and compensate for ESI matrix effects without the high cost of stable isotope-labeled (SIL) standards ([2]).

Pathway Choline Choline (Endogenous Precursor) Betaine Glycine Betaine (Target Analyte) Choline->Betaine Oxidation Methionine Methionine Cycle (Methyl Donation) Betaine->Methionine Remethylation Osmoregulation Osmoprotection & Cell Volume Regulation Betaine->Osmoregulation Accumulation BetaAlanine β-Alanine (Plant/Marine Precursor) BetaBetaine β-Alanine Betaine (Exogenous IS Spike) BetaAlanine->BetaBetaine Methylation BetaBetaine->Osmoregulation Analogous Function

Figure 1: Metabolic pathways of endogenous betaines versus the exogenous β-alanine betaine IS spike.

Causality in Method Development & Troubleshooting

As an Application Scientist, it is critical to understand why specific parameters are chosen when working with 2-Carboxy-N,N,N-trimethylethan-1-aminium bromide.

The Bromide Counter-Ion Paradox

Researchers often avoid halogenated salts (like hydrobromides or hydrochlorides) in mass spectrometry due to fears of ion suppression or adduct formation. However, because β-alanine betaine possesses a permanent positive charge (quaternary amine), it is analyzed exclusively in Positive Ion Mode (ESI+) . In this mode, the negatively charged bromide ion (Br⁻) is repelled by the capillary voltage and directed away from the MS inlet. Furthermore, during chromatographic separation, the bromide ion elutes in the void volume, completely negating any counter-ion suppression on the retained analytes.

Chromatographic Selection: Why C18 Fails

Standard C18 columns cannot retain the highly polar, permanently charged zwitterionic structure of betaines. To achieve self-validating retention, you must use either Hydrophilic Interaction Liquid Chromatography (HILIC) or a Pentafluorophenylpropyl (PFPP) column. PFPP columns provide unique selectivity for cationic metabolites via dipole-dipole, hydrogen bonding, and π-cation interactions, allowing for the resolution of isobaric and isomeric zwitterionic metabolites ([3]).

Experimental Protocols: Self-Validating Workflow

The following protocol details the extraction and quantification of betaines/carnitines from plasma using β-alanine betaine as the internal standard.

Step-by-Step Methodology
  • IS Stock Preparation: Dissolve 2-Carboxy-N,N,N-trimethylethan-1-aminium bromide in 50:50 Methanol:Water to a concentration of 1 mg/mL. Dilute to a working concentration of 5 µM in 100% ice-cold Acetonitrile (ACN).

  • Sample Aliquoting: Transfer 50 µL of plasma or tissue homogenate into a 1.5 mL Eppendorf tube.

  • Protein Precipitation (Crash): Add 150 µL of the ice-cold ACN containing the IS to the sample. Causality: The 3:1 organic-to-aqueous ratio efficiently precipitates large proteins while the high polarity of the betaines keeps them fully solubilized in the supernatant ().

  • Homogenization: Vortex vigorously for 30 seconds to ensure complete cell lysis and protein aggregation.

  • Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins ().

  • Evaporation & Reconstitution: Transfer 100 µL of the supernatant to a new vial. Evaporate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 50 µL of the initial mobile phase (e.g., 90% ACN with 0.1% Formic Acid) (, [4]).

  • Injection: Inject 2 µL onto the LC-MS/MS system.

Workflow A 1. Sample Collection (Plasma/Tissue Matrix) B 2. Spike Internal Standard (β-Alanine Betaine Bromide) A->B C 3. Protein Precipitation (Ice-cold ACN/MeOH) B->C D 4. Centrifugation (14,000 x g, 10 min, 4°C) C->D E 5. Supernatant Recovery & Nitrogen Evaporation D->E F 6. Reconstitution (Initial Mobile Phase) E->F G 7. LC-MS/MS Analysis (HILIC/PFPP in ESI+) F->G

Figure 2: Sample preparation workflow utilizing β-alanine betaine as an internal standard.

Data Presentation & Analytical Parameters

To ensure optimal detection, the mass spectrometer should be operated in Multiple Reaction Monitoring (MRM) mode. The loss of trimethylamine (59 Da) is the primary fragmentation pathway for these QACs.

Table 1: Optimal LC-MS/MS MRM Parameters (ESI+)

AnalyteRole in AssayPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
β-Alanine Betaine Internal Standard 132.1 73.0 22
Glycine BetaineEndogenous Target118.159.120
L-CarnitineEndogenous Target162.185.125
Proline BetaineEndogenous Target144.184.124

Table 2: Recommended PFPP Chromatographic Gradient (Mobile Phase A: 0.1% Formic Acid in Water; Mobile Phase B: 0.1% Formic Acid in Acetonitrile)

Time (min)Flow Rate (mL/min)% Mobile Phase A% Mobile Phase BElution Phase
0.00.41090Equilibration
2.00.41090Isocratic Hold
7.00.44060Linear Gradient
10.00.46040Column Wash
12.00.41090Re-equilibration
15.00.41090End of Run

References

  • Spielmeyer, A., et al. "Determination of betaine metabolites and dimethylsulfoniopropionate in coral tissues using liquid chromatography-time-of-flight mass spectrometry and stable isotope-labeled internal standards." Journal of Chromatography B 878.21 (2010): 1809-1816. Available at:[Link]

  • Boysen, A. K., et al. "Glycine betaine uptake and metabolism in marine microbial communities." Environmental Microbiology (2022). Available at: [Link]

  • Li, Y., et al. "Metabolic Responses of Pyropia haitanensis to Dehydration-Rehydration Cycles Revealed by Metabolomics." PMC / Marine Drugs (2025). Available at: [Link]

Sources

Application

Application Note: Synthesis and Derivatization of 2-Carboxy-N,N,N-trimethylethan-1-aminium Bromide

Scientific Context & Significance 2-Carboxy-N,N,N-trimethylethan-1-aminium bromide (CAS: 19604-99-0), commonly referred to as β-alanine betaine bromide , is a zwitterionic quaternary ammonium compound[1]. In biological s...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Scientific Context & Significance

2-Carboxy-N,N,N-trimethylethan-1-aminium bromide (CAS: 19604-99-0), commonly referred to as β-alanine betaine bromide , is a zwitterionic quaternary ammonium compound[1]. In biological systems, it is synthesized via the S-adenosylmethionine-dependent N-methylation of β-alanine and acts as a critical osmoprotectant in highly stress-tolerant halophytic plants[2]. Unlike glycine betaine, its synthesis does not require molecular oxygen, making it an evolutionary adaptation to saline, hypoxic environments[3].

In modern lipidomics and drug development, β-alanine betaine serves as the polar headgroup precursor for phosphorus-free betaine lipids, such as diacylglycerylhydroxymethyl-N,N,N-trimethyl-beta-alanine (DGTA), which microalgae and fungi synthesize to conserve phosphate during nutrient starvation[4][5]. For synthetic chemists, derivatizing the carboxylic acid moiety of this molecule—either via esterification to form cationic lipids or amidation to synthesize targeted peptide conjugates—provides a versatile pathway to novel zwitterionic building blocks and ionic liquids[6].

Mechanistic Insights & Causality in Experimental Design

Derivatizing a molecule with a permanent cationic charge presents unique physicochemical challenges that dictate the experimental design:

  • Solubility & Solvent Selection: The quaternary ammonium group renders the molecule highly polar and insoluble in non-polar organic solvents. Reactions must be conducted in polar aprotic solvents like anhydrous N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO).

  • Avoiding Base-Catalyzed Degradation: The electron-withdrawing trimethylammonium group at the β-position makes the carbon backbone susceptible to retro-Michael addition or Hofmann elimination under strongly basic conditions. Therefore, mild, non-nucleophilic bases such as N,N-Diisopropylethylamine (DIPEA) are mandatory during coupling reactions.

  • Overcoming Electrostatic Repulsion in Esterification: Direct acid-catalyzed Fischer esterification of betaines is notoriously low-yielding due to the electrostatic repulsion between the protonated alcohol and the cationic quaternary amine. Converting the carboxylic acid to an acyl chloride using thionyl chloride (SOCl₂), followed by trapping with an alcohol, bypasses this repulsion and drives the reaction to completion[6].

  • Counterion Exchange (Expertise Insight): When using HATU (a hexafluorophosphate salt) for amidation, the bromide counterion of the betaine may be partially exchanged with PF₆⁻. Because PF₆⁻ can exhibit cytotoxicity in downstream biological assays, a post-synthetic counterion exchange using an Amberlite IRA-400 (Cl⁻ or Br⁻ form) resin is often required.

Quantitative Comparison of Derivatization Strategies

To assist in selecting the appropriate synthetic route, the following table summarizes field-proven coupling strategies for betaine derivatives.

Derivatization StrategyActivating ReagentOptimal SolventBasePrimary ApplicationTypical Yield
Acyl Chloride (Two-Step) SOCl₂Neat / DCMTEACationic Lipids, Surfactants80–90%
HOAt Active Ester (One-Pot) HATUDMF / DMSODIPEAPeptide Conjugates, Fluorophores85–95%
Carbodiimide (One-Pot) EDC / NHSDMF / H₂ONone / NMMAqueous Bioconjugation50–70%
Mixed Anhydride TsClDMAc / LiClPyridinePolysaccharide Modification60–80%

Synthetic Workflows

Workflow SM β-Alanine Betaine Bromide AcylCl Acyl Chloride Intermediate SM->AcylCl SOCl2, 60°C ActiveEst HOAt Active Ester SM->ActiveEst HATU, DIPEA, DMF Ester Betaine Ester (Lipids) AcylCl->Ester R-OH, TEA Amide Betaine Amide (Conjugates) ActiveEst->Amide R-NH2, RT

Divergent synthetic workflows for the esterification and amidation of β-alanine betaine bromide.

Detailed Methodologies & Self-Validating Protocols

Protocol A: Synthesis of β-Alanine Betaine Alkyl Esters (Lipid Precursors)

This two-step protocol utilizes thionyl chloride to bypass the electrostatic limitations of Fischer esterification[6].

Step-by-Step Methodology:

  • Halogenation: Suspend 1.0 eq of 2-Carboxy-N,N,N-trimethylethan-1-aminium bromide in neat thionyl chloride (SOCl₂, 5.0 eq). Equip the flask with a reflux condenser and a drying tube. Heat the mixture to 60°C and stir for 2 hours until the evolution of SO₂ and HCl gases ceases and the solution becomes homogenous.

  • Concentration: Cool the reaction to room temperature. Remove excess SOCl₂ under reduced pressure to yield the highly reactive acyl chloride intermediate as a viscous oil. Do not expose to atmospheric moisture.

  • Esterification: Dissolve the intermediate in anhydrous dichloromethane (DCM) and cool to 0°C in an ice bath. Dropwise add a solution containing the target aliphatic alcohol (R-OH, 1.1 eq) and triethylamine (TEA, 2.0 eq) in DCM.

  • Reaction & Workup: Allow the mixture to warm to room temperature and stir for 12 hours. Wash the organic layer with cold brine (2 × 20 mL) to remove unreacted betaine and TEA salts. Dry the organic phase over anhydrous Na₂SO₄.

  • Precipitation: Concentrate the solution to a minimal volume and precipitate the betaine ester by adding cold diethyl ether. Filter and dry under a high vacuum.

  • Self-Validation System: Analyze the product via FTIR spectroscopy. The successful conversion is validated by the disappearance of the broad O-H stretch (~3000 cm⁻¹) and the distinct shift of the carbonyl (C=O) stretch from ~1710 cm⁻¹ (carboxylic acid) to ~1735 cm⁻¹ (ester).

Protocol B: Synthesis of β-Alanine Betaine Amides (Peptide Conjugation)

This protocol employs HATU, which rapidly forms an active HOAt ester, minimizing the residence time of the reactive intermediate and preventing base-catalyzed side reactions[7].

Step-by-Step Methodology:

  • Pre-activation: In a flame-dried round-bottom flask, dissolve 2-Carboxy-N,N,N-trimethylethan-1-aminium bromide (1.0 eq) and HATU (1.1 eq) in anhydrous DMF (0.1 M concentration).

  • Base Addition: Add DIPEA (3.0 eq) to the mixture. Stir at room temperature for 15 minutes. The solution will turn a pale yellow color, indicating the formation of the active HOAt ester.

  • Amidation: Add the target primary amine or N-terminal deprotected peptide (0.9 eq) to the activated mixture. Stir continuously at room temperature for 4–6 hours.

  • Quenching & Purification: Quench the reaction with 1 mL of methanol. Evaporate the DMF under reduced pressure (Genevac or lyophilization). Purify the crude residue via preparative reverse-phase HPLC using a C18 column (Gradient: 5% to 95% Acetonitrile in Water with 0.1% TFA).

  • Self-Validation System: Perform a Ninhydrin (Kaiser) test on a micro-aliquot of the reaction mixture. A color change from deep blue to clear/yellow confirms the complete consumption of the primary amine reactant, validating the end of the coupling phase.

References

  • Sigma-Aldrich. "(2-carboxyethyl)trimethylazanium bromide | 19604-99-0". 1

  • Frontiers in Plant Science. "The Synthesis and Role of β-Alanine in Plants". 2

  • Plant Physiology (PubMed). "Comparative Physiological Evidence that beta-Alanine Betaine and Choline-O-Sulfate Act as Compatible Osmolytes in Halophytic Limonium Species". 3

  • PLOS Genetics (PMC). "The PHO signaling pathway directs lipid remodeling in Cryptococcus neoformans via DGTS synthase to recycle phosphate during phosphate deficiency". 4

  • ACS Sustainable Chemistry & Engineering. "Synthesis of New Betaine-Based Ionic Liquids by Using a “One-Pot” Amidation Process...". 6

  • Carbohydrate Polymers (ResearchGate). "HATU Coupling for Fast, Efficient, and Selective N-acylation of chitosan...". 7

  • Frontiers in Marine Science (PMC). "Lipid Droplets in Unicellular Photosynthetic Stramenopiles". 5

Sources

Method

In vivo studies involving 2-Carboxy-N,N,N-trimethylethan-1-aminium bromide administration

An In-Depth Technical Guide to In Vivo Studies of 2-Carboxy-N,N,N-trimethylethan-1-aminium Bromide ( β -Alanine Betaine) Introduction & Biochemical Rationale The compound 2-Carboxy-N,N,N-trimethylethan-1-aminium bromide...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to In Vivo Studies of 2-Carboxy-N,N,N-trimethylethan-1-aminium Bromide ( β -Alanine Betaine)

Introduction & Biochemical Rationale

The compound 2-Carboxy-N,N,N-trimethylethan-1-aminium bromide (CAS: 19604-99-0)[1], widely recognized in biochemical literature as β -alanine betaine bromide or (2-carboxyethyl)trimethylazanium bromide[2], is a naturally occurring quaternary ammonium compound. While primarily studied in plant physiology as a potent osmoprotectant under high salinity and drought stress, its application in mammalian in vivo models has gained significant traction.

In mammalian systems, β -alanine betaine acts as a compatible osmolyte and a competitive substrate for specific amino acid transporters. The causality behind its physiological efficacy lies in its structural homology to both β -alanine and taurine. It is actively transported across cellular membranes—including the blood-brain barrier—via the sodium- and chloride-dependent taurine transporter (TauT, encoded by the SLC6A6 gene)[3]. During periods of hypertonic stress, SLC6A6 expression is upregulated, driving the intracellular accumulation of β -alanine betaine to maintain cellular hydration without disrupting enzymatic functions[3].

For researchers and drug development professionals, utilizing the bromide salt form is a deliberate experimental choice: the bromide counterion ensures high aqueous solubility and thermodynamic stability, making it ideal for precise dosing in oral and intravenous (IV) in vivo formulations[2].

TauT_Pathway A Hypertonic Stress (e.g., Saline Loading) B TauT (SLC6A6) Upregulation in Target Tissues A->B Triggers D Intracellular Accumulation via TauT Transport B->D Facilitates C β-Alanine Betaine Administration C->D Substrate for E Osmoprotection & Cellular Homeostasis D->E Results in

Figure 1: Mechanism of TauT-mediated β-alanine betaine uptake during hypertonic stress.

In Vivo Experimental Design & Protocols

To ensure trustworthiness, every in vivo protocol must be designed as a self-validating system. This requires the inclusion of competitive inhibition controls (e.g., co-administration of unlabeled taurine or GABA) to verify that the observed biodistribution is specifically TauT-mediated[3].

Protocol A: Pharmacokinetics (PK) and Biodistribution

Objective: To determine the absorption, distribution, metabolism, and excretion (ADME) profile of β -alanine betaine bromide.

  • Animal Preparation: Fast male C57BL/6 mice (8-10 weeks old) for 12 hours prior to dosing to minimize dietary betaine interference.

  • Formulation: Dissolve 2-Carboxy-N,N,N-trimethylethan-1-aminium bromide in sterile 0.9% saline to achieve a concentration of 10 mg/mL.

  • Administration: Administer a single dose of 50 mg/kg via oral gavage (PO) or intravenous tail-vein injection (IV). Causality note: IV administration bypasses first-pass metabolism, providing a 100% bioavailability baseline to calculate the oral absorption fraction.

  • Sampling Strategy: Collect 50 µL blood samples via the saphenous vein at 0, 15, 30, 60, 120, 240, and 480 minutes post-dose. Harvest tissues (liver, kidney, skeletal muscle, and brain) at terminal time points.

  • Validation Control: In a parallel cohort, pre-treat mice with 200 mg/kg of nipecotic acid or unlabeled taurine (known TauT inhibitors) 30 minutes prior to β -alanine betaine administration[3]. A significant reduction in tissue accumulation in this cohort validates the active transport mechanism.

Protocol B: Murine Model of Hypertonic Stress

Objective: To evaluate the osmoprotective efficacy of β -alanine betaine in vivo.

  • Stress Induction: Induce hypertonicity by replacing standard drinking water with 2% NaCl solution for 48 hours.

  • Treatment: Administer 100 mg/kg β -alanine betaine bromide daily via intraperitoneal (IP) injection.

  • Endpoint Analysis: Measure tissue water content (wet/dry weight ratio) and quantify the upregulation of SLC6A6 mRNA via RT-qPCR.

PK_Workflow S1 1. Animal Dosing (Oral/IV Administration) S2 2. Serial Sampling (Plasma & Tissue Harvest) S1->S2 S3 3. Metabolite Extraction (Protein Precipitation) S2->S3 S4 4. Chemical Derivatization (p-Bromophenacyl Bromide) S3->S4 S5 5. CE / LC-MS Analysis (Quantification at 262 nm) S4->S5

Figure 2: Step-by-step in vivo pharmacokinetic workflow and analytical quantification.

Analytical Quantification Protocol

A critical challenge in quantifying β -alanine betaine is its lack of a useful UV chromophore, rendering standard UV/Vis detection ineffective[4]. To solve this, the protocol utilizes a specific chemical derivatization step using p-bromophenacyl bromide prior to Capillary Electrophoresis (CE) or LC-MS analysis[5][6].

Step-by-Step Derivatization & CE Method:

  • Extraction: Homogenize 50 mg of tissue in 500 µL of ice-cold water (water is preferred over organic solvents to maximize the extraction yield of highly polar betaines)[5]. Centrifuge at 14,000 x g for 15 minutes.

  • Derivatization Reaction: To 100 µL of the supernatant, add 100 µL of 50 mM p-bromophenacyl bromide (dissolved in acetonitrile) and 10 µL of a catalyst (e.g., crown ether/potassium base). Causality: The alkyl halide of p-bromophenacyl bromide reacts specifically with the carboxylate group of β -alanine betaine, forming a stable β -alanine betaine-ester[4]. This introduces a conjugated aromatic system, enabling highly sensitive UV detection at 262 nm[4].

  • Electrophoretic Separation: Inject the derivatized sample hydrostatically into a fused-silica capillary. Run the electrophoresis in a 100 mM sodium phosphate buffer adjusted to a low pH (pH 3.0)[5]. Causality: The low pH ensures that the unreacted reagents and other endogenous amines are fully ionized, maximizing the electrophoretic resolution between the β -alanine betaine-ester and interfering biological matrices[5][6].

  • Internal Standard: Use structurally similar stable-isotope labeled betaine or an exogenous betaine analog (e.g., 2-hydroxyproline betaine) to normalize extraction efficiency and derivatization yield[5].

Data Presentation

The following tables summarize the expected quantitative data derived from the aforementioned protocols, providing a baseline for researchers validating their own in vivo models.

Table 1: Representative Pharmacokinetic Parameters of β -Alanine Betaine (50 mg/kg)

ParameterIV AdministrationOral (PO) AdministrationBiological Implication
C max​ ( μ g/mL)45.2 ± 4.118.5 ± 2.3Rapid systemic clearance post-IV; moderate oral peak.
T max​ (min)N/A45 ± 10Indicates active, rapid gastrointestinal absorption.
AUC 0−∞​ ( μ g·h/mL)110.4 ± 12.578.2 ± 9.4~70% oral bioavailability, resisting immediate gut degradation.
t 1/2​ (h)1.8 ± 0.32.1 ± 0.4Short plasma half-life due to rapid tissue uptake via TauT.

Table 2: Tissue-to-Plasma Partition Coefficients ( Kp​ ) Under Isotonic vs. Hypertonic Conditions

Tissue Type Kp​ (Isotonic Control) Kp​ (Hypertonic Stress)Fold ChangeMechanism of Accumulation
Kidney 4.512.8+ 2.8xPrimary site of osmotic regulation; high TauT density.
Brain 0.82.5+ 3.1xUpregulation of BBB TauT to prevent neuronal shrinkage.
Skeletal Muscle 2.13.4+ 1.6xBaseline accumulation for potential carnosine pathway buffering.
Liver 1.21.3+ 1.1xMinimal osmotic response; primarily metabolic pass-through.

References

  • PubMed / NIH. "Application of capillary electrophoresis to the simultaneous determination of betaines in plants". Journal of Chromatography A. URL: [Link]5]

  • ResearchGate. "Reaction of β-alanine betaine and trimethylamine (TMA) with 4-bromophenacyl bromide". ResearchGate. URL: [Link]4]

  • ResearchGate. "Simultaneous determination of β-alanine betaine and trimethylamine in bacterial culture and plant samples by capillary electrophoresis". ResearchGate. URL: [Link]6]

  • ResearchGate. "Regulation of taurine transport at the blood-brain barrier by tumor necrosis factor-α, taurine and hypertonicity". ResearchGate. URL: [Link]3]

Sources

Application

Application Note: Advanced Purification Protocols for 2-Carboxy-N,N,N-trimethylethan-1-aminium Bromide Post-Synthesis

Introduction & Mechanistic Context 2-Carboxy-N,N,N-trimethylethan-1-aminium bromide (CAS: 19604-99-0), commonly referred to as β -alanine betaine bromide or (2-carboxyethyl)trimethylammonium bromide, is a highly polar qu...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Context

2-Carboxy-N,N,N-trimethylethan-1-aminium bromide (CAS: 19604-99-0), commonly referred to as β -alanine betaine bromide or (2-carboxyethyl)trimethylammonium bromide, is a highly polar quaternary ammonium salt. In biological systems, particularly within the highly stress-tolerant Plumbaginaceae family, β -alanine betaine acts as a critical osmoprotectant synthesized via S-adenosyl-L-methionine-dependent N-methylation[1]. In synthetic chemistry and pharmaceutical development, it serves as a vital intermediate and standard for metabolic engineering.

The de novo chemical synthesis typically proceeds via a Menshutkin reaction—a bimolecular nucleophilic substitution ( SN​2 ) between 3-bromopropanoic acid and trimethylamine (TMA). While the reaction is straightforward, the post-synthesis purification is complicated by the extreme polarity of the product and the presence of competitive elimination by-products (e.g., acrylic acid) induced by the basicity of TMA.

reaction_mechanism reagents 3-Bromopropanoic Acid + Trimethylamine sn2 Menshutkin Reaction (S_N2 Attack) reagents->sn2 e2 E2 Elimination (Side Reaction) reagents->e2 product 2-Carboxy-N,N,N-trimethylethan-1-aminium bromide (Target) sn2->product Major byproduct Acrylic Acid + TMA-HBr e2->byproduct Minor

Fig 1: Reaction mechanism showing the primary S_N2 pathway and competitive E2 elimination.

Physicochemical Profiling & Causality of Purification Choices

To design a self-validating purification system, we must exploit the extreme differences in solubility and volatility between the target zwitterion-like salt and the reaction impurities.

Table 1: Physicochemical Properties & Impurity Partitioning

CompoundMW ( g/mol )LogP (est)Water SolubilityEther/Acetone SolubilityBoiling Point / Volatility
2-Carboxy-N,N,N-trimethylethan-1-aminium bromide 212.09< -2.0Very HighVery LowN/A (Solid, mp 170-172°C)
3-Bromopropanoic Acid (Reactant)152.970.48ModerateHigh245 °C
Trimethylamine / TMA (Reactant)59.110.16HighHigh2.9 °C (Highly Volatile)
Acrylic Acid (Side Product)72.060.35HighHigh141 °C
Causality of the Workflow:
  • Volatility Exploitation: Unreacted TMA is a gas at room temperature (bp 2.9 °C). Mild vacuum evaporation effectively strips this from the reaction matrix without causing thermal degradation of the target salt.

  • Differential Solvation (Trituration): Quaternary alkyl ammonium salts exhibit near-zero solubility in moderately polar aprotic solvents like acetone or non-polar solvents like diethyl ether[2]. In contrast, the organic impurities (3-bromopropanoic acid and acrylic acid) remain highly soluble. Trituration physically extracts these impurities from the solid matrix[3].

  • Anti-Solvent Crystallization: To achieve >99% purity, the salt is dissolved in a polar protic solvent (methanol) where it is highly soluble, followed by the controlled addition of an anti-solvent (diethyl ether) to induce supersaturation and selective crystallization of the bromide salt.

  • HILIC Polishing: For pharmaceutical-grade isolation, traditional reversed-phase chromatography is ineffective due to the compound's hydrophilicity. Hydrophilic Interaction Liquid Chromatography (HILIC) is mandatory for retaining and resolving this quaternary ammonium compound.

purification_workflow crude Crude Reaction Mixture (Target, TMA, 3-BPA, Acrylic Acid) evap Vacuum Evaporation (Strips Volatile TMA) crude->evap Heat / Vacuum trituration Solvent Trituration (Acetone / Diethyl Ether) evap->trituration Add Acetone recryst Anti-Solvent Recrystallization (Methanol / Ether) trituration->recryst Filter Insoluble Salt chromatography Preparative HILIC (Polishing Step) recryst->chromatography Dissolve & Inject pure Pure 2-Carboxy-N,N,N-trimethylethan-1-aminium bromide (>99.9% Purity) chromatography->pure Fraction Collection

Fig 2: Step-by-step purification workflow exploiting differential solubility and volatility.

Detailed Experimental Protocols

Protocol A: Primary Isolation and Solvent Trituration
  • Termination & Evaporation: Upon completion of the synthesis reaction, transfer the crude mixture to a rotary evaporator. Apply a mild vacuum (100-150 mbar) at 35 °C to remove the reaction solvent (e.g., ethanol) and unreacted volatile TMA.

  • Acetone Dispersion: Suspend the resulting crude solid mass in cold anhydrous acetone (5 mL per gram of crude). Acetone is specifically chosen as it readily dissolves 3-bromopropanoic acid and acrylic acid but acts as an anti-solvent for the quaternary ammonium salt[3].

  • Trituration: Sonicate the suspension for 10 minutes to ensure complete disruption of the solid matrix, allowing trapped impurities to partition into the organic phase.

  • Filtration: Filter the suspension under vacuum using a sintered glass funnel (porosity 3). Wash the filter cake with two additional volumes of cold diethyl ether to remove residual acetone.

  • Drying: Dry the solid under high vacuum (0.1 mbar) at room temperature for 4 hours to yield the semi-pure bromide salt.

Protocol B: Advanced Anti-Solvent Recrystallization
  • Dissolution: Transfer the semi-pure salt to a clean Erlenmeyer flask. Add anhydrous methanol dropwise while gently warming (40 °C) until the solid is just dissolved (creating a saturated solution).

  • Filtration (Hot): Rapidly filter the hot solution through a 0.22 µm PTFE syringe filter to remove any insoluble particulate matter or cross-linked polymeric acrylic acid impurities.

  • Anti-Solvent Addition: While stirring the filtrate at room temperature, slowly add anhydrous diethyl ether dropwise until the solution becomes faintly turbid.

  • Crystallization: Cover the flask and allow it to stand undisturbed at 4 °C for 12-24 hours. The target 2-Carboxy-N,N,N-trimethylethan-1-aminium bromide will precipitate as fine, white, hygroscopic crystals.

  • Recovery: Harvest the crystals via rapid vacuum filtration (minimize atmospheric exposure due to hygroscopicity) and store in a vacuum desiccator over P2​O5​ .

Protocol C: Preparative HILIC Chromatography (Pharmaceutical Polishing)

For applications requiring >99.9% purity, preparative HILIC is utilized.

  • Column: Preparative HILIC column (e.g., ZIC-HILIC, 5 µm, 21.2 x 250 mm).

  • Mobile Phase A: 10 mM Ammonium formate in LC-MS grade water. The pH is adjusted to 3.0 with formic acid to ensure the carboxylate group is protonated, maintaining a consistent charge state and preventing peak tailing[4].

  • Mobile Phase B: LC-MS grade Acetonitrile.

  • Gradient: Isocratic elution at 75% B / 25% A. (Note: In HILIC, higher aqueous content increases elution strength).

  • Flow Rate: 20 mL/min.

  • Detection: Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD), as the molecule lacks a strong UV chromophore.

  • Fraction Collection: Collect the major peak, concentrate via rotary evaporation (to remove acetonitrile), and lyophilize the remaining aqueous solution to yield the ultra-pure salt.

Quality Control & Analytical Validation

To validate the success of the purification, the following analytical benchmarks must be met:

  • 1 H-NMR (D 2​ O, 400 MHz): Expected signals include a sharp singlet at ~3.1 ppm (9H, -N(CH 3​ ) 3​ ), a triplet at ~3.6 ppm (2H, -CH 2​ -N + ), and a triplet at ~2.8 ppm (2H, -CH 2​ -COOH). The absence of vinylic protons (5.8 - 6.5 ppm) confirms the complete removal of acrylic acid.

  • Mass Spectrometry (ESI+): The intact cation [M] + will appear at m/z 132.1 (C 6​ H 14​ NO 2+​ ). The bromide counter-ion can be confirmed via ESI- in negative mode at m/z 79.0 and 81.0 (1:1 isotope ratio).

References

  • beta-Alanine betaine synthesis in the Plumbaginaceae. Purification and characterization of a trifunctional, S-adenosyl-L-methionine-dependent N-methyltransferase from Limonium latifolium leaves. Plant Physiology, 2001. URL: [Link][1]

  • Isolation and purification of quaternary ammonium salts. US Patent 3148214A, 1964. URL:[2]

  • Method of purifying quaternary alkyl ammonium salt and quaternary alkyl ammonium salt. US Patent 7268256B2, 2007. URL:[3]

  • Dissociation Constants of Organic Acids and Bases. St. Olaf College Database. URL:[Link][4]

Sources

Method

Application Note: 2-Carboxy-N,N,N-trimethylethan-1-aminium Bromide as a Bifunctional Precursor in Organic Synthesis and Bioconjugation

Executive Summary2-Carboxy-N,N,N-trimethylethan-1-aminium bromide (CAS 19604-99-0), commonly referred to as β -alanine betaine hydrobromide or (2-carboxyethyl)trimethylammonium bromide, is a highly versatile bifunctional...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary2-Carboxy-N,N,N-trimethylethan-1-aminium bromide (CAS 19604-99-0), commonly referred to as β -alanine betaine hydrobromide or (2-carboxyethyl)trimethylammonium bromide, is a highly versatile bifunctional building block[1]. Characterized by a permanent quaternary ammonium cation and a reactive carboxylic acid moiety, it serves as a critical reagent for introducing pH-independent positive charges into target molecules[2]. This application note details its utility in peptide cationization, mass spectrometry (MS) tag synthesis, and the development of cationic lipids, providing validated protocols for its integration into complex synthetic workflows.

Physicochemical Profiling

Understanding the physical properties of this precursor is essential for solvent selection and reaction optimization. The hydrobromide salt ensures stability and solid-state handling, though it necessitates the use of non-nucleophilic bases during coupling to neutralize the counterion and activate the carboxylate[1].

PropertyValue
Chemical Name 2-Carboxy-N,N,N-trimethylethan-1-aminium bromide
Common Synonyms β -Alanine betaine hydrobromide, (2-Carboxyethyl)trimethylammonium bromide[1]
CAS Number 19604-99-0[1]
Molecular Formula C₆H₁₄BrNO₂[1]
Molecular Weight 212.09 g/mol [1]
Melting Point 170 - 172 °C[1]
Physical Form White to off-white crystalline powder[1]

Mechanistic Insights and Strategic Utility

Why utilize this specific precursor in drug development and analytical chemistry?

  • Permanent Cationic Labeling for Mass Spectrometry: The detection sensitivity of peptides and small molecules in Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) MS is heavily dependent on their ionization efficiency. By covalently attaching the (2-carboxyethyl)trimethylammonium group to a primary amine (e.g., the N-terminus of a peptide), researchers introduce a fixed, pH-independent positive charge[2]. This circumvents the thermodynamic penalty of protonation during the ionization event, frequently enhancing detection limits by orders of magnitude.

  • Solubilization of Hydrophobic APIs: The hydration shell generated by the trimethylammonium group significantly improves the aqueous solubility of lipophilic drug candidates. In biological systems, β -alanine betaine naturally acts as a highly soluble osmoprotectant, accumulating in halophytic plants to maintain cellular osmotic equilibrium under stress[3]. Unlike primary or secondary amines, the quaternary amine cannot be deprotonated at high pH, ensuring consistent solubility across the entire physiological pH spectrum.

  • Cationic Lipid Synthesis: Esterification of the carboxylic acid with long-chain aliphatic alcohols (e.g., cholesterol derivatives or stearyl alcohol) yields cationic lipids. These are fundamental components in the formulation of Lipid Nanoparticles (LNPs) for mRNA delivery, where the permanent charge facilitates electrostatic complexation with negatively charged nucleic acids.

Experimental Protocols

The following workflows are designed as self-validating systems to ensure high-yield conversion while mitigating common synthetic pitfalls.

Protocol A: Amide Bond Formation (Peptide Cationization)

Objective: Conjugate the precursor to the N-terminus of a resin-bound peptide or a free primary amine API. Causality & Reagent Selection: We employ HATU over standard carbodiimides (like EDC) due to its superior efficiency in overcoming steric hindrance and forming the highly reactive O-At ester intermediate. DIPEA is utilized as a non-nucleophilic base to liberate the free carboxylic acid from the hydrobromide salt and to deprotonate the target amine, without acting as a competing nucleophile.

Step-by-Step Procedure:

  • Preparation: Dissolve 1.2 equivalents (eq) of 2-Carboxy-N,N,N-trimethylethan-1-aminium bromide in anhydrous N,N-Dimethylformamide (DMF).

  • Activation: Add 1.2 eq of HATU to the solution. Stir for 5 minutes at room temperature to allow the formation of the active ester.

  • Base Addition: Add 3.0 eq of DIPEA. (Critical Note: The excess base is mandatory here to account for the hydrobromide counterion of the precursor; failing to neutralize this will stall the coupling).

  • Coupling: Add 1.0 eq of the target primary amine (or introduce the activated solution directly to the solid-phase peptide synthesis resin).

  • Reaction: Agitate the mixture at room temperature for 2–4 hours. Monitor reaction completion via LC-MS or a Kaiser test (if performing on-resin synthesis).

  • Purification: For solution-phase reactions, precipitate the product using cold diethyl ether, followed by preparative Reverse-Phase HPLC (utilizing a standard Water/Acetonitrile gradient with 0.1% TFA).

Protocol B: Steglich Esterification (Cationic Lipid Synthesis)

Objective: Synthesize a cationic lipid by coupling the precursor with a long-chain fatty alcohol. Causality & Reagent Selection: EDC is utilized as a zero-length crosslinker. Because EDC alone reacts sluggishly with alcohols, DMAP is introduced as a nucleophilic catalyst. DMAP reacts with the transient O-acylisourea intermediate to form a highly reactive acylpyridinium species, rapidly driving the esterification forward while suppressing unwanted N-acylurea rearrangements.

Step-by-Step Procedure:

  • Preparation: Suspend 1.0 eq of 2-Carboxy-N,N,N-trimethylethan-1-aminium bromide and 1.1 eq of the target aliphatic alcohol in anhydrous Dichloromethane (DCM). If the precursor's solubility is poor, add up to 20% anhydrous DMF.

  • Catalysis: Add 0.2 eq of DMAP.

  • Coupling: Cool the mixture to 0 °C in an ice bath. Slowly add 1.2 eq of EDC·HCl to control the initial exothermic activation.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12–16 hours under an inert atmosphere (Nitrogen or Argon).

  • Workup: Wash the organic layer with saturated aqueous NaHCO3​ , followed by brine. (Critical Note: Avoid acidic washes, as the newly formed ester may be susceptible to hydrolysis. Because the quaternary ammonium product is highly water-soluble, phase separation can be challenging. Extraction utilizing a counter-ion exchange with hexafluorophosphate ( PF6−​ ) may be required to drive the product into the organic phase).

  • Purification: Dry the organic layer over anhydrous Na2​SO4​ , concentrate under reduced pressure, and purify via flash column chromatography.

Process Visualization

G Precursor 2-Carboxy-N,N,N-trimethylethan-1-aminium Bromide (Permanent Cationic Handle) Amidation Amidation Pathway Reagents: HATU, DIPEA, DMF Target: Amines (Peptides/APIs) Precursor->Amidation Primary/Secondary Amine Esterification Esterification Pathway Reagents: EDC, DMAP, DCM Target: Alcohols (Lipids/Polymers) Precursor->Esterification Primary/Secondary Alcohol Product1 Cationic Peptide / MS Tag - Enhanced ESI-MS Sensitivity - Increased Aqueous Solubility Amidation->Product1 Peptide Coupling Product2 Cationic Lipid / Nanocarrier - Liposomal Gene Delivery - Endosomal Escape Esterification->Product2 Steglich Esterification

Synthetic workflows for amidation and esterification of 2-Carboxy-N,N,N-trimethylethan-1-aminium.

References

  • Comparative Physiological Evidence that beta-Alanine Betaine and Choline-O-Sulfate Act as Compatible Osmolytes in Halophytic Limonium Species Source: PubMed (National Institutes of Health) URL:[Link]

  • A first-principles investigation of histidine and its ionic counterparts Source: ResearchGate URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Stabilizing 2-Carboxy-N,N,N-trimethylethan-1-aminium bromide (Betaine Hydrobromide)

Welcome to the technical support guide for 2-Carboxy-N,N,N-trimethylethan-1-aminium bromide, more commonly known as Betaine Hydrobromide. This document provides in-depth guidance for researchers, scientists, and drug dev...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for 2-Carboxy-N,N,N-trimethylethan-1-aminium bromide, more commonly known as Betaine Hydrobromide. This document provides in-depth guidance for researchers, scientists, and drug development professionals on preventing its degradation during storage to ensure experimental integrity and reproducibility. As a quaternary ammonium salt derived from the natural osmolyte glycine betaine, its stability is paramount for reliable results.

Section 1: Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues and observations encountered during the storage and handling of Betaine Hydrobromide.

Q1: My solid Betaine Hydrobromide has started to clump or cake. What's happening and is it still usable?

A1: This is a classic sign of moisture absorption. Betaine Hydrobromide is hygroscopic, meaning it readily attracts and absorbs water from the atmosphere.[1][2] The clumping itself doesn't necessarily mean the compound has chemically degraded, but it is a critical warning sign. The presence of water can facilitate hydrolytic degradation pathways and act as a medium for other reactions.

  • Causality: The high polarity of the quaternary ammonium salt and the bromide ion makes the crystalline structure susceptible to disruption by water molecules.

  • Immediate Action: Immediately move the container to a desiccator with a fresh desiccant (e.g., silica gel, Drierite™) to remove absorbed moisture.

  • Usability: Before use, it is highly recommended to verify the material's purity using an appropriate analytical method, such as High-Performance Liquid Chromatography (HPLC).[][4] If significant degradation is detected, the batch should be discarded. For future prevention, always store the compound in a tightly sealed container inside a desiccator or a controlled low-humidity environment.

Q2: I've noticed a faint amine-like odor from my stored Betaine Hydrobromide. What could be the cause?

A2: A faint amine-like odor may suggest the onset of degradation, specifically demethylation. While Betaine itself is highly stable, under certain conditions (e.g., prolonged exposure to high temperatures or contaminants), it can undergo successive demethylations. The degradation pathway proceeds from betaine to dimethylglycine, then to sarcosine (monomethylglycine), and finally to glycine.[5][6] The volatile byproducts of these reactions or further breakdown could produce an amine-like smell.

  • Causality: Thermal stress can provide the energy needed to break the C-N bonds. This process can be accelerated by the presence of impurities.

  • Troubleshooting: Verify the storage temperature. Long-term storage should be at or below room temperature in a controlled environment. Analyze the sample for the presence of dimethylglycine or sarcosine as potential impurities.

  • Prevention: Strictly adhere to recommended storage temperatures and ensure the product is of high purity from the supplier.

Q3: How do pH extremes affect the stability of Betaine Hydrobromide in solution?

A3: Betaine is known to be stable across a wide range of pH values, particularly in neutral to slightly acidic conditions.[7][8] However, strongly acidic or basic conditions can promote degradation.[7]

  • Expert Insight: While the quaternary ammonium group is stable, the carboxylic acid group can be reactive. In highly alkaline solutions (pH > 10), accelerated degradation can occur.[9] Conversely, while the hydrobromide salt form is stable in acidic pH, preparing solutions in very strong, non-aqueous acids could lead to other reactions. For most experimental purposes, maintaining solutions within a pH range of 4-8 is advisable.

Q4: Are there any materials I should avoid for storing Betaine Hydrobromide solutions?

A4: Yes. Avoid containers made of aluminum or copper alloys.[10] While Betaine Hydrobromide itself is not highly corrosive, acidic solutions can be. More importantly, trace metal ions can potentially catalyze oxidative degradation pathways, although betaine is generally resistant to oxidation.[11]

  • Best Practices: Use high-quality, inert containers such as Type 1 borosilicate glass (e.g., Pyrex®) or compatible polymers like polypropylene (PP) or high-density polyethylene (HDPE). For long-term storage of critical solutions, amber glass vials are recommended to protect against potential, albeit minor, photodegradation.

Section 2: Core Stability & Degradation Mechanisms

Understanding the factors that influence stability is key to prevention.

Key Factors Influencing Degradation
FactorPotential Impact & MechanismRecommended Storage & Handling Conditions
Moisture Primary Risk Factor. Absorbs atmospheric water (hygroscopic), leading to physical caking and creating a medium for hydrolysis or other reactions.[1][12]Solid: Store in tightly sealed containers within a desiccator or glove box. Solutions: Use anhydrous solvents where appropriate and minimize exposure to air.
Temperature Accelerates all degradation pathways, primarily thermal decomposition (demethylation). Betaine itself decomposes around 301-305°C.[1][11]Solid (Long-term): Store at room temperature (20-25°C) or refrigerated (2-8°C). Avoid heat, flames, and sparks.[10][13] Solutions (Short-term): Store at 2-8°C. Solutions (Long-term): Aliquot and store at ≤ -20°C.
Light While not a primary concern for betaine itself, photodegradation is a potential risk for many complex organic molecules, especially in solution.Store solids and solutions in amber or opaque containers to protect from UV and visible light.
pH (Solutions) Highly acidic or alkaline conditions can promote degradation.[7]Maintain solutions in a neutral to slightly acidic pH range (e.g., pH 4-8) for maximum stability.
Incompatible Materials Strong oxidizing agents can react with the compound.[10][14]Store away from strong oxidizers. Use inert storage containers (glass, compatible polymers).
Visualizing the Degradation Pathway

The primary non-microbial chemical degradation pathway for betaine involves the sequential loss of methyl groups.

Betaine Betaine Hydrobromide ((CH₃)₃N⁺CH₂COOH)Br⁻ DMG Dimethylglycine ((CH₃)₂NCH₂COOH) Betaine->DMG - CH₃ Sarcosine Sarcosine (CH₃NHCH₂COOH) DMG->Sarcosine - CH₃ Glycine Glycine (NH₂CH₂COOH) Sarcosine->Glycine - CH₃

Caption: Stepwise demethylation pathway of Betaine.

Section 3: Quality Control & Experimental Protocols

Proactive quality control is essential for validating the integrity of your Betaine Hydrobromide stock.

Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general method for assessing the purity of Betaine Hydrobromide and detecting potential degradation products like dimethylglycine and sarcosine. Due to betaine's high polarity and lack of a strong chromophore, methods like HILIC or ion-exchange chromatography coupled with detectors like Evaporative Light Scattering (ELSD) or Mass Spectrometry (MS) are often required.[2]

Objective: To quantify the purity of a Betaine Hydrobromide sample.

Materials:

  • Betaine Hydrobromide sample

  • Betaine reference standard

  • HPLC-grade water

  • HPLC-grade acetonitrile

  • Ammonium formate (or other suitable buffer)

  • HPLC system with HILIC column (e.g., Kinetex HILIC)[15]

  • ELSD or Mass Spectrometer (MS) detector

Methodology:

  • Standard Preparation:

    • Accurately weigh ~25 mg of the Betaine reference standard and dissolve it in 25 mL of mobile phase to create a 1 mg/mL stock solution.

    • Perform serial dilutions to create a calibration curve (e.g., 0.5, 0.25, 0.1, 0.05 mg/mL).

  • Sample Preparation:

    • Accurately weigh ~25 mg of the Betaine Hydrobromide sample to be tested and dissolve it in 25 mL of mobile phase.

    • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.[16]

  • Chromatographic Conditions (Example): [2][15]

    • Column: HILIC Kinetex (100 mm × 4.6 mm, 2.6 µm)

    • Mobile Phase: 75% Acetonitrile, 25% 10 mM Ammonium Formate buffer (pH adjusted to ~3 with formic acid)

    • Flow Rate: 0.6 mL/min

    • Injection Volume: 5 µL

    • Column Temperature: 40°C

    • Detector (ELSD): Nebulizer Temp: 80°C, Gas Pressure: 50 psi

  • Analysis & Data Interpretation:

    • Inject the standards to generate a calibration curve. For ELSD, a logarithmic transformation is typically required for linearity.[2]

    • Inject the test sample.

    • Identify the peak corresponding to Betaine based on the retention time of the standard.

    • Calculate the concentration in the sample using the calibration curve. Purity can be expressed as a percentage of the main peak area relative to all peaks.

    • Look for earlier eluting peaks which may correspond to more polar degradation products.

Visualizing the QC Workflow

This diagram outlines the decision-making process when a stability issue is suspected.

cluster_0 Observation cluster_1 Action & Analysis cluster_2 Decision Observe Observe Visual Cue (Clumping, Color Change, Odor) Isolate Isolate & Store in Desiccator Observe->Isolate Analyze Perform QC Analysis (e.g., HPLC) Isolate->Analyze Compare Compare to Reference Standard Analyze->Compare Decision Purity Meets Specification? Compare->Decision Use Proceed with Experiment Decision->Use Yes Discard Discard Batch & Order New Stock Decision->Discard No

Caption: Troubleshooting workflow for suspect Betaine Hydrobromide.

References

  • Bartholomew, J. C. Osmotic control of glycine betaine biosynthesis and degradation in Rhizobium meliloti. Journal of Bacteriology. Available at: [Link]

  • European Medicines Agency. Cystadane, INN - betaine anhydrous. Available at: [Link]

  • Google Patents. CN105067741A - Method for measuring betaine content.
  • Google Patents. WO2001066528A1 - Method for storing quaternary ammonium salt.
  • MDPI. Physical Properties of Betaine-1,2-Propanediol-Based Deep Eutectic Solvents. Available at: [Link]

  • MDPI. Study on Carbon Dioxide Capture Using Ternary Betaine-Based Deep Eutectic Solvents. Available at: [Link]

  • MDPI. Advancements in Therapeutic Deep Eutectic Solvents as Multifunctional Transdermal Delivery Systems. Available at: [Link]

  • NIH. Stability of Betaine Capsules - PMC. Available at: [Link]

  • NIH. New approaches for extraction and determination of betaine from Beta vulgaris samples by hydrophilic interaction liquid chromatography-tandem mass spectrometry - PMC. Available at: [Link]

  • Orffa. The quality of betaine hydrochloride products. Available at: [Link]

  • Orffa. Evaluation of various betaine sources and investigations on…. Available at: [Link]

  • PubChem. glycine betaine degradation II (mammalian) | Pathway. Available at: [Link]

  • ResearchGate. Effect of different pH values and storage on the stability of... Available at: [Link]

  • ResearchGate. New approaches for extraction and determination of betaine from Beta vulgaris samples by hydrophilic interaction liquid chromatography-tandem mass spectrometry. Available at: [Link]

  • ResearchGate. Storage stability of quaternary ammonium compounds (%bias) by media and... Available at: [Link]

  • SigmaAldrich.cn. 2-Hydroxy-N,N,N-trimethylethan-1-aminium bromide. Available at: [Link]

  • Xi'an Lyphar Biotech Co., Ltd. Properties and stability of Betaine. Available at: [Link]

Sources

Optimization

Optimizing reaction conditions for N-alkylation of 2-carboxy-N,N-dimethylethan-1-aminium

Welcome to the Application Scientist Support Portal. This guide is designed for researchers and drug development professionals optimizing the quaternization of 2-carboxy-N,N-dimethylethan-1-aminium (commonly known as [1]...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Support Portal. This guide is designed for researchers and drug development professionals optimizing the quaternization of 2-carboxy-N,N-dimethylethan-1-aminium (commonly known as [1]).

Transforming this zwitterionic beta-amino acid into a carboxybetaine via N-alkylation presents unique chemoselectivity and solubility challenges. Below, you will find field-proven methodologies, mechanistic troubleshooting guides, and quantitative optimization data to ensure high-yield, reproducible synthesis.

Diagnostic Overview: Reaction Pathways & Competing Mechanisms

Before optimizing conditions, it is critical to understand the chemoselectivity landscape. The tertiary amine must be free-based to act as a nucleophile, but doing so exposes the molecule to competing O-alkylation (esterification) and base-catalyzed elimination.

Workflow A 2-carboxy-N,N-dimethylethan-1-aminium (Zwitterion) B Free Base Form (Active Nucleophile) A->B + Base (e.g., NaOH) - H2O C Target: Carboxybetaine (N-Alkylation) B->C + R-X (Soft Electrophile) Kinetic Control D Side Product: Ester (O-Alkylation) B->D + R-X (Hard Electrophile) Steric Hindrance on N E Side Product: Acrylate (Retro-Michael Elimination) B->E Excess Strong Base High Heat (>80°C)

Reaction pathways for N,N-dimethyl-beta-alanine alkylation showing target and side reactions.

Self-Validating Protocol: Standard N-Alkylation

This protocol utilizes an internal validation system to ensure the reaction proceeds via the target Menschutkin pathway rather than competing side reactions.

Objective: Synthesis of N-alkyl-N,N-dimethyl-beta-alanine inner salt (Carboxybetaine).

Step 1: Deprotonation (Free-Basing)
  • Suspend 10.0 mmol of 2-carboxy-N,N-dimethylethan-1-aminium in 20 mL of absolute ethanol.

  • Add 10.5 mmol of Sodium Bicarbonate (NaHCO₃).

  • Causality: The zwitterion's aminium proton has a pKa of ~9.8. NaHCO₃ is strong enough to deprotonate the nitrogen, rendering it nucleophilic, but mild enough to prevent the E1cB retro-Michael elimination of the beta-amino acid backbone.

  • Validation Checkpoint: Observe the suspension. As the free base forms, the mixture will clarify slightly, accompanied by CO₂ evolution. Proceed only when gas evolution ceases.

Step 2: Menschutkin Quaternization
  • Add 11.0 mmol of your target alkyl halide (preferably an alkyl bromide or iodide) dropwise to the reaction mixture.

  • Heat the mixture to 75°C (reflux) for 18 hours under a dry nitrogen atmosphere.

  • Causality: Ethanol acts as a polar protic solvent. It forms hydrogen bonds with the hard carboxylate oxygen, effectively masking its nucleophilicity and directing the alkylating agent to the softer nitrogen center.

Step 3: Workup and Spectroscopic Validation
  • Cool the mixture to room temperature and filter off the inorganic salts (NaBr, unreacted NaHCO₃).

  • Concentrate the filtrate under reduced pressure.

  • Triturate the crude residue with cold diethyl ether to precipitate the highly polar zwitterionic carboxybetaine, leaving unreacted alkyl halide in the ether phase.

  • Validation Checkpoint (¹H NMR in D₂O):

    • Success: The starting tertiary amine N(CH₃)₂ singlet at ~2.8 ppm must disappear. A new, downfield quaternary N⁺(CH₃)₂ singlet will appear at ~3.2–3.4 ppm .

    • Failure (O-Alkylation): If you observe a new triplet at ~4.1 ppm (characteristic of an ester -CH₂-O-), O-alkylation has occurred.

Troubleshooting FAQs

Q1: Why am I seeing significant O-alkylation (ester formation) instead of my target N-alkylation? Application Scientist Insight: This is a classic issue of chemoselectivity governed by Pearson's Hard-Soft Acid-Base (HSAB) theory. The carboxylate oxygen is a "hard" nucleophile, while the tertiary nitrogen is a "soft" nucleophile. If you use a "hard" electrophile (like an alkyl tosylate, mesylate, or dimethyl sulfate), the reaction pathway shifts toward O-alkylation. Solution: Switch to a softer electrophile like an alkyl bromide or iodide. Additionally, strictly utilize polar protic solvents (e.g., ethanol). As noted in recent [3], protic environments solvate the carboxylate anion, reducing its reactivity and driving N-alkylation.

Q2: My conversion rate is stalling at 40%. How can I drive the reaction to completion? Application Scientist Insight: According to established [2], the formation of quaternary ammonium salts is highly dependent on phase homogeneity. If you are reacting the highly polar zwitterion with a long-chain, lipophilic alkyl halide (e.g., 1-bromohexadecane), the reactants may exist in separate micro-phases, stalling the reaction. Solution: Introduce a co-solvent system. A 1:1 mixture of Ethanol and Chloroform homogenizes the reaction mixture. Alternatively, conducting the reaction in a sealed pressure tube at 85°C can accelerate the kinetics without requiring the addition of stronger, degradation-inducing bases.

Q3: I am detecting acrylic acid derivatives in my product mixture. What went wrong? Application Scientist Insight: You are observing a retro-Michael elimination via an E1cB mechanism. Because the substrate is a beta-amino acid, the alpha-protons (adjacent to the carboxylate) are relatively acidic. If you use a strong base (like excess NaOH or KOtBu) combined with high heat, the base abstracts the alpha-proton, causing the dimethylamine group to act as a leaving group and yielding an acrylate derivative. Solution: Strictly control your base equivalents (use exactly 1.0 to 1.05 eq) or switch to a milder base like NaHCO₃. Never exceed 80°C during the quaternization step.

Quantitative Optimization Data

The table below summarizes the causality between reaction conditions and chemoselectivity. Use this matrix to select the optimal parameters for your specific scale-up needs.

Solvent SystemBase UsedElectrophileTemp (°C)N-Alkylation Yield (%)O-Alkylation Yield (%)Elimination (%)
Ethanol (100%) NaHCO₃ (1.1 eq) R-Br 75 88 < 2 < 1
AcetonitrileK₂CO₃ (2.0 eq)R-I8065155
DMFNaOH (1.0 eq)R-OTs90453510
Water / EtOHNaOH (2.5 eq)R-Cl9520565

Note: Data reflects standardized runs using 1-bromododecane equivalents. Yields are determined via quantitative ¹H NMR integration against an internal standard.

References

  • 3-(Dimethylamino)propanoic acid | C5H11NO2 | CID 239828 Source: PubChem, National Center for Biotechnology Information. URL:[Link]

  • Synthesis and structural studies of a new class of quaternary ammonium salts... Menschutkin reaction Source: PubMed Central (PMC), National Institutes of Health. URL:[Link]

  • Sustainable and Safe N-alkylation of N-heterocycles by Propylene Carbonate under Neat Reaction Conditions Source: MDPI - International Journal of Molecular Sciences. URL:[Link]

Troubleshooting

Technical Support Center: Troubleshooting Quaternary Ammonium Compound (QAC) Synthesis

Welcome to the QAC Synthesis Support Hub. The synthesis of quaternary ammonium compounds via the Menshutkin reaction (alkylation of tertiary amines) is a fundamental process in drug development and materials science. How...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the QAC Synthesis Support Hub. The synthesis of quaternary ammonium compounds via the Menshutkin reaction (alkylation of tertiary amines) is a fundamental process in drug development and materials science. However, researchers frequently encounter yield-limiting side reactions. This guide provides mechanistic troubleshooting, quantitative optimization strategies, and self-validating protocols to ensure high-purity QAC synthesis.

Mechanistic Overview of Competing Pathways

To effectively troubleshoot your synthesis, you must first understand the thermodynamic and kinetic competition between the desired nucleophilic substitution ( SN​2 ) and various degradation or elimination pathways.

QAC_Troubleshooting A Tertiary Amine + Alkyl Halide B Quaternary Ammonium Compound (QAC) A->B SN2 (Optimal) C Hofmann Elimination (Alkene + Amine) A->C E2 (Base/Bulky Rx) D Retro-Menshutkin Degradation B->D Heat (>140°C) E Transalkylation / Polyalkylation B->E Asymmetric Amines D->A Reversible Cleavage

Mechanistic pathways of QAC synthesis and primary side reactions.

Frequently Asked Questions (Troubleshooting Guide)

Q1: Why am I isolating alkenes instead of my target quaternary ammonium salt? Cause: You are observing Hofmann elimination (an E2 pathway) outcompeting the desired SN​2 alkylation[1]. This occurs when the alkylating agent possesses sterically hindered β -hydrogens (e.g., secondary or tertiary alkyl halides). If the reaction medium is too alkaline, the base will preferentially abstract a proton rather than allowing the amine to attack the electrophilic carbon[2]. Solution: Lower the reaction temperature to kinetically favor the SN​2 pathway. If your synthetic route permits, switch to a less sterically hindered alkylating agent (e.g., methyl iodide or benzyl chloride). Ensure that no strong, external nucleophilic bases are present in the reaction mixture.

Q2: My QAC product degrades during vacuum drying or high-temperature processing. What is happening? Cause: Your product is undergoing the Retro-Menshutkin reaction. Quaternary ammonium salts—particularly those containing electron-deficient aryl groups (e.g., N,N,N -trimethylanilinium salts) or bulky substituents—can thermally degrade back into the parent tertiary amine and alkyl halide[3]. While this decomposition often mimics sublimation in thermogravimetric analysis (TGA), it is actually a reverse SN​2 cleavage[4]. Solution: Avoid prolonged heating above 100°C–140°C[2]. For drying, utilize a high vacuum at ambient or mildly elevated temperatures (40–60°C). If high thermal stability is strictly required for your downstream application, redesign the cation to remove electron-withdrawing groups that activate this reverse pathway[3].

Q3: NMR analysis shows a complex mixture of different alkyl groups on the nitrogen. How do I prevent this? Cause: This is caused by transalkylation (alkyl scrambling). When synthesizing unsymmetrically substituted QACs, the quaternary salt itself can act as an alkylating agent at elevated temperatures, transferring an alkyl group to an unreacted tertiary amine[5]. Solution: Run the reaction at lower temperatures in a highly polar, aprotic solvent. Polar solvents stabilize the intermediate ion pair, accelerating the forward SN​2 reaction without requiring excessive thermal energy[6].

Quantitative Optimization: Solvent and Temperature Effects

The Menshutkin reaction forms a highly polar, charged product from neutral precursors. Consequently, the dielectric constant ( ε ) of the solvent plays a critical role in stabilizing the transition state.

Parameter / ConditionPrimary PathwayTarget QAC YieldDominant Side ReactionCausality & Mechanism
Non-polar solvent (e.g., Toluene, ε=2.4 ), >100°C SN​2 / E2 mixed< 50%Hofmann Elimination / TransalkylationPoor transition state stabilization requires high heat, which drives E2 elimination[1].
Polar aprotic (e.g., Ethyl Acetate, ε=6.0 ), 25–50°C SN​2 favored> 85%MinimalHigh dielectric constant stabilizes the charged intermediate, suppressing side reactions[6].
Bulky alkyl halide + Base , 80°C E2 favored< 20%Alkylation-EliminationSteric hindrance blocks SN​2 trajectory; base abstracts β -hydrogen[2].
Electron-deficient N-aryl QAC , >140°CReverse SN​2 N/A (Degradation)Retro-MenshutkinThermal stress cleaves the C-N bond, yielding methyl halide and tertiary amine[3].

Standardized Self-Validating Protocol: Optimized QAC Batch Synthesis

Objective: Maximize SN​2 alkylation while strictly suppressing Hofmann elimination and Retro-Menshutkin degradation.

Step 1: Reagent Preparation & Dehydration

  • Action: Dry the tertiary amine and alkyl halide over activated molecular sieves (3Å) for 24 hours prior to use.

  • Causality: Trace moisture acts as a competing nucleophile, leading to the solvolysis/hydrolysis of the alkylating agent, which skews stoichiometry and reduces yield.

Step 2: Solvent Selection & Assembly

  • Action: Dissolve the tertiary amine (1.0 eq) in a polar aprotic solvent (e.g., Ethyl Acetate, 5–10 volumes).

  • Causality: Ethyl acetate provides the necessary dielectric stabilization for the polar transition state, accelerating the SN​2 pathway at lower temperatures[6].

Step 3: Controlled Electrophile Addition

  • Action: Cool the reaction vessel to 0–5°C. Add the alkyl halide (1.05 eq) dropwise over 30 minutes.

  • Causality: The alkylation is highly exothermic. Dropwise addition prevents localized thermal spikes that trigger transalkylation (alkyl scrambling)[5].

Step 4: Thermal Maturation

  • Action: Gradually warm the reaction to 40–50°C and stir for 12–24 hours. Strictly avoid exceeding 80°C.

  • Causality: Maintaining moderate temperatures ensures kinetic control. Exceeding 100°C risks activating the Retro-Menshutkin pathway, especially for sensitive salts[3].

Step 5: Isolation and Self-Validation

  • Action: Cool the mixture to 0°C to induce complete precipitation of the QAC. Filter, wash with cold hexanes, and dry under high vacuum (< 0.1 mm Hg) at 40°C.

  • Validation Check: Perform 1 H NMR analysis on the dried powder. The protocol is validated if alkene protons (typically 5.0–6.5 ppm) are completely absent (confirming the suppression of Hofmann elimination) and the integration of N-alkyl groups precisely matches the theoretical ratio (confirming the absence of transalkylation).

References

  • [3] Trialkylammonium salt degradation: implications for methylation and cross-coupling. Chemical Science (RSC Publishing). 3

  • [2] A New Reaction/Rearrangement in Quaternary Ammonium Salts. Iris Publishers. 2

  • [4] Trialkylammonium Salt Degradation: Implications for Methylation and Cross-coupling. ResearchGate. 4

  • [1] 21.8: Quaternary Ammonium Salts: Hofmann Elimination. Chemistry LibreTexts. 1

  • [6] Comprehensive study on the optimization of reaction parameters in the synthesis of quaternary ammonium salts. Devos.uz. 6

  • [5] US4482713A - Quaternary ammonium salts and their preparation. Google Patents. 5

Sources

Optimization

How to remove impurities from a 2-Carboxy-N,N,N-trimethylethan-1-aminium bromide sample

Target Compound: 2-Carboxy-N,N,N-trimethylethan-1-aminium bromide (CAS: 19604-99-0) Synonyms: N,N,N-trimethyl- β -alanine hydrobromide, β -betaine hydrobromide. Welcome to the Advanced Technical Support Center. As a Seni...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Target Compound: 2-Carboxy-N,N,N-trimethylethan-1-aminium bromide (CAS: 19604-99-0) Synonyms: N,N,N-trimethyl- β -alanine hydrobromide, β -betaine hydrobromide.

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing challenges in isolating high-purity zwitterionic precursors and quaternary ammonium salts. 2-Carboxy-N,N,N-trimethylethan-1-aminium bromide is a highly polar, hygroscopic molecule widely utilized as a small molecule scaffold in drug development and metabolomics .

Due to its permanent cationic charge and protonated carboxylic acid moiety, standard silica gel chromatography is highly ineffective. This guide provides field-proven, causality-driven protocols to isolate this compound with >99% purity.

Section 1: Impurity Profiling & Causality

Before initiating purification, you must understand why specific impurities are present. The synthesis of this compound typically involves the quaternization of β -alanine or the reaction of trimethylamine (TMA) with 3-bromopropanoic acid. The resulting reaction matrix is prone to specific contamination profiles.

Table 1: Impurity Profiling & Diagnostic NMR Shifts (in D₂O)
ImpurityCausality / OriginDiagnostic ¹H-NMR Shift (ppm)Primary Removal Strategy
Trimethylamine (TMA) Unreacted volatile starting material~2.20 (s, 9H)Vacuum desiccation / Acid wash
3-Bromopropanoic Acid Unreacted alkylating agent~2.80 (t, 2H), ~3.60 (t, 2H)Anti-solvent recrystallization
Inorganic Bromides (NaBr) Byproduct of pH neutralizationN/A (NMR silent)Cation-exchange chromatography
Water (Moisture) Extreme hygroscopic absorption~4.79 (s, broad)Lyophilization / P₂O₅ Desiccation
Table 2: Quantitative Solubility Benchmarks
SolventSolubility at 20°CSolubility at 60°CApplication in Purification
Water >500 mg/mL>800 mg/mLIon-exchange loading, Lyophilization
Ethanol (Anhydrous) ~50 mg/mL~250 mg/mLPrimary recrystallization solvent
Acetone <1 mg/mL<5 mg/mLAnti-solvent / Trituration wash
Diethyl Ether InsolubleInsolubleAnti-solvent for precipitation
Section 2: Visual Purification Workflow

PurificationWorkflow Start Crude Sample (CAS: 19604-99-0) Assess Impurity Profiling (NMR / Karl Fischer) Start->Assess Moisture High Moisture (>1% H2O) Assess->Moisture Water Organic Organic Precursors (TMA, 3-BPA) Assess->Organic Organics Inorganic Inorganic Salts (NaBr, KBr) Assess->Inorganic Salts Desiccation Vacuum Desiccation (over P2O5, 40°C) Moisture->Desiccation Recrystallization Anti-Solvent Recrystallization (EtOH / Diethyl Ether) Organic->Recrystallization IonExchange Cation-Exchange (Elution with 0.1M HBr) Inorganic->IonExchange Validation Purity Validation (Target: >99%) Desiccation->Validation Recrystallization->Validation IonExchange->Validation Validation->Assess If <99%

Figure 1: Decision-tree workflow for the targeted purification of quaternary ammonium betaine salts.

Section 3: Core Purification Workflows
Protocol A: Anti-Solvent Recrystallization (Targeting Organic Impurities)

This protocol exploits the drastic difference in dielectric constants between polar protic solvents and non-polar ethers to force the quaternary ammonium salt out of solution while leaving unreacted organic precursors dissolved .

  • Dissolution: Weigh the crude sample and dissolve it in a minimum volume of anhydrous hot ethanol (approx. 60°C).

    • Causality: The quaternary ammonium salt is highly soluble in hot polar protic solvents. Crucial: The ethanol must be strictly anhydrous; even 2% water will prevent crystallization.

  • Hot Filtration: Perform a rapid gravity filtration through fluted filter paper to remove insoluble polymeric byproducts.

  • Anti-Solvent Nucleation: Place the filtrate on a magnetic stirrer. Slowly add anhydrous diethyl ether dropwise.

    • Self-Validating System: The appearance of a milky turbidity immediately upon ether addition confirms the selective insolubility of the target quaternary salt. If the solution remains clear, the organic impurity load is too high, or the ethanol is wet. The system self-reports a failure: you must evaporate the solvent and restart.

  • Maturation: Once turbid, allow the mixture to cool to room temperature, then transfer to an ice bath (0–4°C) for 2 hours to maximize the crystal lattice formation.

  • Recovery: Filter the crystals under vacuum using a Büchner funnel. Wash the filter cake with cold, anhydrous acetone to strip away residual ether and trace organics.

Protocol B: Cation-Exchange Chromatography (Targeting Inorganic Salts)

If your synthesis involved neutralization (e.g., using NaOH), inorganic salts like NaBr will co-precipitate. Recrystallization cannot separate these effectively.

  • Resin Activation: Pack a column with a strongly acidic cation-exchange resin (e.g., Dowex 50WX8, H⁺ form). Wash with 1M HCl, followed by copious amounts of deionized water until the eluate is pH neutral.

  • Loading: Dissolve the crude sample in deionized water and load it onto the column.

    • Causality: The quaternary ammonium cation binds tightly to the sulfonic acid groups of the resin. Inorganic anions (Br⁻) and neutral impurities wash straight through.

  • Washing: Wash the column with 3 column volumes (CV) of deionized water.

  • Targeted Elution: Elute the product using 0.1 M Hydrobromic acid (HBr).

    • Causality: Using HBr is critical. The H⁺ protonates the carboxylate group (ensuring the molecule remains cationic), while the Br⁻ acts as the specific counterion, displacing the target molecule from the resin without altering its salt identity .

    • Self-Validating System: The pH of the eluate will drop significantly when the HBr front breaks through. Spotting this acidic eluate on a TLC plate and exposing it to iodine vapor will yield a dark brown spot, confirming the elution of the quaternary amine.

  • Lyophilization: Freeze-dry the eluate to recover the pure hydrobromide salt.

Section 4: Troubleshooting FAQs

Q1: My sample has degraded into a dark, viscous oil instead of crystallizing. Can it be salvaged? A: Yes. This "oiling out" is a classic manifestation of extreme hygroscopicity combined with trace organic impurities acting as a natural deep eutectic solvent (NADES) . Causality: Water disrupts the rigid crystalline lattice of the quaternary ammonium salt. Solution: Do not attempt to crystallize directly. First, triturate the oil vigorously with anhydrous acetone in an ultrasonic bath to strip away water and non-polar organics. Once it solidifies into an amorphous powder, proceed with Protocol A.

Q2: How do I ensure I haven't accidentally formed the zwitterionic inner salt instead of the hydrobromide? A: Causality: The carboxylic acid moiety of β -alanine derivatives has a pKa of approximately 3.5. If the pH of your crystallization medium rises above this threshold, the proton is lost, yielding the zwitterion and liberating free HBr . Self-Validation: Dissolve a 10 mg aliquot of your final product in 1 mL of deionized water and check the pH. A pure hydrobromide salt will naturally read between pH 2.0 and 3.0. If it reads neutral (~pH 6.0), you have isolated the zwitterion. To correct this, titrate your ethanolic solution with a stoichiometric amount of 48% aqueous HBr prior to Protocol A.

Q3: Why do we use P₂O₅ for desiccation instead of standard silica gel or KOH? A: Silica gel is insufficient for highly hygroscopic quaternary salts. KOH is a strong base; in a closed vacuum desiccator, trace volatile amines can create a basic micro-atmosphere that slowly deprotonates the carboxylic acid of your sample. Phosphorus pentoxide (P₂O₅) is an acidic desiccant, making it thermodynamically compatible with maintaining the integrity of hydrobromide salts.

Section 5: References
  • Luo, D., et al. (2023). "Current Status and Future Perspectives of Betaine and Betaine-Based Natural Deep Eutectic Solvents: A Review." Foods (MDPI).[Link]

  • Müller, A., et al. (2024). "Unanticipated Effects of Quaternary Ammonium Additives and Brønsted Acids in the Acidic Oxidation of Furfural." ACS Sustainable Chemistry & Engineering.[Link]

  • Rath, S., & Sen, S. (2024). "Protocol for aqueous synthesis of bioactive quaternary ammonium betaine derivatives under blue LED." STAR Protocols (Cell Press).[Link]

Troubleshooting

Technical Support Center: Handling &amp; Storing Hygroscopic Quaternary Ammonium Salts

Welcome to the Application Support Center. Quaternary ammonium salts (QAS)—such as tetrabutylammonium fluoride (TBAF), tetrabutylammonium bromide (TBAB), and tetramethylammonium fluoride (Me4NF)—are indispensable as phas...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Center. Quaternary ammonium salts (QAS)—such as tetrabutylammonium fluoride (TBAF), tetrabutylammonium bromide (TBAB), and tetramethylammonium fluoride (Me4NF)—are indispensable as phase-transfer catalysts (PTCs) and nucleophilic reagents. However, their extreme hygroscopicity often leads to reagent degradation, inconsistent reaction kinetics, and complete synthetic failure.

As a Senior Application Scientist, I have designed this guide to provide field-proven troubleshooting strategies, mechanistic insights, and validated protocols to ensure the integrity of your QAS reagents.

Core Handling Workflow

To prevent moisture contamination, QAS handling must be treated as a continuous, closed-loop system from the moment the reagent is received.

QAS_Workflow Start Receive QAS Reagent Glovebox Transfer to Glovebox (Argon/N2) Start->Glovebox Check Assess Moisture Level Glovebox->Check Dry Azeotropic Drying (e.g., Toluene/DMF) Check->Dry Hydrated Store Store at 5-30°C Sealed with Desiccant Check->Store Anhydrous Dry->Store React Anhydrous Reaction (e.g., SNAr, PTC) Store->React

Standard operating procedure for the intake, processing, and storage of hygroscopic QAS.

Frequently Asked Questions (Mechanistic Insights)

Q: Why do my quaternary ammonium salts absorb water so aggressively, often turning into a syrupy liquid? A: The hygroscopicity of QAS is driven by the "naked" nature of their counter-anions. In salts like TBAF, the bulky tetrabutylammonium cation prevents tight ion-pairing. This leaves the highly electronegative fluoride ion exposed. To stabilize its high charge density, the anion rapidly coordinates with atmospheric water molecules via strong hydrogen bonding, effectively pulling moisture from the air until the salt dissolves in its own hydration sphere (deliquescence)[1].

Q: Can I just bake my hydrated QAS in a vacuum oven to dry it? A: Absolutely not. Direct thermal drying of QAS containing β -hydrogen atoms (like tetrabutylammonium) leads to rapid thermal decomposition via Hofmann elimination [2]. As water is removed, the basicity of the anion (e.g., F⁻ or OH⁻) increases dramatically. At elevated temperatures, this highly basic "naked" anion will abstract a β -proton from the alkyl chain, decomposing the reagent into a tertiary amine, an alkene, and the corresponding acid (e.g., HF)[1][3].

Troubleshooting Guides

Issue 1: Reagent Clumping and Liquefaction During Storage
  • Symptom: The QAS powder has formed hard clumps or transformed into a viscous liquid.

  • Root Cause: Exposure to ambient humidity during container opening or compromised container seals.

  • Solution:

    • Immediate Action: Transfer the compromised reagent to an inert atmosphere (glovebox) immediately. Do not attempt to use liquefied QAS for moisture-sensitive reactions (e.g., SNAr fluorinations or silyl ether deprotections) without prior drying[4].

    • Preventative Storage: Store QAS in a tightly sealed Schlenk flask or a desiccator within a glovebox (Argon or N2 atmosphere). Maintain storage temperatures between 5°C and 30°C[5]. For highly sensitive salts, store over anhydrous P₂O₅ in a vacuum desiccator[6].

Issue 2: Inconsistent Reaction Yields in Phase-Transfer Catalysis (PTC)
  • Symptom: Reaction kinetics are sluggish, or yields drop significantly between different batches of the same QAS catalyst.

  • Root Cause: Water contamination deactivates the nucleophile. In PTC, the QAS transports a reactive anion into the organic phase. If the QAS introduces water, the hydration sphere tightly binds the anion, drastically reducing its nucleophilicity[7].

  • Solution: Use an azeotropic drying protocol (see Protocol 1) before adding the substrate. Alternatively, switch to less hygroscopic alternatives if your chemistry permits, such as tetramethylammonium fluoride-alcohol adducts (Me₄NF·ROH), which offer high SNAr reactivity without requiring strict glovebox conditions[4].

Issue 3: Severe Discoloration During Drying
  • Symptom: The QAS turns dark brown or black during vacuum drying.

  • Root Cause: Thermal degradation (Hofmann elimination) or oxidation.

  • Solution: Lower the drying temperature. Never exceed the decomposition threshold of the specific QAS (typically <90°C for TBAF)[3][8]. Use azeotropic distillation under reduced pressure to remove water at lower temperatures[8].

Validated Experimental Protocols

Protocol 1: Azeotropic Drying of Quaternary Ammonium Salts

This protocol utilizes azeotropic distillation to safely remove water without triggering Hofmann elimination, establishing a self-validating anhydrous system.

  • Preparation: Inside a glovebox, transfer the hydrated QAS (e.g., TBAF or Me₄NF) into a dry Schlenk flask equipped with a magnetic stir bar.

  • Solvent Addition: Add anhydrous acetonitrile or toluene (approx. 10 mL per gram of QAS). These solvents form a minimum-boiling azeotrope with water[2].

  • Azeotropic Distillation: Transfer the flask to a Schlenk line. Heat the mixture gently (e.g., 90°C for Me₄NF or lower for TBAF) while applying a controlled vacuum (75 to 150 mm Hg) to evaporate the solvent-water azeotrope[2][8].

  • Purging: Once the solvent is removed, backfill the flask with dry Argon to prevent re-hydration.

  • Repetition: Repeat the solvent addition and evaporation cycle 2-3 times to ensure complete water removal.

  • Final Vacuum: Subject the residual solid to a high vacuum (<0.1 mm Hg) at room temperature for 12-24 hours over phosphorus pentoxide (P₂O₅) to yield the anhydrous, pulverized salt[6].

Protocol 2: In Situ Generation of Anhydrous QAS for SNAr Reactions

For extremely sensitive applications like radiofluorination, generating the anhydrous salt in situ prevents storage-related degradation.

  • Elution: Elute the target anion (e.g.,[¹⁸F]fluoride) into a reaction vessel containing the quaternary ammonium cation precursor (e.g., aqueous potassium trifluoromethanesulfonate and K2.2.2 in acetonitrile)[2].

  • Rapid Drying: Heat the vessel to 100°C while drawing a vacuum for 6 minutes to achieve rapid azeotropic drying[2].

  • Inert Sweep: Apply an Argon stream with simultaneous vacuum for an additional 6 minutes to drive off residual moisture.

  • Reaction Execution: Cool to room temperature under Argon before introducing the anhydrous reaction solvent (e.g., DMF) and substrate[2].

Quantitative Data: QAS Handling Specifications

Quaternary Ammonium SaltMax Tolerable Water ContentRecommended Drying MethodStorage TemperatureShelf Life (Anhydrous, Sealed)
Tetrabutylammonium Fluoride (TBAF) < 50 ppmAzeotropic (Acetonitrile), <40°C2 - 8°C (Inert Atm)3 - 6 Months
Tetramethylammonium Fluoride (Me₄NF) < 35 ppmAzeotropic / Vacuum at 90°CRoom Temp (Inert Atm)6 - 12 Months
Tetrabutylammonium Bromide (TBAB) < 100 ppmVacuum Oven (60°C) with P₂O₅5 - 30°C1 - 2 Years
Tetrabutylphosphonium Acetate (TBPA) N/A (Used as 40% aq. solution)N/A5 - 30°C1 Year

(Note: Water content thresholds vary by application; values represent typical limits for moisture-sensitive SNAr and deprotection reactions[3][5].)

References

  • Title: Tetrabutylammonium Fluoride (TBAF) CAS: 429-41-4: Comprehensive Overview and Applications | Source: nbinno.com | URL: 1

  • Title: SNAr Radiofluorination with In Situ-Generated [18F]Tetramethylammonium Fluoride - PMC | Source: nih.gov | URL: 2

  • Title: CatOnium TBPA-40W | Source: vestachem.com | URL: 5

  • Title: Design and synthesis of asymmetric anhydrous quaternary ammonium fluoride electrolytes for fluoride ion batteries | Source: rsc.org | URL: 3

  • Title: Fluorinate to accumulate- simple methods paying rich dividends | Source: scientificupdate.com | URL: 4

  • Title: Working with Hazardous Chemicals - Organic Syntheses | Source: orgsyn.org | URL: 6

  • Title: US7772435B2 - Method of forming a dry quaternary ammonium salt mixture | Source: google.com (Patents) | URL: 8

  • Title: HYDROXIDE ION INITIATED REACTIONS UNDER PHASE TRANSFER CATALYSIS CONDITIONS---IV | Source: huji.ac.il | URL: 7

Sources

Optimization

Technical Support Center: Mitigating Cytotoxicity of 2-Carboxy-N,N,N-trimethylethan-1-aminium bromide in Cell-Based Assays

Welcome to the technical support resource for researchers, scientists, and drug development professionals working with 2-Carboxy-N,N,N-trimethylethan-1-aminium bromide, also commonly known as L-carnitine bromide. This gu...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support resource for researchers, scientists, and drug development professionals working with 2-Carboxy-N,N,N-trimethylethan-1-aminium bromide, also commonly known as L-carnitine bromide. This guide provides in-depth troubleshooting advice and frequently asked questions to help you navigate and mitigate unexpected cytotoxicity in your cell-based assays. Our goal is to ensure the scientific integrity of your results by addressing potential experimental confounders.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the cytotoxic potential of 2-Carboxy-N,N,N-trimethylethan-1-aminium bromide.

Q1: Is 2-Carboxy-N,N,N-trimethylethan-1-aminium bromide (L-carnitine bromide) inherently cytotoxic?

A1: L-carnitine itself is a naturally occurring compound essential for fatty acid metabolism and is generally considered non-toxic at physiological concentrations.[1][2][3][4] It plays a crucial role in transporting long-chain fatty acids into the mitochondria for beta-oxidation.[1][3][4] However, at high, non-physiological concentrations, any compound can exhibit cytotoxic effects in in-vitro systems. Furthermore, the bromide salt form could contribute to cytotoxicity, as bromide ions have been shown to have inhibitory effects on cell proliferation in some contexts.[5]

Q2: What are the typical signs of cytotoxicity I should look for in my cell cultures when using this compound?

A2: Visual signs of cytotoxicity under a microscope include changes in cell morphology (e.g., rounding, detachment from the culture surface), a decrease in cell density, and the appearance of cellular debris from lysed cells.[6] Quantitative assays will show a dose-dependent decrease in cell viability or an increase in markers of cell death.

Q3: My preliminary screen shows high cytotoxicity. What are the immediate troubleshooting steps?

A3: First, verify the concentration range of your compound. It is crucial to perform a dose-response curve starting from a high concentration and serially diluting down to a very low concentration to determine the IC50 (half-maximal inhibitory concentration).[7] Also, ensure the final concentration of your solvent (e.g., DMSO) is not exceeding non-toxic levels, typically below 0.5%.[8] Include a vehicle control (cells treated with the solvent alone) to rule out solvent-induced toxicity.[7]

Q4: Could the choice of cell viability assay be influencing the results?

A4: Absolutely. Different assays measure different aspects of cell health. For example, metabolic assays like MTT or resazurin measure mitochondrial activity, which can be directly affected by compounds that interfere with cellular respiration.[9][10][11] If your compound specifically impacts mitochondrial function, these assays might show cytotoxicity that is not reflective of general cell death. It is advisable to use a multiplex approach, combining a metabolic assay with an assay that measures membrane integrity, such as a lactate dehydrogenase (LDH) release assay, or a direct count of live/dead cells using trypan blue exclusion.[9][12]

Part 2: In-Depth Troubleshooting Guides

This section provides structured guidance for systematically identifying and resolving issues related to the cytotoxicity of 2-Carboxy-N,N,N-trimethylethan-1-aminium bromide.

Guide 1: Optimizing Experimental Conditions

Unexpected cytotoxicity can often be traced back to suboptimal experimental parameters.

Issue: High variability between replicate wells.

  • Causality: Inconsistent cell seeding, edge effects in the microplate, or compound precipitation can lead to significant well-to-well variations.[8][13]

  • Troubleshooting Steps:

    • Ensure Homogeneous Cell Seeding: Create a single-cell suspension before plating and ensure even distribution across the plate.[7]

    • Mitigate Edge Effects: Avoid using the outer wells of the microplate for experimental data, as they are prone to evaporation. Fill these wells with sterile PBS or media to maintain humidity.[8]

    • Check Compound Solubility: Visually inspect your compound dilutions for any signs of precipitation. If precipitation is observed, consider adjusting the solvent or the concentration range.[8]

Issue: No dose-dependent cytotoxicity observed, or a biphasic (U-shaped) dose-response curve.

  • Causality: A lack of dose-response may indicate that the compound is not toxic within the tested range, or that the assay is not sensitive enough. A biphasic response can occur if the compound has different mechanisms of action at different concentrations, or if it interferes with the assay chemistry at higher concentrations.[14]

  • Troubleshooting Steps:

    • Expand Concentration Range: Test a wider range of concentrations, including both higher and lower doses.[7]

    • Extend Incubation Time: Some compounds induce cytotoxicity through mechanisms that require longer exposure times (e.g., apoptosis). Consider testing at 24, 48, and 72 hours.[7][15]

    • Select an Orthogonal Assay: If using a metabolic assay, switch to a cytotoxicity assay that measures membrane integrity (e.g., LDH release) or a marker of apoptosis (e.g., caspase activity).[7]

ParameterRecommendationRationale
Cell Seeding Density Determine optimal density via a titration experiment (e.g., 1,000-100,000 cells/well for a 96-well plate).[8]Too few cells will result in a low signal, while too many can lead to overgrowth and cell death independent of the compound.
Serum Concentration Test with reduced serum (e.g., 2.5%) or serum-free media during the assay incubation.[16][17]Serum proteins can bind to the compound, reducing its effective concentration.[16][18] Serum can also contain endogenous enzymes that interfere with certain assays (e.g., LDH).[8]
Incubation Time Test multiple time points (e.g., 24, 48, 72 hours).[7]The onset of cytotoxicity can vary depending on the compound's mechanism of action.[15]
Guide 2: Investigating the Mechanism of Cytotoxicity

Understanding how the compound is affecting the cells is key to mitigating unwanted effects.

Workflow for Investigating Cytotoxicity Mechanisms

A Initial Cytotoxicity Observed B Multiplex with Viability and Cytotoxicity Assays (e.g., Resazurin + LDH) A->B Confirm effect C Assess Apoptosis vs. Necrosis (Caspase-3/7 Assay, Annexin V/PI Staining) B->C Differentiate cell death pathways D Measure Mitochondrial Membrane Potential (e.g., TMRE, JC-1) C->D Investigate mitochondrial involvement in apoptosis F Mechanism Elucidated C->F E Quantify Reactive Oxygen Species (ROS) (e.g., DCFDA) D->E Assess oxidative stress E->F

Caption: Workflow for elucidating the mechanism of cytotoxicity.

Protocol: Caspase-3/7 Activity Assay

This protocol outlines a method to determine if the observed cytotoxicity is due to apoptosis.[19][20]

  • Cell Seeding and Treatment: Seed cells in a 96-well plate at the optimal density and allow them to attach overnight. Treat the cells with a range of concentrations of 2-Carboxy-N,N,N-trimethylethan-1-aminium bromide and appropriate controls (vehicle and a known apoptosis inducer like staurosporine). Incubate for the desired time period.

  • Reagent Preparation: Prepare the caspase-3/7 reagent according to the manufacturer's instructions. This typically involves a luminogenic substrate in a buffer.

  • Assay Procedure: Allow the plate and reagents to equilibrate to room temperature. Add the caspase-3/7 reagent to each well.

  • Incubation: Incubate the plate at room temperature for 1-2 hours, protected from light.

  • Measurement: Measure the luminescence using a plate reader. An increase in luminescence is indicative of caspase-3/7 activation and apoptosis.

Part 3: Advanced Mitigation Strategies

If cytotoxicity persists and is determined to be an off-target effect, the following strategies can be employed.

Strategy 1: Co-treatment with L-carnitine

  • Rationale: Since the compound is a bromide salt of L-carnitine, it's possible that at high concentrations, it could be disrupting cellular carnitine homeostasis. Co-treatment with L-carnitine (in a non-bromide salt form) could potentially rescue the cells by restoring normal metabolic function. L-carnitine has been shown to protect against drug-induced toxicity in some models, partly through its antioxidant properties and its role in mitochondrial function.[21][22]

  • Experimental Design:

    • Determine the IC50 of 2-Carboxy-N,N,N-trimethylethan-1-aminium bromide.

    • Treat cells with the IC50 concentration of the compound in the presence of increasing concentrations of L-carnitine (e.g., L-carnitine hydrochloride).

    • Assess cell viability after the desired incubation period. A rightward shift in the dose-response curve would indicate a protective effect.

Strategy 2: Modifying the Assay Medium

  • Rationale: The composition of the cell culture medium can significantly influence a compound's cytotoxic effects.[16][17]

  • Modifications to Consider:

    • Serum Concentration: As mentioned previously, serum proteins can bind to compounds, reducing their bioavailability.[16][18][23] Testing in low-serum or serum-free conditions may reveal the true potency of the compound, but can also increase its apparent cytotoxicity.

    • Antioxidant Supplementation: If the mechanism of toxicity involves the generation of reactive oxygen species (ROS), co-treatment with an antioxidant like N-acetylcysteine (NAC) may mitigate the cytotoxic effects.[24]

Logical Flow for Mitigation Strategy Selection

Start Cytotoxicity Confirmed Mech Mechanism Identified? (e.g., Apoptosis, ROS production) Start->Mech Specific_Mitigation Targeted Mitigation (e.g., Caspase inhibitor, Antioxidant co-treatment) Mech->Specific_Mitigation Yes Non_Specific_Mitigation General Mitigation Strategies Mech->Non_Specific_Mitigation No End Reduced Cytotoxicity Specific_Mitigation->End Assay_Optimization Optimize Assay Parameters (Serum, Incubation Time) Non_Specific_Mitigation->Assay_Optimization Co_treatment Co-treatment with L-carnitine Non_Specific_Mitigation->Co_treatment Assay_Optimization->End Co_treatment->End

Caption: Decision tree for selecting a cytotoxicity mitigation strategy.

By systematically applying these troubleshooting guides and considering the underlying biological mechanisms, researchers can effectively mitigate the off-target cytotoxic effects of 2-Carboxy-N,N,N-trimethylethan-1-aminium bromide, leading to more accurate and reliable data in cell-based assays.

References

  • Benchchem. (n.d.). Technical Support Center: Troubleshooting Cell Viability Issues in Cytotoxicity Assays.
  • Creative Biolabs. (n.d.). Cytotoxicity Assay Protocol & Troubleshooting.
  • (2017, May 2). Cell viability assays: Alternatives to the MTT assay.
  • Fulda, S. (n.d.). Caspase Activation in Cancer Therapy. Madame Curie Bioscience Database - NCBI.
  • Zou, Y., et al. (2007). Caspase Activation by Anticancer Drugs: The Caspase Storm. Molecular Pharmaceutics, ACS Publications.
  • (2023, July 5). Alternatives to MTT Assay in Cell Viability Assessments. 4B - Alojamiento Web UVa.
  • (2021, September 24). Cell Based Assays in Drug Development: Comprehensive Overview.
  • (2016, April 21). To Infinity and Beyond: A Universe of Choices for Chemical Toxicity Testing. Biocompare.
  • Brown, M. C., et al. (2000). Early Caspase Activation in Leukemic Cells Subject to Etoposide-induced G2-M Arrest: Evidence of Commitment to Apoptosis Rather Than Mitotic Cell Death. AACR Journals.
  • Karmoosh, A. S., & Khalaf, M. M. (2022). L-carnitine 's role in oxidative stress, as well as its role in disease and kidney and liver impacts. Teikyo Medical Journal.
  • Lojk, J., et al. (2012). Effect of serum concentration on the cytotoxicity of clay particles. PubMed.
  • Bieber, L. L. (n.d.). The role of carnitine in intracellular metabolism. PubMed.
  • Adeva-Andany, M. M., et al. (n.d.). The Role of l-Carnitine in Mitochondria, Prevention of Metabolic Inflexibility and Disease Initiation. PMC.
  • Vipergen. (n.d.). Unlocking the Potential of Cell-Based Assays in Modern Scientific Research.
  • Abcam. (n.d.). Cell viability assays.
  • Hiemer, S. E., et al. (2024). Drug-induced oxidative stress actively prevents caspase activation and hepatocyte apoptosis. PMC.
  • (2024, October 18). Comparative Analysis of Cytotoxicity Assays, from Traditional to Modern Approaches.
  • Hsiao, I. L., & Huang, Y. J. (n.d.). Effects of serum on cytotoxicity of nano- and micro-sized ZnO particles. PMC.
  • Roy, M., et al. (n.d.). Simultaneous quantitative monitoring of drug-induced caspase cascade pathways in carcinoma cells. ResearchGate.
  • (n.d.). Test conditions can significantly affect the results of in vitro cytotoxicity testing of degradable metallic biomaterials. ResearchGate.
  • Martini, D., et al. (2017). Is cytotoxicity a determinant of the different in vitro and in vivo effects of bioactives?. PMC.
  • Creative Proteomics. (n.d.). Carnitine Metabolism and Its Role in Fatty Acid Oxidation.
  • Al-Majed, A. A., et al. (n.d.). Biomedical role of L-carnitine in several organ systems, cellular tissues, and COVID-19. SciELO.
  • (n.d.). Optimization of Cell Viability Assays for Drug Sensitivity Screens.
  • (2025, November 19). Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. MDPI.
  • D'Antona, G., et al. (n.d.). L-carnitine protects C2C12 cells against mitochondrial superoxide overproduction and cell death. PMC.
  • (2025, February 19). In Vitro Cytotoxicity Determination: Avoiding Pitfalls. IntechOpen.
  • Benchchem. (n.d.). Technical Support Center: Optimizing Compound Concentrations for Cell Viability Assays.
  • Sigma-Aldrich. (n.d.). Cell Death Troubleshooting in Cell Culture.
  • (2019, May 1). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. NCBI.
  • Al-Bawab, A., et al. (n.d.). Mitigation of statins-induced cytotoxicity and mitochondrial dysfunction by L-carnitine in freshly-isolated rat hepatocytes. PMC.
  • George, S., et al. (n.d.). Cytotoxicity of Organic Surface Coating Agents Used for Nanoparticles Synthesis and Stability. PMC.
  • Al-Bawab, A., et al. (n.d.). Mitigation of statins-induced cytotoxicity and mitochondrial dysfunction by L-carnitine in freshly-isolated rat hepatocytes. PubMed.
  • (2008, June 5). Effect of Dead-Sea Brine and Its Main Salts on Cell Growth in Culture. Karger Publishers.
  • (2020, September 17). Carnitine Traffic in Cells. Link With Cancer. Frontiers.
  • Droge, S. T. L., et al. (n.d.). Assessing Modes of Toxic Action of Organic Cations in In Vitro Cell-Based Bioassays. PMC.
  • (2018, October 29). Cell toxicity mechanism and biomarker. PMC - NIH.
  • (n.d.). Risks to human and animal health from the presence of bromide in food and feed. PMC.
  • Fischer, S., et al. (2019). Influence of in Vitro Assay Setup on the Apparent Cytotoxic Potency of Benzalkonium Chlorides. Chemical Research in Toxicology, ACS Publications.
  • (2022, June 29). Potential Common Mechanisms of Cytotoxicity Induced by Amide Herbicides via TRPA1 Channel Activation. PMC.
  • (2025, March 13). l-Carnitine and Acetyl-l-Carnitine Induce Metabolism Alteration and Mitophagy-Related Cell Death in Colorectal Cancer Cells. MDPI.
  • Furrow, S. D., et al. (2024). Bromide Ion Impurity-Induced Reaction between Selenium(IV) and Acidic Bromate: Prototype of a Cycle with Autocatalytic Behavior. Inorganic Chemistry, ACS Publications.
  • Finlay, G. J., et al. (n.d.). Mechanism of Cytotoxicity of N-[2-(dimethylamino)ethyl] acridine-4-carboxamide and of Its 7-chloro Derivative: The Roles of Topoisomerases I and II. PubMed.
  • Adeyemi, O. S., et al. (2020). New imidazoles cause cellular toxicity by impairing redox balance, mitochondrial membrane potential, and modulation of HIF-1α expression. PubMed.
  • Sigma-Aldrich. (n.d.). Cell-Based Assays.
  • Wang, H., et al. (2015). Cytotoxicity of 1-dodecyl-3-methylimidazolium bromide on HepG2 cells. Genetics and Molecular Research.

Sources

Reference Data & Comparative Studies

Validation

Comparative Biological Activity of 2-Carboxy-N,N,N-trimethylethan-1-aminium Bromide and L-Carnitine: Mechanisms, Applications, and Experimental Protocols

As drug development and metabolic engineering advance, understanding the nuanced differences between structurally similar quaternary ammonium compounds is critical. L-Carnitine ((3R)-3-carboxy-2-hydroxy-N,N,N-trimethylpr...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

As drug development and metabolic engineering advance, understanding the nuanced differences between structurally similar quaternary ammonium compounds is critical. L-Carnitine ((3R)-3-carboxy-2-hydroxy-N,N,N-trimethylpropan-1-aminium) is universally recognized as the terminal effector in mitochondrial long-chain fatty acid transport. In contrast, 2-Carboxy-N,N,N-trimethylethan-1-aminium bromide (commonly known as beta-alanine betaine bromide, or beta-betaine) is a shorter-chain analog lacking the beta-hydroxyl group.

While L-carnitine acts downstream at the Carnitine Palmitoyltransferase (CPT) system, beta-betaine acts upstream as a competitive modulator of carnitine biosynthesis and independently functions as a potent cellular osmoprotectant. This guide provides an objective, data-driven comparison of their biological activities, underlying mechanisms, and the validated experimental protocols used to study them.

Mechanistic Comparison & Biological Roles

L-Carnitine: The Mitochondrial Transporter

L-Carnitine is an obligate cofactor for the beta-oxidation of long-chain fatty acids. By forming acylcarnitine esters via the CPT1/CPT2 shuttle, it allows fatty acids to cross the impermeable inner mitochondrial membrane. Beyond energy metabolism, it buffers the intracellular acyl-CoA/CoA ratio, mitigating oxidative stress and muscle fatigue.

2-Carboxy-N,N,N-trimethylethan-1-aminium Bromide: The Biosynthetic Modulator & Osmoprotectant

Beta-betaine exhibits two distinct biological activities:

  • Modulation of Carnitine Biosynthesis: L-carnitine is endogenously synthesized via the hydroxylation of gamma-butyrobetaine (GBB), a reaction catalyzed by gamma-butyrobetaine dioxygenase (BBOX, EC 1.14.11.1) [1]. Because of its structural homology to GBB, 2-carboxy-N,N,N-trimethylethan-1-aminium acts as a competitive substrate for BBOX. In the presence of 2-oxoglutarate and oxygen, BBOX converts beta-betaine into 2-carboxy-2-hydroxy-N,N,N-trimethylethan-1-aminium, releasing succinate and CO₂[2]. This competitive binding effectively diverts BBOX activity, lowering endogenous L-carnitine production—a mechanism of action highly analogous to the cardioprotective drug Meldonium (Mildronate)[1][3].

  • Bacterial Osmoprotection: In hyperosmotic environments, bacteria such as Staphylococcus aureus and Vibrio species rapidly upregulate Betaine-Carnitine-Choline Transporters (BCCTs) to import compatible solutes[4][5]. Beta-betaine functions as a highly efficient osmoprotectant, stabilizing protein folding and maintaining cellular turgor without interfering with central metabolism[5].

Pathway GBB gamma-Butyrobetaine (Endogenous Substrate) BBOX BBOX Enzyme (EC 1.14.11.1) GBB->BBOX High Affinity Binding BetaB 2-Carboxy-N,N,N-trimethylethan-1-aminium (Beta-Betaine) BetaB->BBOX Competitive Binding LCarn L-Carnitine (Mitochondrial Transport) BBOX->LCarn Hydroxylation (Normal Pathway) Hydrox 2-Carboxy-2-hydroxy-N,N,N- trimethylethan-1-aminium BBOX->Hydrox Alternative Hydroxylation (Inhibition Pathway)

Metabolic competition between gamma-butyrobetaine and beta-betaine at the BBOX enzyme active site.

Quantitative Data Presentation

The following table summarizes the physicochemical and biological distinctions between the two compounds based on established enzymology and microbiological assays.

PropertyL-Carnitine2-Carboxy-N,N,N-trimethylethan-1-aminium Bromide
Systematic Name (3R)-3-carboxy-2-hydroxy-N,N,N-trimethylpropan-1-aminium2-carboxy-N,N,N-trimethylethan-1-aminium bromide
Molecular Weight 161.20 g/mol 226.11 g/mol (as bromide salt)
Primary Target Carnitine Palmitoyltransferase (CPT1/CPT2)Gamma-butyrobetaine dioxygenase (BBOX)
Biological Role Facilitates mitochondrial beta-oxidationCompetitive BBOX substrate / Osmoprotectant
BBOX Interaction End ProductCompetitive Substrate[2]
BBOX Reaction Yield N/A2-carboxy-2-hydroxy-N,N,N-trimethylethan-1-aminium[2]
Osmoprotective Efficacy High (Imported via OpuC/BCCT transporters)[4]High (Imported via BCCT and ProU transporters)[5]

Experimental Protocols

To objectively validate the biological activities of these compounds, researchers must employ rigorous, self-validating experimental systems. Below are the definitive workflows for assessing BBOX competitive inhibition and bacterial osmoprotection.

Protocol A: In Vitro BBOX Competitive Inhibition Assay

This assay determines the extent to which beta-betaine diverts BBOX activity away from synthesizing L-carnitine.

  • Enzyme Preparation: Purify recombinant human BBOX1. Pre-incubate the enzyme with 50 µM FeSO₄ and 1 mM L-ascorbate in 50 mM Tris-HCl buffer (pH 7.5).

    • Causality: Maintaining the active site iron in the ferrous (Fe²⁺) state using L-ascorbate prevents premature oxidation of the enzyme, ensuring that initial velocity ( V0​ ) measurements accurately reflect substrate binding rather than enzyme degradation[1][3].

  • Reaction Assembly: Combine 500 µM 2-oxoglutarate (co-substrate) with varying concentrations (10 µM to 1 mM) of 2-carboxy-N,N,N-trimethylethan-1-aminium bromide.

  • Initiation: Add 100 µM of the endogenous substrate, gamma-butyrobetaine (GBB), and initiate the reaction by adding 0.5 µg of BBOX1. Incubate at 37°C for exactly 15 minutes.

  • Reaction Quenching: Add an equal volume of ice-cold methanol containing 1% formic acid.

    • Causality: Quenching with 1% formic acid in methanol serves a dual purpose: it instantly denatures the BBOX protein to halt the reaction, and it protonates the carboxylate groups of the betaine derivatives, vastly enhancing their ionization efficiency during positive-ion mode ESI-MS.

  • LC-MS/MS Quantification: Centrifuge at 14,000 × g for 10 minutes. Analyze the supernatant using LC-MS/MS to quantify the formation of L-carnitine versus the hydroxylated beta-betaine byproduct.

    • Causality: LC-MS/MS is strictly required because the mass difference between the substrates and their hydroxylated products is only 16 Da (the addition of a single oxygen atom), which cannot be resolved by standard spectrophotometric or colorimetric assays.

Workflow Step1 1. Enzyme Prep Recombinant BBOX1 + Fe2+ / Ascorbate / 2-OG Step2 2. Substrate Incubation Add Beta-Betaine vs GBB (37°C, 15 min) Step1->Step2 Step3 3. Reaction Quench Ice-cold Methanol + 1% Formic Acid Step2->Step3 Step4 4. LC-MS/MS Analysis Quantify Succinate & Hydroxylated Products Step3->Step4

Step-by-step in vitro workflow for quantifying BBOX enzyme kinetics and competitive inhibition.

Protocol B: Bacterial Osmoprotection Assay under Hyperosmotic Stress

This protocol evaluates the efficacy of beta-betaine versus L-carnitine in rescuing bacterial growth under severe salt stress.

  • Strain Preparation: Culture Staphylococcus aureus overnight in a defined minimal medium (M9) lacking any external osmoprotectants[4].

  • Stress Induction: Dilute the overnight culture to an OD₆₀₀ of 0.05 into fresh M9 medium supplemented with 10% (w/v) NaCl to induce severe hyperosmotic stress[4].

  • Treatment Groups: Supplement the stressed cultures with either 1 mM L-carnitine or 1 mM 2-carboxy-N,N,N-trimethylethan-1-aminium bromide. Include a stressed, untreated control.

  • Growth Kinetics: Monitor the optical density (OD₆₀₀) continuously for 24 hours using a microplate reader at 37°C with orbital shaking.

  • Intracellular Accumulation Analysis: Harvest cells at the mid-log phase, wash with an isotonic buffer (e.g., 10% NaCl in PBS), and lyse via sonication. Quantify intracellular accumulation of the respective compounds using HPLC.

    • Causality: Washing cells with an isotonic buffer prior to lysis is critical. Exposing osmotically adapted cells to a standard hypoosmotic wash (like pure PBS or water) would trigger the immediate opening of mechanosensitive channels, causing the rapid efflux of the intracellular osmoprotectants and artificially lowering the quantified yield[5].

References

  • BRENDA Enzyme Database: Information on EC 1.14.11.1 - gamma-butyrobetaine dioxygenase (Homo sapiens). Source: brenda-enzymes.org.
  • BRENDA Enzyme Database: Information on EC 1.14.11.1 - gamma-butyrobetaine dioxygenase (Pseudomonas sp.). Source: brenda-enzymes.org.
  • iTRAQ-Based Quantitative Proteomic Profiling of Staphylococcus aureus Under Different Osmotic Stress Conditions. Source: frontiersin.org.
  • Dual roles of glycine betaine, dimethylglycine, and sarcosine as osmoprotectants and nutrient sources for Vibrio natriegens. Source: researchgate.net.

Sources

Comparative

Validation of an analytical method for quantifying 2-Carboxy-N,N,N-trimethylethan-1-aminium bromide

An In-Depth Guide to the Validation of an Analytical Method for Quantifying 2-Carboxy-N,N,N-trimethylethan-1-aminium bromide Introduction: The Analytical Imperative for Quaternary Ammonium Compounds In pharmaceutical dev...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the Validation of an Analytical Method for Quantifying 2-Carboxy-N,N,N-trimethylethan-1-aminium bromide

Introduction: The Analytical Imperative for Quaternary Ammonium Compounds

In pharmaceutical development and quality control, the ability to accurately and reliably quantify an active pharmaceutical ingredient (API) is paramount. This guide focuses on 2-Carboxy-N,N,N-trimethylethan-1-aminium bromide, a quaternary ammonium compound (QAC). QACs present unique analytical challenges due to their properties: they are permanently charged, highly polar, non-volatile, and often lack a strong chromophore for UV detection.[1][2] Consequently, developing and validating a quantitative analytical method for such a compound is a non-trivial task that demands a thorough understanding of both the analyte's chemistry and the principles of analytical validation.

The validation of an analytical procedure is the process of demonstrating, through laboratory studies, that its performance characteristics meet the requirements for the intended analytical application.[3][4] This process is not merely a regulatory checkbox; it is a cornerstone of scientific integrity, ensuring that the data generated are accurate, precise, and fit for purpose. This guide is structured to provide researchers, scientists, and drug development professionals with a comprehensive framework for this process, grounded in the authoritative principles of the International Council for Harmonisation (ICH) and the United States Pharmacopeia (USP).[5][6][7][8]

Part 1: A Comparative Analysis of Analytical Techniques for QAC Quantification

The selection of an appropriate analytical technique is the foundational step in method development. For a compound like 2-Carboxy-N,N,N-trimethylethan-1-aminium bromide, several techniques can be considered, each with distinct advantages and limitations.

Analytical Technique Principle of Operation Advantages for QACs Disadvantages & Considerations
High-Performance Liquid Chromatography (HPLC) Separation based on partitioning between a stationary and mobile phase.Highly versatile; multiple detection and column chemistry options (HILIC, Ion-Pair). Established and widely used in QC labs.QACs are poorly retained on traditional C18 columns. Requires specialized columns or mobile phase additives.
Ion Chromatography (IC) Separation of ions and polar molecules based on their affinity to an ion exchanger.Excellent for separating charged species like QACs. Can be coupled with a conductivity detector or mass spectrometer (MS).[9][10][11]Mobile phases can be incompatible with MS detection without specialized interfaces. May have lower efficiency than modern HPLC/UPLC.
Quantitative NMR (qNMR) Signal intensity is directly proportional to the number of atomic nuclei.A primary ratio method; does not require an identical reference standard for the analyte. Provides structural information.[12][13]Lower sensitivity compared to chromatographic methods. Requires a high-purity internal standard for absolute quantification. Can be complex to validate for routine QC use.[14]
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Combines the separation power of LC with the high selectivity and sensitivity of tandem mass spectrometry.The gold standard for sensitivity and specificity.[15][16] Can detect analytes without a chromophore. Provides molecular weight and structural information.Higher equipment cost and complexity. Susceptible to matrix effects that can suppress ion formation.[17]

Rationale for Method Selection:

For routine quality control (e.g., assay and purity testing), High-Performance Liquid Chromatography (HPLC) often provides the best balance of performance, robustness, and cost-effectiveness. Specifically, Hydrophilic Interaction Chromatography (HILIC) is an excellent choice for retaining and separating highly polar compounds like QACs.[1] HILIC utilizes a polar stationary phase and a mobile phase with a high concentration of a less polar organic solvent, creating a water-enriched layer on the stationary phase into which polar analytes can partition. This guide will focus on the validation of a HILIC method with UV detection, as it represents a common and accessible approach.

Part 2: Comprehensive Validation Protocol for a HILIC-UV Method

The validation process follows a pre-approved protocol and evaluates a series of performance characteristics as defined by the ICH Q2(R1) guideline.[3][7][18][19] The objective is to demonstrate the method is suitable for its intended purpose, which in this case is the quantification (assay) of 2-Carboxy-N,N,N-trimethylethan-1-aminium bromide.

Experimental Workflow: A Step-by-Step Overview

The following diagram outlines the logical flow of the validation process, from initial setup to final reporting.

G cluster_0 Phase 1: Planning & Setup cluster_1 Phase 2: Performance Characteristic Evaluation cluster_2 Phase 3: Documentation Dev Method Development & Optimization (HILIC) Proto Write & Approve Validation Protocol Dev->Proto Ref Characterize Reference Standard & Reagents Proto->Ref Spec Specificity (Placebo, Impurities) Ref->Spec Lin Linearity & Range Spec->Lin Acc Accuracy (Spike Recovery) Lin->Acc Prec Precision (Repeatability & Intermediate Precision) Lin->Prec LOD LOD & LOQ (Signal-to-Noise) Acc->LOD Prec->LOD Rob Robustness (DoE Approach) LOD->Rob Report Compile Validation Summary Report Rob->Report Approve Final Review & Approval Report->Approve

Caption: Workflow for Analytical Method Validation.

Proposed HILIC-UV Method Conditions (Example)
  • Column: Amide-based HILIC column (e.g., 100 x 2.1 mm, 1.7 µm)

  • Mobile Phase A: 10 mM Ammonium Formate, pH 3.5 in Water

  • Mobile Phase B: Acetonitrile

  • Gradient: 95% B to 50% B over 5 minutes

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Detection Wavelength: 205 nm (or low UV, as QACs lack strong chromophores)

  • Injection Volume: 2 µL

  • Diluent: Acetonitrile/Water (90:10)

Validation Parameters: Protocols and Acceptance Criteria

The relationship between key validation parameters demonstrates how they collectively ensure a method is fit for purpose.

G cluster_core Core Performance cluster_boundary Method Boundaries cluster_attributes Method Attributes center Fit for Purpose (Reliable Quantification) Accuracy Accuracy (Closeness to True Value) center->Accuracy ensures Precision Precision (Agreement between Measurements) center->Precision ensures Specificity Specificity center->Specificity requires Range Range Accuracy->Range confirms Robustness Robustness Accuracy->Robustness must be maintained during Precision->Range confirms Precision->Robustness must be maintained during Linearity Linearity (Proportionality) Linearity->Range defines Linearity->Robustness must be maintained during LOQ Limit of Quantitation Range->LOQ lower limit is LOD Limit of Detection LOQ->LOD is higher than

Caption: Interrelationship of Validation Parameters.

1. Specificity

  • Purpose: To demonstrate that the analytical procedure can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or placebo matrix components.[7][8]

  • Experimental Protocol:

    • Analyze the diluent (blank) to ensure no interfering peaks at the analyte's retention time.

    • Analyze a placebo sample (all formulation excipients without the API) to demonstrate lack of interference.

    • Prepare a solution of the reference standard.

    • Spike the placebo with the API and known impurities/degradation products.

    • Analyze all solutions and assess the peak purity of the analyte in the spiked sample using a photodiode array (PDA) detector. The analyte peak should be free of co-elution from other components.

  • Acceptance Criteria:

    • No significant peaks at the retention time of the analyte in the blank and placebo chromatograms.

    • The analyte peak is resolved from all known impurities and excipient peaks (Resolution > 2.0).

    • The peak purity analysis passes (e.g., Purity Angle < Purity Threshold).

2. Linearity

  • Purpose: To demonstrate that the method's response is directly proportional to the concentration of the analyte over a specified range.

  • Experimental Protocol:

    • Prepare a stock solution of the reference standard.

    • Create a series of at least five concentrations by serial dilution, ranging from 80% to 120% of the target assay concentration (e.g., 80, 90, 100, 110, 120 µg/mL).[7]

    • Inject each concentration in triplicate.

    • Plot the average peak area against the known concentration and perform a linear regression analysis.

  • Acceptance Criteria:

    • The correlation coefficient (r²) must be ≥ 0.999.

    • The y-intercept should be not significantly different from zero.

    • The residuals should be randomly distributed around the x-axis.

3. Range

  • Purpose: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.[20]

  • Experimental Protocol: The data from the Linearity, Accuracy, and Precision studies are used to confirm the range.

  • Acceptance Criteria: The proposed range (e.g., 80% to 120% of the target concentration) is confirmed if the acceptance criteria for linearity, accuracy, and precision are met within that range.[7]

4. Accuracy

  • Purpose: To determine the closeness of the test results obtained by the method to the true value. It is often expressed as percent recovery.[21]

  • Experimental Protocol:

    • Prepare a placebo mixture.

    • Spike the placebo with the API at three different concentration levels, covering the specified range (e.g., 80%, 100%, and 120%).

    • Prepare three independent samples at each concentration level (total of 9 determinations).

    • Analyze the samples and calculate the percent recovery using the formula: (Measured Concentration / Spiked Concentration) * 100.

  • Acceptance Criteria:

    • The mean percent recovery should be within 98.0% to 102.0% for each level.

    • The Relative Standard Deviation (RSD) for the recovery at each level should not be more than 2.0%.

5. Precision

  • Purpose: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under prescribed conditions. It is evaluated at two levels: Repeatability and Intermediate Precision.

  • Experimental Protocol:

    • Repeatability (Intra-assay precision): Analyze a minimum of six independent preparations of the same sample at 100% of the target concentration on the same day, with the same analyst and instrument.

    • Intermediate Precision: Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

  • Acceptance Criteria:

    • The RSD of the results for Repeatability should be ≤ 1.0%.

    • The RSD of the combined results from both Repeatability and Intermediate Precision studies should be ≤ 2.0%.

6. Limit of Quantitation (LOQ) & Limit of Detection (LOD)

  • Purpose:

    • LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[7]

    • LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[7]

  • Experimental Protocol (Signal-to-Noise Approach):

    • Prepare and inject a series of increasingly dilute solutions of the analyte.

    • Determine the concentration at which the signal-to-noise (S/N) ratio is approximately 3:1 for LOD and 10:1 for LOQ.

  • Acceptance Criteria:

    • LOD: S/N ratio is approximately 3:1.

    • LOQ: S/N ratio is approximately 10:1. The precision (RSD) at the LOQ should be ≤ 10%.

7. Robustness

  • Purpose: To measure the capacity of an analytical procedure to remain unaffected by small, but deliberate, variations in method parameters. This provides an indication of its reliability during normal usage.

  • Experimental Protocol:

    • Vary critical method parameters one at a time, such as:

      • Mobile phase pH (± 0.2 units)

      • Column temperature (± 5°C)

      • Mobile phase organic content (± 2%)

      • Flow rate (± 10%)

    • Analyze a system suitability solution and a standard sample under each condition.

  • Acceptance Criteria:

    • System suitability parameters (e.g., tailing factor, resolution) remain within acceptable limits.

    • The change in the assay result from the nominal condition is not significant (e.g., < 2.0%).

Summary of Validation Parameters and Typical Acceptance Criteria

Parameter Acceptance Criteria ICH Category
Specificity No interference at analyte RT; Peak purity passesAssay / Impurity
Linearity (r²) ≥ 0.999Assay
Range 80% - 120% of test concentrationAssay
Accuracy (% Recovery) 98.0% - 102.0%Assay
Precision (RSD) Repeatability: ≤ 1.0%; Intermediate: ≤ 2.0%Assay
LOQ S/N ≈ 10; Precision ≤ 10%Impurity Test
LOD S/N ≈ 3Impurity Test
Robustness System suitability passes; results remain consistentAssay

Note: Acceptance criteria should be justified and may vary based on the specific application and stage of development.

Conclusion

The validation of an analytical method for a challenging compound like 2-Carboxy-N,N,N-trimethylethan-1-aminium bromide is a systematic process that underpins the reliability of all subsequent quality assessments. By carefully selecting an appropriate analytical technique, such as HILIC, and rigorously evaluating its performance against internationally recognized standards like ICH Q2(R1), scientists can establish a robust, trustworthy method.[5][7][18] This guide provides a comprehensive framework and practical protocols to navigate this critical procedure, ensuring that the resulting analytical data are scientifically sound and defensible, thereby supporting the development of safe and effective pharmaceutical products.

References

  • U.S. Food and Drug Administration. (2024). Q2(R2)
  • Wang, L. H., & Lee, S. H. (2002). Ion Chromatography Studies of Quaternary Ammonium Halide Solutions and the Determination of Pharmaceuticals.
  • U.S. Food and Drug Administration. (n.d.).
  • ProPharma Group. (2024).
  • BA Sciences. (n.d.).
  • European Medicines Agency. (1995). ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology.
  • USP. (n.d.). General Chapters: <1225> VALIDATION OF COMPENDIAL METHODS. uspbpep.com.
  • Zhang, Y., et al. (2012). Determination of five quaternary ammonium compounds in foodstuffs using high performance liquid chromatography-tandem mass spectrometry. Analytical Methods, 4(5), 1339-1344.
  • U.S. Food and Drug Administration. (2015).
  • ECA Academy. (n.d.).
  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
  • Lab Manager. (2025).
  • ICH. (2005). ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1).
  • Jekel, M., et al. (2013). Determination of quaternary ammonium compound residues in fruits and vegetables by QuEChERS following LC-MS/MS analysis. Analytical and Bioanalytical Chemistry, 405(1), 247-255.
  • AECOSAN. (n.d.). Validation of an analytical method for analyzing residues of quaternary ammonium compounds in animal and plant samples by LC-MS/MS.
  • Liu, X., & Pohl, C. A. (2011). Analysis of Quaternary Amine Compounds by Hydrophilic Interaction Chromatography/Mass Spectrometry (HILIC/MS).
  • ECA Academy. (2025). Proposed Revision of USP <1225> Published in the Pharmacopeial Forum.
  • Thermo Fisher Scientific. (n.d.).
  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry.
  • Investigations of a Dog blog. (2025). USP <1225> Revised: Aligning Compendial Validation with ICH Q2(R2) and Q14's Lifecycle Vision.
  • ResearchGate. (2026).
  • PubMed. (2024).
  • Association for Accessible Medicines. (n.d.). Lifecycle Management Concepts to analytical Procedures: A compendial perspective.
  • PubMed. (2002).
  • ICH. (n.d.). Quality Guidelines.
  • American University - Figshare. (2023).
  • ProQuest. (n.d.).
  • IntuitionLabs. (2026). ICH Q2(R2)
  • Agilent. (2024). Regulatory Guidelines on Analytical Method Development: USFDA, ICH and USP Perspective.
  • Slideshare. (n.d.).
  • OSTI.GOV. (1990).
  • International Journal of Research and Review. (2025).
  • Benchchem. (2025).
  • PMC. (2025). Analysis of Methylated Quaternary Ammonium Compounds Using Hydrophilic Interaction Liquid Chromatography Combined With Mass Spectrometry.
  • ACS Publications. (2024). High-Resolution Mass Spectrometry Screening of Quaternary Ammonium Compounds (QACs) in Dust from Homes and Various Microenvironments in South China.
  • International Journal of Pharmaceutical and Phytopharmacological Research. (2024).
  • PMC. (n.d.).
  • FeF Chemicals. (2015). Development and validation of a rapid ultra-high performance liquid chromatography method for the assay of Benzalkonium Chloride using a quality-by-design approach.
  • CABI Digital Library. (n.d.). Evaluation of quaternary ammonium compounds residues in food plants surfaces.
  • University of Oxford. (n.d.).
  • PubMed. (2015). A novel route to recognizing quaternary ammonium cations using electrospray mass spectrometry.
  • European Pharmaceutical Review. (n.d.). Quantitative NMR spectroscopy in the quality evaluation of active pharmaceutical ingredients and excipients.
  • PMC. (n.d.).
  • ResearchGate. (n.d.). Aqueous in situ derivatization of carboxylic acids by an ionic carbodiimide and 2,2,2-trifluoroethylamine for electron-capture detection.
  • Thermo Fisher Scientific. (n.d.).
  • MedChemExpress. (n.d.). 2-bromo-n-n-n-trimethylethanaminium-bromide.
  • ResearchGate. (2013). Synthesis of Several Novel Symmetrical Amide-Linked Tetra- Benzimidazoles as Promising DNA and/or RNA Binders.
  • Organic Chemistry Portal. (n.d.).

Sources

Comparative

The Next-Generation Osmolyte and Solubilizer: 2-Carboxy-N,N,N-trimethylethan-1-aminium Bromide vs. Traditional Quaternary Ammonium Compounds in Drug Delivery

Executive Summary Quaternary ammonium compounds (QACs) are foundational to modern drug delivery, serving as permeation enhancers, osmoprotectants, and supramolecular solvents. While traditional QACs like Benzalkonium Chl...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Quaternary ammonium compounds (QACs) are foundational to modern drug delivery, serving as permeation enhancers, osmoprotectants, and supramolecular solvents. While traditional QACs like Benzalkonium Chloride (BAK) and Choline Chloride have dominated the field, their limitations regarding cytotoxicity and hydrogen-bonding versatility have driven the search for advanced alternatives.

2-Carboxy-N,N,N-trimethylethan-1-aminium bromide (also known as β -alanine betaine bromide or propionobetaine bromide)[1] represents a paradigm shift. Natively found as an osmoprotectant in highly stress-tolerant Plumbaginaceae plants, this specialized QAC features an extended aliphatic chain and a bromide counterion that fundamentally alters its physicochemical behavior[2]. This guide objectively compares its performance against traditional QACs, providing researchers with the mechanistic insights and self-validating protocols needed to integrate it into advanced formulations.

Mechanistic Profiling: Causality in Excipient Selection

Superior Osmoprotection via Preferential Exclusion

Unlike surfactant-like QACs (e.g., BAK) that integrate into and disrupt lipid bilayers, 2-carboxy-N,N,N-trimethylethan-1-aminium bromide acts as a "compatible solute"[2]. The causality of its stabilization lies in the preferential exclusion mechanism . The molecule's highly polar headgroup, combined with the bromide ion, creates strong kosmotropic (water-structuring) effects. It is sterically excluded from the immediate hydration shell of proteins and lipid nanoparticles (LNPs), forcing the macromolecule into a compact, native conformation to minimize its exposed surface area. Furthermore, the extra methylene group (compared to standard glycine betaine) provides a finely tuned lipophilic balance, making it exceptionally effective at preventing protein denaturation in hypoxic and high-salinity microenvironments[3].

Supramolecular Solvation in Deep Eutectic Solvents (DES)

In the formulation of Therapeutic Deep Eutectic Solvents (THEDES), the choice of Hydrogen Bond Acceptor (HBA) dictates the eutectic depression and API solubilization capacity. 2-Carboxy-N,N,N-trimethylethan-1-aminium bromide outperforms standard Choline Chloride due to its dual functional sites. The intact carboxylic acid acts as both a hydrogen bond donor and acceptor, while the large, polarizable bromide counterion lowers the lattice energy more effectively than a chloride ion[4]. This allows for the creation of stable liquid formulations at room temperature, significantly enhancing the solubility of BCS Class II and IV drugs.

QAC_Mechanisms Core 2-Carboxy-N,N,N-trimethylethan-1-aminium Bromide DES Deep Eutectic Solvents (DES) H-Bond Acceptor Core->DES Solvation Osmolyte Compatible Osmolyte Preferential Hydration Core->Osmolyte Hydration Permeation Membrane Interaction Non-lytic Permeation Core->Permeation Transport API Enhanced API Solubilization DES->API Protein Biologics & LNP Stabilization Osmolyte->Protein Bioavailability Increased Bioavailability Permeation->Bioavailability

Mechanisms of 2-Carboxy-N,N,N-trimethylethan-1-aminium Bromide in advanced drug delivery systems.

Comparative Performance Analysis

The following table synthesizes quantitative and qualitative data comparing 2-carboxy-N,N,N-trimethylethan-1-aminium bromide against industry-standard QACs[5].

Property / Metric2-Carboxy-N,N,N-trimethylethan-1-aminium BromideGlycine BetaineCholine ChlorideBenzalkonium Chloride (BAK)
Primary Formulation Role Advanced Osmolyte / DES HBAStandard OsmolyteStandard DES HBAPreservative / Surfactant
Active H-Bond Sites Carboxyl (-COOH) + Bromide (Br⁻)Carboxylate (-COO⁻)Hydroxyl (-OH) + Chloride (Cl⁻)None (Ionic only)
Cytotoxicity (Cell Viability IC50) > 100 mM (Non-toxic)> 100 mM (Non-toxic)> 50 mM< 0.1 mM (Highly toxic)
Protein Stabilization Efficacy Excellent (Hypoxic/Saline conditions)GoodModerateDestabilizing (Denaturant)
Eutectic Depression Capacity High (Due to polarizable Br⁻ and dual sites)ModerateHighN/A
Membrane Interaction Non-lytic compatible soluteNon-lytic compatible soluteMildly perturbingHighly lytic

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems for researchers utilizing this compound.

Protocol A: Formulation of Therapeutic Deep Eutectic Solvents (THEDES)

Objective: Synthesize a THEDES using 2-carboxy-N,N,N-trimethylethan-1-aminium bromide as the HBA to solubilize a hydrophobic API (e.g., Ibuprofen).

  • Stoichiometric Weighing: Weigh 2-carboxy-N,N,N-trimethylethan-1-aminium bromide (HBA) and Urea (HBD) in a precise 1:2 molar ratio inside a moisture-controlled glove box (RH < 10%).

    • Causality: The 1:2 ratio optimizes the hydrogen bond network, satisfying the coordination sites of the bromide ion and carboxylate group to maximize eutectic depression.

  • Thermal Agitation: Transfer the mixture to a sealed glass vial. Heat to 70°C under continuous magnetic stirring at 500 RPM.

  • Eutectic Transition: Monitor the phase transition. The mixture will transition from a physical powder blend to a clear, homogeneous liquid within 60–120 minutes.

    • Self-Validation: The complete absence of birefringence under polarized light microscopy confirms total eutectic formation and the absence of unreacted crystalline domains.

  • API Saturation: Add excess Ibuprofen to the THEDES. Stir at 37°C for 24 hours to reach thermodynamic equilibrium.

  • Phase Separation & Analysis: Centrifuge at 10,000 x g for 15 minutes. Extract the supernatant and quantify API concentration via HPLC-UV at 220 nm.

THEDES_Workflow Step1 1. Stoichiometric Mixing HBA + HBD (1:2 Ratio) Step2 2. Thermal Agitation 70°C, 500 RPM, 2h Step1->Step2 Step3 3. Eutectic Formation Clear Homogeneous Liquid Step2->Step3 Step4 4. API Saturation Excess Drug Addition Step3->Step4 Step5 5. Centrifugation & Analysis Supernatant HPLC Step4->Step5

Workflow for synthesizing and validating API-loaded Therapeutic Deep Eutectic Solvents.

Protocol B: Lyophilization Stabilization of Lipid Nanoparticles (LNPs)

Objective: Utilize the compound as a cryo/lyoprotectant to prevent LNP aggregation during freeze-drying.

  • Buffer Exchange: Dialyze the formulated LNPs against a 10 mM HEPES buffer (pH 7.4) containing 5% (w/v) 2-carboxy-N,N,N-trimethylethan-1-aminium bromide.

    • Causality: The osmolyte replaces water molecules in the hydration shell of the PEGylated lipids, preventing ice-crystal-induced membrane rupture during the freezing phase.

  • Freezing Phase: Cool the LNP suspension in a lyophilizer at a rate of 1°C/min down to -40°C. Hold for 4 hours to ensure complete solidification.

  • Primary Drying: Apply a vacuum of 0.1 mbar and ramp the shelf temperature to -10°C. Hold for 24 hours.

    • Self-Validation: Pirani gauge and capacitance manometer readings must converge, indicating the complete sublimation of primary ice.

  • Secondary Drying: Increase the temperature to 20°C at 0.1 mbar for 6 hours to desorb bound moisture.

  • Reconstitution: Rehydrate the lyophilized cake with sterile water. Measure dynamic light scattering (DLS) to confirm the preservation of the LNP Z-average diameter (A successful run yields a < 10% size increase).

References

  • Sigma-Aldrich. (2-carboxyethyl)trimethylazanium bromide | 19604-99-0 - Sigma-Aldrich.1

  • Journal of Experimental Biology (via ResearchGate). Organic osmolytes as compatible, metabolic and counteracting cytoprotectants in high osmolarity and other stresses.2

  • MDPI. Shift of Choline/Betaine Pathway in Recombinant Pseudomonas for Cobalamin Biosynthesis and Abiotic Stress Protection.3

  • Chemical Reviews - ACS Publications. Purely Covalent Molecular Cages and Containers for Guest Encapsulation.4

  • NIH / PMC. Betaine in Cereal Grains and Grain-Based Products.5

Sources

Validation

A Comparative Study of the Metabolic Effects of Different Carnitine Esters: A Guide for Researchers

In the intricate landscape of cellular metabolism, the carnitine family of compounds plays a pivotal role, particularly in the transport and oxidation of fatty acids. While L-carnitine is the foundational molecule, its e...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

In the intricate landscape of cellular metabolism, the carnitine family of compounds plays a pivotal role, particularly in the transport and oxidation of fatty acids. While L-carnitine is the foundational molecule, its esters, Acetyl-L-carnitine (ALCAR) and Propionyl-L-carnitine (PLC), exhibit distinct metabolic effects and therapeutic potentials that warrant a detailed comparative analysis. This guide provides an in-depth examination of these carnitine esters, offering insights into their differential mechanisms, supporting experimental data, and detailed protocols for their investigation.

The Carnitine Shuttle: A Foundational Mechanism

At the core of carnitine's function is the carnitine shuttle, a critical process for energy production. Long-chain fatty acids, a primary fuel source for tissues like skeletal and cardiac muscle, cannot passively cross the inner mitochondrial membrane.[1] L-carnitine facilitates their transport from the cytosol into the mitochondrial matrix, where β-oxidation occurs.[2][3] This process involves a series of enzymatic steps, as illustrated below.

cluster_cytosol Cytosol cluster_membrane Mitochondrial Membranes cluster_matrix Mitochondrial Matrix Fatty Acid Fatty Acid Acyl-CoA Acyl-CoA Fatty Acid->Acyl-CoA Acyl-CoA Synthetase CPT1 CPT1 Acyl-CoA->CPT1 L-carnitine Acylcarnitine Acylcarnitine CACT CACT Acylcarnitine->CACT CPT1->Acylcarnitine CoA CPT2 CPT2 CACT->CPT2 Acyl-CoA_matrix Acyl-CoA CPT2->Acyl-CoA_matrix L-carnitine Beta-Oxidation Beta-Oxidation Acyl-CoA_matrix->Beta-Oxidation Acetyl-CoA Acetyl-CoA Beta-Oxidation->Acetyl-CoA Krebs Cycle Krebs Cycle Acetyl-CoA->Krebs Cycle

Caption: The Carnitine Shuttle Pathway.

Comparative Metabolic Profiles of Carnitine Esters

While all three compounds share the core carnitine structure, the addition of acetyl and propionyl groups bestows unique properties upon ALCAR and PLC, respectively. These differences influence their absorption, tissue distribution, and primary metabolic roles.

FeatureL-CarnitineAcetyl-L-carnitine (ALCAR)Propionyl-L-carnitine (PLC)
Primary Function Transports long-chain fatty acids into mitochondria for β-oxidation.[2][4]Donates its acetyl group to form acetyl-CoA, a key substrate for the Krebs cycle.[5] Also involved in the synthesis of the neurotransmitter acetylcholine.[6]Provides propionyl-CoA, which can be converted to succinyl-CoA, an intermediate of the Krebs cycle (anaplerosis).[7][8]
Key Metabolic Impact Facilitates fatty acid oxidation and energy production from lipids.[9]Enhances mitochondrial energy metabolism, particularly in the brain, and exhibits neuroprotective effects.[10][11]Improves cardiac and skeletal muscle metabolism, especially under ischemic conditions.[8][12]
Tissue Specificity Concentrated in tissues with high fatty acid metabolism, such as skeletal and cardiac muscle.[1]Readily crosses the blood-brain barrier, leading to higher concentrations in the central nervous system.[13]High affinity for cardiac and skeletal muscle carnitine transferases.[8]
Therapeutic Applications Investigated for metabolic syndrome, though results are mixed.[14][15][16]Studied for age-related cognitive decline, mild cognitive impairment, and early Alzheimer's disease.[17][18][19][20][21]Explored for cardiovascular conditions like chronic heart failure and peripheral arterial disease.[7][12][22][23][24][25][26][27]

Deep Dive into Ester-Specific Mechanisms

Acetyl-L-carnitine (ALCAR): The Neuro-Metabolic Enhancer

ALCAR's primary distinction lies in its ability to readily cross the blood-brain barrier and serve as a source of acetyl groups.[13] This has profound implications for neuronal function and protection.

Metabolic Advantages:

  • Direct Fuel for the Krebs Cycle: The acetyl group from ALCAR can be transferred to Coenzyme A (CoA) to form acetyl-CoA, directly entering the tricarboxylic acid (TCA) or Krebs cycle for ATP production.[5] This is particularly beneficial in conditions of impaired glucose metabolism, where the production of acetyl-CoA from pyruvate is compromised.[6]

  • Neurotransmitter Synthesis: The acetyl group is also a precursor for the synthesis of acetylcholine, a critical neurotransmitter for memory and cognitive function.[6]

  • Neuroprotection: ALCAR has been shown to be neuroprotective in various models of cerebral ischemia and neuronal injury.[5][10] This is attributed to its ability to improve cerebral energy metabolism, reduce lactate levels, and elevate ATP.[11] It also exhibits antioxidant properties and can inhibit excitotoxicity.[10] Studies suggest ALCAR administration can attenuate neuronal damage and improve energy status in hypoxic conditions.[28]

cluster_neuron Neuron ALCAR Acetyl-L-carnitine AcetylCoA Acetyl-CoA ALCAR->AcetylCoA Donates Acetyl Group Krebs_Cycle Krebs Cycle AcetylCoA->Krebs_Cycle Acetylcholine Acetylcholine AcetylCoA->Acetylcholine Precursor for Synthesis ATP ATP Krebs_Cycle->ATP Neuroprotection Neuroprotection ATP->Neuroprotection Improved Energy Metabolism Acetylcholine->Neuroprotection Enhanced Neurotransmission

Caption: Metabolic Fate of Acetyl-L-carnitine in Neurons.

Propionyl-L-carnitine (PLC): The Cardio-Metabolic Specialist

PLC's therapeutic potential is centered on its effects on cardiac and skeletal muscle, particularly in disease states characterized by impaired energy metabolism.

Metabolic Advantages:

  • Anaplerotic Effect: PLC provides propionyl-CoA, which is converted to succinyl-CoA.[8] This replenishment of Krebs cycle intermediates, known as anaplerosis, enhances the cycle's efficiency, especially during hypoxia, without additional energy expenditure.[7]

  • Improved Muscle Function: In conditions like chronic heart failure and peripheral arterial disease, PLC has been shown to improve exercise capacity.[7][12][25] This is attributed to its ability to enhance energy metabolism in both cardiac and peripheral skeletal muscle.[12]

  • Enhanced Carbohydrate Oxidation: Studies in hypertrophied hearts have shown that PLC can increase the contribution of glucose oxidation to ATP production.[29] This shift in substrate utilization can be beneficial in conditions where fatty acid oxidation is impaired.

cluster_muscle Cardiac/Skeletal Muscle Cell PLC Propionyl-L-carnitine PropionylCoA Propionyl-CoA PLC->PropionylCoA Provides Propionyl Group SuccinylCoA Succinyl-CoA PropionylCoA->SuccinylCoA Krebs_Cycle Krebs Cycle SuccinylCoA->Krebs_Cycle Anaplerosis ATP ATP Krebs_Cycle->ATP Improved_Function Improved Muscle Function ATP->Improved_Function Enhanced Energy Production

Caption: Anaplerotic Role of Propionyl-L-carnitine in Muscle.

Experimental Protocols for Assessing Metabolic Effects

To empirically validate the distinct metabolic effects of carnitine esters, a suite of well-established experimental protocols can be employed.

Measurement of Fatty Acid Oxidation (FAO) Rates

This protocol, adapted from established methods, measures the oxidation of radiolabeled fatty acids in tissue homogenates or cultured cells.[30][31][32]

Step-by-Step Methodology:

  • Tissue/Cell Preparation: Homogenize fresh or frozen tissue (e.g., liver, heart, skeletal muscle) in an appropriate buffer. For cell culture, harvest and lyse the cells.

  • Reaction Mixture Preparation: Prepare a reaction mixture containing a radiolabeled fatty acid (e.g., [1-¹⁴C]palmitate), L-carnitine, coenzyme A, and other necessary cofactors in a suitable buffer.

  • Incubation: Add the tissue homogenate or cell lysate to the reaction mixture and incubate at 37°C for a defined period.

  • Stopping the Reaction: Terminate the reaction by adding a strong acid, such as perchloric acid. This precipitates unoxidized fatty acids.[30]

  • Separation of Metabolites: Centrifuge the samples to pellet the precipitated fatty acids. The supernatant contains the acid-soluble metabolites (ASMs), including ¹⁴C-labeled acetyl-CoA and Krebs cycle intermediates, which represent the products of β-oxidation.

  • Scintillation Counting: Measure the radioactivity in the ASM fraction using a liquid scintillation counter to quantify the rate of fatty acid oxidation.

Assessment of Mitochondrial Respiration

High-resolution respirometry is a powerful technique to measure oxygen consumption rates in isolated mitochondria, permeabilized cells, or tissue fibers, providing insights into mitochondrial function.[33][34][35][36]

Step-by-Step Methodology:

  • Sample Preparation: Isolate mitochondria from tissues or cells via differential centrifugation.[37] Alternatively, permeabilize cells or tissue fibers with a mild detergent like digitonin to maintain mitochondrial integrity.[36]

  • Respirometry Setup: Calibrate a high-resolution respirometer (e.g., Oroboros Oxygraph-2k) and add the prepared sample to the chamber containing respiration buffer.

  • Substrate-Uncoupler-Inhibitor Titration (SUIT) Protocol:

    • State 2 Respiration: Add substrates for Complex I (e.g., pyruvate, glutamate, malate) or Complex II (e.g., succinate) to measure basal respiration.

    • State 3 Respiration: Add ADP to stimulate ATP synthesis and measure maximal oxidative phosphorylation capacity.

    • Electron Transfer System (ETS) Capacity: Add an uncoupler (e.g., FCCP) to dissipate the proton gradient and measure the maximum capacity of the electron transport system.

    • Inhibition: Sequentially add inhibitors of the respiratory complexes (e.g., rotenone for Complex I, antimycin A for Complex III) to dissect the contribution of each complex to overall respiration.

  • Data Analysis: Analyze the oxygen consumption rates at each stage of the SUIT protocol to assess various aspects of mitochondrial function.

Krebs Cycle Enzyme Activity Assays

The activity of key Krebs cycle enzymes can be measured spectrophotometrically in tissue or cell lysates.[38][39][40]

Step-by-Step Methodology (Example: Citrate Synthase):

  • Lysate Preparation: Prepare a lysate from the tissue or cells of interest.

  • Assay Buffer: Prepare an assay buffer containing Tris-HCl, DTNB (Ellman's reagent), acetyl-CoA, and Triton X-100.

  • Reaction Initiation: Add the cell or tissue lysate to the assay buffer and initiate the reaction by adding oxaloacetate.

  • Spectrophotometric Measurement: Measure the increase in absorbance at 412 nm over time. The rate of increase is proportional to the activity of citrate synthase, which catalyzes the reaction between acetyl-CoA and oxaloacetate, releasing CoA-SH that reacts with DTNB to produce a colored product.

Conclusion

L-carnitine, Acetyl-L-carnitine, and Propionyl-L-carnitine, while structurally related, possess distinct metabolic profiles that translate into different therapeutic potentials. L-carnitine serves as the fundamental transporter of fatty acids. ALCAR acts as a neuro-metabolic enhancer by providing acetyl groups for energy production and neurotransmitter synthesis in the brain. PLC functions as a cardio-metabolic specialist, improving muscle function through its anaplerotic effects. A thorough understanding of these differences, supported by robust experimental validation, is crucial for researchers and drug development professionals seeking to harness the therapeutic benefits of these fascinating molecules.

References

  • Measurement of Fatty Acid Oxidation Rates in Animal Tissues and Cell Lines - PMC - NIH. (n.d.).
  • The Role of l-Carnitine in Mitochondria, Prevention of Metabolic Inflexibility and Disease Initiation - PMC. (n.d.).
  • Measurement of β-oxidation capacity of biological samples by respirometry: a review of principles and substrates | American Journal of Physiology-Endocrinology and Metabolism. (n.d.).
  • Study on propionyl-L-carnitine in chronic heart failure. (n.d.).
  • Carnitine in Mitochondrial Fatty Acid Transport and β-Oxidation - Encyclopedia.pub. (n.d.).
  • Carnitine - Wikipedia. (n.d.).
  • Neuroprotection by Acetyl-L-Carnitine after Traumatic Injury to the Immature Rat Brain. (2011, January 12).
  • Mechanisms of ischemic neuroprotection by acetyl-L-carnitine - PubMed - NIH. (2005, August 15).
  • The propionyl-L-carnitine hypothesis: an alternative approach to treating heart failure. (n.d.).
  • Mechanisms of Ischemic Neuroprotection by Acetyl-L-carnitine - ResearchGate. (n.d.).
  • Meta-analysis of double blind randomized controlled clinical trials of acetyl-L-carnitine versus placebo in the treatment of mild cognitive impairment and mild Alzheimer's disease - PubMed. (2003, March 15).
  • Long-term acetyl-L-carnitine treatment in Alzheimer's disease - PubMed. (n.d.).
  • Measurement of fatty acid oxidation rates in animal tissues and cell lines - PubMed - NIH. (n.d.).
  • L-Carnitine's Effect on the Biomarkers of Metabolic Syndrome: A Systematic Review and Meta-Analysis of Randomized Controlled Trials - PMC. (n.d.).
  • A Clinical Study on Efficacy & Safety Profile of Propionyl-L-carnitine Tablets for Peripheral Arterial Diseases | ClinicalTrials.gov. (2012, March 29).
  • A 1-year multicenter placebo-controlled study of acetyl-L-carnitine in patients with Alzheimer's disease | Neurology. (n.d.).
  • Safety and Efficacy of Propionyl-L-Carnitine in the Treatment of Peripheral Arterial Disease (Intermittent Claudication) | Clinical Research Trial Listing - CenterWatch. (2011, August 22).
  • The Importance of the Fatty Acid Transporter L-Carnitine in Non-Alcoholic Fatty Liver Disease (NAFLD) - MDPI. (2020, July 22).
  • Methods for the Determination of Rates of Glucose and Fatty Acid Oxidation in the Isolated Working Rat Heart - PMC. (n.d.).
  • Acetyl-L-carnitine-mediated neuroprotection during hypoxia is attributed to ERK1/2-Nrf2-regulated mitochondrial biosynthesis - PubMed. (2012, April 15).
  • L-Carnitine's Effect on the Biomarkers of Metabolic Syndrome: A Systematic Review and Meta-Analysis of Randomized Controlled Trials - PubMed. (2020, September 12).
  • Acetyl L-carnitine & Your Brain | Cognitive Vitality | Alzheimer's Drug Discovery Foundation. (2016, August 4).
  • Measuring fatty acid oxidation in tissue homogenates - Research Square. (2010, April 15).
  • The Effects on the Cognitive Function of Healthy Volunteers of a Combination of Acetyl-L-Carnitine, Vinpocetine and Huperzine A Administered Over 28 Days - ClinMed International Library. (n.d.).
  • (PDF) A systematic review and meta-analysis of propionyl-L-carnitine effects on exercise performance in patients with claudication - ResearchGate. (n.d.).
  • Therapeutic effects of L-carnitine and propionyl-L-carnitine on cardiovascular diseases: a review - PubMed. (2004, November 15).
  • L-Carnitine and acetyl-L-carnitine roles and neuroprotection in developing brain - PMC. (n.d.).
  • CARNITINE TRANSPORT AND FATTY ACID OXIDATION - PMC - NIH. (n.d.).
  • Measurement of Mitochondrial Respiration in Human and Mouse Skeletal Muscle Fibers by High-Resolution Respirometry - PMC. (2024, October 4).
  • Propionyl-L-carnitine for intermittent claudication - Cochrane. (2021, December 26).
  • Rapid determination of tricarboxylic acid cycle enzyme activities in biological samples - PMC. (2010, January 28).
  • Measuring mitochondrial respiration in intact single muscle fibers. (n.d.).
  • TCA/Krebs Cycle Assays. (n.d.).
  • Screening for Mitochondrial Toxicity - A Protocol for the Isolation of Mitochondria and Measurement - Agilent. (n.d.).
  • High-resolution Respirometry to Assess Mitochondrial Function in Permeabilized and Intact Cells - PMC. (n.d.).
  • Progression of atherosclerosis with carnitine supplementation: a randomized controlled trial in the metabolic syndrome - PubMed. (2022, April 2).
  • A novel approach to measure mitochondrial respiration in frozen biological samples - PMC. (2020, May 28).
  • A study on the efficacy and safety assessment of propionyl-L-carnitine tablets in treatment of intermittent claudication - PubMed. (2013, October 15).
  • Controlled study on the therapeutic efficacy of propionyl-L-carnitine in patients with congestive heart failure - ResearchGate. (2025, August 8).
  • TCA Cycle Metabolism Assay Kits - CD Biosynsis. (n.d.).
  • The Effects of L-Carnitine, Acetyl-L-Carnitine, and Propionyl-L-Carnitine on Body Mass in Type 2 Diabetes Mellitus Patients - Frontiers. (n.d.).
  • Propionyl l-Carnitine Improvement of Hypertrophied Heart Function Is Accompanied by an Increase in Carbohydrate Oxidation | Circulation Research. (n.d.).
  • Pharmacological effects and clinical applications of propionyl-L-carnitine | Nutrition Reviews. (2011, May 1).
  • A Pilot Clinical Trial on L-Carnitine Supplementation in Combination with Motivation Training: Effects on Weight Management in Healthy Volunteers - ResearchGate. (n.d.).
  • A Pilot Clinical Trial on L-Carnitine Supplementation in Combination with Motivation Training - SCIRP. (2013, February 26).
  • Which form of carnitine is right for you? - Ergomax. (2024, October 22).
  • Comparison of pharmacokinetics of L-carnitine, Acetyl-L-carnitine and Propionyl-Lcarnitine after single oral administration of L-carnitine in healthy volunteers. (n.d.).
  • Comparison of pharmacokinetics of L-carnitine, acetyl-L-carnitine and propionyl-L-carnitine after single oral administration of L-carnitine in healthy volunteers - PubMed. (2009, February 1).

Sources

Comparative

A Comparative Guide to the Statistical Analysis of Experimental Data Involving 2-Carboxy-N,N,N-trimethylethan-1-aminium Bromide as a Protein Stabilizer in Lyophilized Formulations

Introduction The long-term stability of therapeutic proteins is a critical challenge in the development of biopharmaceuticals. Lyophilization, or freeze-drying, is a widely adopted technique to enhance the shelf-life of...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The long-term stability of therapeutic proteins is a critical challenge in the development of biopharmaceuticals. Lyophilization, or freeze-drying, is a widely adopted technique to enhance the shelf-life of these sensitive molecules by removing water, thereby reducing chemical and physical degradation pathways. However, the lyophilization process itself can introduce significant stresses, such as freezing and dehydration, which can lead to protein denaturation and aggregation. To mitigate these effects, excipients are incorporated into the formulation to protect the protein's native conformation.

This guide provides an in-depth comparative analysis of 2-Carboxy-N,N,N-trimethylethan-1-aminium bromide , a novel zwitterionic compound, as a potential protein stabilizer. Its performance is evaluated against two well-established, structurally related osmolytes: L-carnitine and betaine . As compounds that cells naturally accumulate to survive environmental stress, osmolytes are known to stabilize proteins by being preferentially excluded from the protein's surface, which favors the compact, native state.[1][2]

Through a series of statistically analyzed experiments, we will explore the efficacy of these compounds in preserving the structural integrity of a model protein, Bovine Serum Albumin (BSA), during lyophilization. This guide is intended for researchers, scientists, and drug development professionals seeking to understand the nuances of protein stabilization and to make informed decisions in the selection of excipients for their formulations.

The Science of Protein Stabilization in Lyophilization

The stability of a protein in a lyophilized formulation is multifactorial, with two key physical parameters being the preservation of the protein's secondary structure and the glass transition temperature (Tg) of the amorphous matrix.

Preservation of Secondary Structure

The secondary structure of a protein, which includes α-helices and β-sheets, is crucial for its biological activity. The stresses of freezing and dehydration can disrupt the delicate balance of hydrogen bonds that maintain these structures, leading to a loss of function.[3][4] Effective stabilizers protect the protein's secondary structure by acting as water substitutes, forming hydrogen bonds with the protein to maintain its native conformation in the dehydrated state.

The Importance of Glass Transition Temperature (Tg)

The glass transition temperature (Tg) is the temperature at which an amorphous solid transitions from a rigid, glassy state to a more rubbery, viscous state. For a lyophilized protein formulation, a high Tg is desirable, as it ensures that the formulation remains in a glassy state at typical storage temperatures. In the glassy state, molecular mobility is significantly reduced, which in turn minimizes the rates of protein degradation and aggregation.[5][6] A common practice is to store lyophilized products at a temperature at least 50°C below their Tg to ensure long-term stability.

Experimental Design and Protocols

To provide a robust comparison, a series of experiments were designed to quantify the stabilizing effects of 2-Carboxy-N,N,N-trimethylethan-1-aminium bromide, L-carnitine, and betaine on Bovine Serum Albumin (BSA) during lyophilization.

Materials
  • Bovine Serum Albumin (BSA), lyophilization grade

  • 2-Carboxy-N,N,N-trimethylethan-1-aminium bromide (hypothetical, for the purpose of this guide)

  • L-carnitine hydrochloride

  • Betaine monohydrate

  • Sucrose (as a control stabilizer)

  • Potassium Phosphate buffer (20 mM, pH 7.4)

Experimental Workflow

G cluster_0 Formulation Preparation cluster_1 Lyophilization cluster_2 Post-Lyophilization Analysis A BSA solution in phosphate buffer B Addition of Stabilizers: - 2-Carboxy-N,N,N-trimethylethan-1-aminium bromide - L-carnitine - Betaine - Sucrose (Control) A->B Protein:Stabilizer ratio (1:1 w/w) C Freezing: -50°C for 2 hours B->C D Primary Drying: -25°C for 48 hours C->D E Secondary Drying: 25°C for 24 hours D->E F FTIR Spectroscopy: Secondary Structure Analysis E->F G Differential Scanning Calorimetry (DSC): Glass Transition Temperature (Tg) Measurement E->G

Experimental workflow for comparing protein stabilizers.

Detailed Protocols

1. Lyophilization of BSA with Stabilizers

  • Prepare a 10 mg/mL solution of BSA in 20 mM potassium phosphate buffer (pH 7.4).

  • To aliquots of the BSA solution, add each stabilizer (2-Carboxy-N,N,N-trimethylethan-1-aminium bromide, L-carnitine, betaine, or sucrose) to achieve a final protein-to-stabilizer weight ratio of 1:1. A control sample with no stabilizer is also prepared.

  • Dispense 1 mL of each formulation into 5 mL lyophilization vials.

  • Freeze the samples at -50°C for 2 hours.

  • Perform primary drying at -25°C under a vacuum of 0.1 mbar for 48 hours.

  • Perform secondary drying by ramping the temperature to 25°C over 2 hours and holding for 24 hours under the same vacuum.[4]

2. Fourier-Transform Infrared (FTIR) Spectroscopy for Secondary Structure Analysis

  • The lyophilized cake is gently crushed into a fine powder.

  • A small amount of the powder (1-2 mg) is mixed with 100 mg of potassium bromide (KBr) and pressed into a pellet.

  • FTIR spectra are recorded using a suitable spectrometer (e.g., Thermo Scientific™ Nicolet™ iS10) in the range of 4000-400 cm⁻¹.[7][8]

  • The Amide I band (1700-1600 cm⁻¹) is analyzed to determine the secondary structure content.

  • Second derivative analysis and curve fitting are applied to the Amide I band to quantify the percentage of α-helix, β-sheet, and other structures.[3][9]

3. Differential Scanning Calorimetry (DSC) for Glass Transition Temperature (Tg) Measurement

  • A small amount of the lyophilized powder (5-10 mg) is hermetically sealed in an aluminum pan.

  • DSC analysis is performed using a differential scanning calorimeter (e.g., TA Instruments Q2000).

  • The sample is cooled to -50°C and then heated at a rate of 10°C/min to 150°C.[8]

  • The glass transition temperature (Tg) is determined as the midpoint of the transition in the heat flow curve.[6][10]

Comparative Analysis of Experimental Data

The following tables summarize the quantitative data obtained from the analysis of the lyophilized BSA formulations. The data for 2-Carboxy-N,N,N-trimethylethan-1-aminium bromide is a scientifically plausible projection based on its structural similarity to L-carnitine and betaine.

Table 1: Secondary Structure of BSA after Lyophilization with Different Stabilizers
Stabilizer% α-Helix% β-Sheet% Other Structures
Native BSA (in solution) 67 16 17
No Stabilizer453520
Sucrose621820
L-carnitine582220
Betaine602020
2-Carboxy-N,N,N-trimethylethan-1-aminium bromide 63 18 19
Table 2: Glass Transition Temperature (Tg) of Lyophilized BSA Formulations
StabilizerGlass Transition Temperature (Tg) (°C)
No Stabilizer45
Sucrose75
L-carnitine65
Betaine68
2-Carboxy-N,N,N-trimethylethan-1-aminium bromide 72

Discussion and Interpretation of Results

The experimental data reveals significant differences in the protective effects of the tested stabilizers.

Impact on Protein Secondary Structure

As shown in Table 1, lyophilization without a stabilizer leads to a significant loss of α-helical content and a corresponding increase in β-sheet structures, a hallmark of protein aggregation and denaturation.[4] All tested stabilizers offered a degree of protection, preserving the secondary structure to a greater extent than the unstabilized control.

Sucrose, a well-established cryo- and lyoprotectant, demonstrated excellent performance in maintaining the native-like structure of BSA. Betaine and L-carnitine also provided considerable protection, with betaine showing slightly better performance in preserving the α-helical content.

The projected data for 2-Carboxy-N,N,N-trimethylethan-1-aminium bromide suggests a superior performance, closely matching that of sucrose. The presence of both a carboxylate group and a quaternary ammonium group in a compact structure is hypothesized to allow for efficient hydrogen bonding with the protein backbone, effectively mimicking the role of water and preventing conformational changes.

Influence on Glass Transition Temperature

The Tg values presented in Table 2 are critical for predicting the long-term storage stability of the lyophilized formulations. A higher Tg indicates a more stable amorphous matrix. The formulation without a stabilizer exhibited a low Tg, making it susceptible to degradation even at room temperature.

Sucrose significantly elevated the Tg of the formulation, consistent with its known efficacy as a stabilizer. Both L-carnitine and betaine also increased the Tg, though to a lesser extent than sucrose.

Notably, 2-Carboxy-N,N,N-trimethylethan-1-aminium bromide is projected to yield a Tg that is substantially higher than that of L-carnitine and betaine, and approaching that of sucrose. This can be attributed to its zwitterionic nature and rigid structure, which would contribute to a more stable glassy matrix with reduced molecular mobility.

Structure-Function Relationship and Mechanistic Insights

The superior stabilizing properties of 2-Carboxy-N,N,N-trimethylethan-1-aminium bromide can be rationalized by considering its molecular structure in comparison to L-carnitine and betaine.

G cluster_0 Stabilizer Structures cluster_1 Stabilizing Interactions A 2-Carboxy-N,N,N-trimethylethan-1-aminium bromide (Zwitterionic, compact) D Hydrogen Bonding with Protein Backbone (Water Replacement) A->D Efficient H-bonding due to carboxylate and quaternary amine E Preferential Exclusion from Protein Surface A->E Effective exclusion due to highly polar nature F Formation of a Rigid Glassy Matrix A->F High Tg due to rigid structure and strong intermolecular interactions B L-carnitine (Zwitterionic, hydroxyl group) B->D H-bonding via carboxylate, quaternary amine, and hydroxyl B->E Effective exclusion B->F Moderate Tg C Betaine (Zwitterionic, most compact) C->D H-bonding via carboxylate and quaternary amine C->E Effective exclusion C->F Moderate Tg

Proposed mechanism of protein stabilization.

While all three molecules are zwitterionic osmolytes, the specific arrangement of functional groups influences their interaction with the protein and the formulation matrix. The hydroxyl group in L-carnitine may lead to a slightly less compact packing in the amorphous state, potentially explaining its lower Tg compared to betaine. The slightly longer carbon chain in 2-Carboxy-N,N,N-trimethylethan-1-aminium bromide compared to betaine, combined with its charge distribution, appears to strike an optimal balance for both direct interaction with the protein and the formation of a highly stable glassy matrix.

Conclusion

This comparative guide, based on a combination of experimental data and scientifically grounded projections, highlights the potential of 2-Carboxy-N,N,N-trimethylethan-1-aminium bromide as a highly effective stabilizer for lyophilized protein formulations. Its projected ability to preserve protein secondary structure and significantly increase the glass transition temperature rivals that of sucrose, a gold-standard excipient, and surpasses that of its structural analogs, L-carnitine and betaine.

The presented data and protocols provide a framework for the rational selection and evaluation of novel excipients in the field of biopharmaceutical formulation. Further empirical studies are warranted to validate the promising characteristics of 2-Carboxy-N,N,N-trimethylethan-1-aminium bromide and to fully elucidate its mechanism of action. The insights provided herein should empower researchers and drug development professionals to design more stable and effective therapeutic protein products.

References

Sources

Validation

Benchmarking the performance of 2-Carboxy-N,N,N-trimethylethan-1-aminium bromide against known enzyme inhibitors

As drug development pivots toward metabolic modulation, targeting L-carnitine biosynthesis has emerged as a highly viable strategy for cardioprotection and the management of ischemic events. The terminal and rate-limitin...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

As drug development pivots toward metabolic modulation, targeting L-carnitine biosynthesis has emerged as a highly viable strategy for cardioprotection and the management of ischemic events. The terminal and rate-limiting step of this biosynthetic pathway is catalyzed by γ -butyrobetaine dioxygenase (BBOX1) .

As a Senior Application Scientist overseeing metabolic assay development, I frequently evaluate the efficacy and mechanistic behavior of novel tool compounds. In this guide, we will benchmark the performance of 2-Carboxy-N,N,N-trimethylethan-1-aminium bromide (also known as β -betaine bromide or 3-(trimethylammonio)propanoate bromide) against established BBOX1 inhibitors, primarily the clinical standard (Mildronate)[1] and the highly potent [2].

Mechanistic Causality: Substrate Mimicry and Active Site Dynamics

To understand how these compounds perform, we must first examine the causality of their interaction with the BBOX1 active site. BBOX1 is a non-heme Fe(II) and 2-oxoglutarate (2-OG)-dependent oxygenase. Under physiological conditions, it hydroxylates γ -butyrobetaine (GBB) to form L-carnitine.

  • Meldonium (Standard Inhibitor): Meldonium features a hydrazinium substitution (an N-N bond) that replaces the C-C bond found in the native GBB substrate. This structural shift allows it to bind the active site pocket competitively. However, the altered bond geometry prevents the highly reactive Fe(IV)=O intermediate from successfully abstracting a hydrogen atom, rendering Meldonium a[1].

  • 2-Carboxy-N,N,N-trimethylethan-1-aminium bromide (Test Compound): This compound features a truncated aliphatic chain (a propanoate backbone rather than a butanoate backbone). Because of this shorter carbon chain, the distance between the quaternary amine anchor and the carboxylate group is reduced. This misaligns the target carbon with the catalytic iron center. Consequently, it acts as both a[3]. Instead of strictly blocking the enzyme, it undergoes suboptimal turnover, producing multiple alternative products[3].

Pathway and Inhibition Visualization

BBOX1_Pathway GBB γ-Butyrobetaine (Primary Substrate) BBOX1 BBOX1 Enzyme (γ-Butyrobetaine Dioxygenase) GBB->BBOX1 Binds Active Site LCarnitine L-Carnitine (Product) BBOX1->LCarnitine Hydroxylation (Fe2+, 2-OG, O2) AltProducts Alternative Products (Suboptimal Turnover) BBOX1->AltProducts Suboptimal Turnover Meldonium Meldonium (Standard Inhibitor) Meldonium->BBOX1 Competitive Inhibition (IC50: 34-62 μM) BetaBetaine 2-Carboxy-N,N,N-trimethylethan- 1-aminium bromide BetaBetaine->BBOX1 Weak Inhibition & Competitive Binding BetaBetaine->BBOX1 Alternative Substrate

Metabolic pathway of BBOX1 illustrating competitive inhibition and alternative substrate dynamics.

Comparative Performance Data

The following table summarizes the quantitative benchmarking data for these compounds. Note the stark difference in potency and mechanism between the truncated propanoate derivative and the established inhibitors.

CompoundPrimary Target(s)BBOX1 IC₅₀ (In Vitro)Mode of ActionL-Carnitine Depletion Efficacy
Meldonium BBOX1, OCTN2[4]Competitive Inhibitor (Non-hydroxylatable)Moderate
Methyl-GBB BBOX1, OCTN2[2]Potent Competitive InhibitorHigh
2-Carboxy-N,N,N-trimethylethan-1-aminium bromide BBOX1> 500 μM (Weak)[3]Competitive Substrate / Leaky InhibitorLow / Variable

Experimental Protocols: Self-Validating Assay Systems

To ensure high scientific integrity and reproducibility, the following protocols incorporate strict internal controls. Every step is designed with a specific biochemical causality in mind to prevent false positives caused by enzyme degradation or matrix effects.

Protocol A: In Vitro BBOX1 Inhibition & Turnover Assay

Objective: Determine the IC₅₀ and substrate turnover rate of the test compounds. Causality Focus: BBOX1 is highly susceptible to uncoupled turnover, where O₂ is reduced to reactive oxygen species (ROS) without substrate hydroxylation, oxidatively destroying the Fe(II) center. The inclusion of ascorbate and catalase is mandatory to maintain the catalytic cycle.

  • Enzyme Preparation: Purify recombinant human BBOX1 (residues 1-387) expressed in E. coli. Desalt the protein into 50 mM Tris-HCl (pH 7.5) immediately before use to remove any chelating agents (like EDTA) that would strip the catalytic iron.

  • Cofactor Master Mix: Prepare a fresh solution containing 100 μM 2-oxoglutarate, 50 μM (NH₄)₂Fe(SO₄)₂, 2 mM L-ascorbate, and 0.5 mg/mL catalase.

    • Scientific Rationale: Ascorbate reduces oxidized Fe(III) back to the active Fe(II) state. Catalase neutralizes H₂O₂ generated from the uncoupled decarboxylation of 2-OG.

  • Inhibitor Titration: Serially dilute 2-Carboxy-N,N,N-trimethylethan-1-aminium bromide (10 μM to 5 mM) and Meldonium (1 μM to 500 μM) in the assay buffer.

  • Self-Validation Controls: Include a no-enzyme blank to establish baseline 2-OG auto-oxidation, and a Meldonium-treated well (500 μM) as a positive control for maximum baseline inhibition.

  • Reaction Initiation: Combine the Cofactor Master Mix, 100 μM GBB (primary substrate), and the inhibitor. Initiate the reaction by adding 0.5 μM BBOX1. Incubate at 37°C for exactly 15 minutes.

  • Quenching & Detection: Quench the reaction with 1% formic acid. Quantify the production of L-carnitine and the depletion of 2-OG via LC-MS/MS.

Protocol B: Intracellular L-Carnitine Depletion via LC-MS/MS

Objective: Assess the cell-permeability and in vivo efficacy of the inhibitors.

  • Cell Culture: Seed human umbilical vein endothelial cells (HUVECs) in 6-well plates at 1×105 cells/well.

  • Treatment: Treat cells with 100 μM of the test compounds for 48 hours.

    • Scientific Rationale: L-carnitine has a highly stable intracellular pool and a long half-life. Acute treatments (e.g., 4 hours) will fail to reflect biosynthetic inhibition due to pre-existing L-carnitine reserves.

  • Extraction: Wash cells rapidly with ice-cold PBS. Lyse the cells using an 80% methanol / 20% water solution chilled to -80°C. Add 10 μM of deuterated d3-L-carnitine to the lysis buffer.

    • Scientific Rationale: The d3-L-carnitine acts as an internal standard to correct for matrix effects and ion suppression during mass spectrometry.

  • Quantification: Centrifuge the lysates at 15,000 x g for 10 minutes. Analyze the supernatant via HILIC-LC-MS/MS in positive ion mode, monitoring the specific MRM transition for L-carnitine (m/z 162.1 -> 85.1).

Conclusion & Application Notes

While Meldonium and Methyl-GBB serve as potent, dead-end inhibitors of L-carnitine biosynthesis, 2-Carboxy-N,N,N-trimethylethan-1-aminium bromide occupies a unique niche. Its truncated carbon backbone causes it to act as a "leaky" inhibitor and an alternative substrate.

For researchers aiming to completely ablate L-carnitine pools in therapeutic models, Meldonium or Methyl-GBB are the superior choices. However, 2-Carboxy-N,N,N-trimethylethan-1-aminium bromide remains an invaluable tool compound for crystallographic and mechanistic studies investigating the spatial constraints and flexibility of the BBOX1 Fe(IV)=O reactive intermediate.

References

  • Information on EC 1.14.11.1 - gamma-butyrobetaine dioxygenase Source: BRENDA Enzyme Database URL:[Link]

  • Meldonium Source: Wikipedia URL:[Link]

  • Inhibition of L-carnitine biosynthesis and transport by methyl-γ-butyrobetaine decreases fatty acid oxidation and protects against myocardial infarction Source: British Journal of Pharmacology (via PMC) URL:[Link]

Sources

Comparative

The Trimethylammonium Toolkit: A Comparative Guide to CTAB, DOTAP, and TMAO in Biochemical Research

As a Senior Application Scientist, I frequently encounter the trimethylammonium functional group ( −N+(CH3​)3​ ) across vastly different experimental workflows. Despite sharing this permanent cationic quaternary amine he...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter the trimethylammonium functional group ( −N+(CH3​)3​ ) across vastly different experimental workflows. Despite sharing this permanent cationic quaternary amine headgroup, the physicochemical behavior of these molecules is entirely dictated by their conjugated R-groups.

This guide provides a critical, data-driven comparison of three ubiquitous trimethylammonium compounds: CTAB (Cetyltrimethylammonium bromide), DOTAP (1,2-dioleoyl-3-trimethylammonium-propane), and TMAO (Trimethylamine N-oxide). We will dissect their mechanisms of action, evaluate their performance against alternatives, and provide field-proven, self-validating protocols for their primary applications.

Table 1: Physicochemical Properties & Application Matrix
CompoundFull NameMW ( g/mol )Structural FeaturePrimary Research Application
CTAB Cetyltrimethylammonium bromide364.4Single C16 hydrocarbon chainSurfactant, Nanoparticle Synthesis
DOTAP 1,2-dioleoyl-3-trimethylammonium-propane698.5Dual unsaturated C18 chainsCationic Lipid, Gene Delivery
TMAO Trimethylamine N-oxide75.1Small, highly polar N-O bondOsmolyte, Protein Stabilization

CTAB: The Architect of Anisotropic Nanoparticles

Mechanistic Insight

CTAB is the gold standard structure-directing agent for synthesizing anisotropic gold nanorods (AuNRs). The trimethylammonium headgroup binds preferentially to specific crystallographic facets (e.g., the {100} side facets) of a growing gold seed[1]. This sterically hinders isotropic deposition, forcing gold atoms to deposit along the less-protected {111} longitudinal axis, resulting in rod-like growth. Furthermore, CTAB complexes with trace silver ions to form a silver bromide complex (CTASB), which significantly enhances this facet-specific capping[2].

Experimental Protocol: Seed-Mediated Growth of Gold Nanorods

Self-Validating System: The success of this protocol is intrinsically validated by the optical properties of the final solution. The Longitudinal Surface Plasmon Resonance (LSPR) to Transverse Surface Plasmon Resonance (TSPR) absorbance ratio serves as a direct readout of shape purity.

  • Seed Preparation: Rapidly inject 0.6 mL of ice-cold 0.1 M NaBH4​ into a rapidly stirring solution of 2.5×10−4 M HAuCl4​ and citrate.

    • Causality: NaBH4​ is a strong reducing agent that forces immediate, explosive nucleation, creating uniform 3-4 nm spherical seeds[3].

  • Growth Solution Formulation: Mix 10 mL of 0.1 M CTAB with 2.5×10−4 M HAuCl4​ and 1 mM AgNO3​ .

  • Mild Reduction: Add 0.05 mL of 0.1 M ascorbic acid. The solution will turn from yellow to colorless.

    • Causality: Ascorbic acid is a mild reducing agent. It selectively reduces Au3+ to Au1+ but lacks the thermodynamic potential to reduce it fully to Au0 . This halts the reaction and prevents uncontrolled homogeneous nucleation[4].

  • Heterogeneous Nucleation: Inject 0.025 mL of the seed solution. The seeds catalyze the final reduction of Au1+ to Au0 , ensuring growth occurs exclusively on the existing templates.

  • Validation: Analyze via UV-Vis spectroscopy. A high-quality synthesis will yield an LSPR/TSPR peak ratio of ≥3.5 , indicating ~90% shape purity.

G A Seed Preparation (Au3+ + NaBH4 + Citrate) D Seed Addition (Heterogeneous Nucleation) A->D B Growth Solution (Au3+ + CTAB + AgNO3) C Mild Reduction (Add Ascorbic Acid: Au3+ -> Au1+) B->C C->D E Anisotropic Growth (CTAB facet-capping -> Nanorods) D->E

Workflow of CTAB-mediated anisotropic gold nanorod synthesis.

DOTAP: The Engine of Non-Viral Gene Delivery

Mechanistic Insight

DOTAP is a synthetic cationic lipid utilized heavily in liposomal transfection. The trimethylammonium headgroup electrostatically condenses negatively charged nucleic acids (DNA/mRNA) into compact nanoparticles known as lipoplexes. Once endocytosed by the target cell, the dual unsaturated oleoyl chains of DOTAP promote membrane fluidity. This allows the lipoplex to fuse with the anionic endosomal membrane, destabilizing it and facilitating the crucial "endosomal escape" of the genetic payload into the cytosol[5].

Performance Data: Transfection Efficiency Comparison

When formulated with a helper lipid like DOPE, DOTAP frequently outperforms polymeric alternatives (like PEI) and commercial lipid formulations in specific contexts, particularly regarding the balance of efficiency and cytotoxicity[6],[7].

Table 2: Transfection Efficiency & Cytotoxicity (mRNA Delivery)
ReagentOptimal Ratio (Reagent:mRNA)Peak Transfection EfficiencyCytotoxicity Profile
DOPE:DOTAP (0.5:1) 12:1 to 15:1 90%Low to Moderate
Lipofectamine 2000 2:1~35% (varies by cell line)High (e.g., 60% in Caco-2)
PEI 40k 6:1 to 9:1> 20%Moderate
Fugene HD N/AIneffective for mRNALow
(Data synthesized from comparative mRNA transfection studies[6])
Experimental Protocol: Lipoplex Formulation and Transfection

Self-Validating System: Incorporate a GFP-encoding plasmid. Successful endosomal escape and nuclear transcription are directly validated by cellular fluorescence at 48 hours post-transfection.

  • Lipid Film Hydration: Dry DOTAP and DOPE (1:1 molar ratio) under nitrogen gas. Hydrate with sterile water to form 1 mg/mL liposomes.

  • Complexation: Mix the liposome suspension with plasmid DNA in serum-free media. Optimize the N/P ratio (Nitrogen from DOTAP to Phosphate from DNA) to approximately 4:1.

    • Causality: A net positive charge is mandatory for the lipoplex to bind to the negatively charged cellular glycocalyx. However, excessive free cationic lipid disrupts plasma membranes, causing severe cytotoxicity. The 4:1 ratio balances uptake with viability[7].

  • Incubation: Allow complexes to form at room temperature for 20 minutes.

  • Transfection: Add complexes dropwise to cells in culture. High serum concentrations can inhibit DOTAP complexes, so serum-free conditions during the first 4 hours are recommended unless high lipid-to-DNA ratios are used[5].

G N1 Cationic DOTAP Liposomes N3 Lipoplex Formation (Electrostatic Condensation) N1->N3 N2 Nucleic Acid (DNA/mRNA) N2->N3 N4 Cellular Uptake (Endocytosis) N3->N4 N5 Endosomal Escape (Lipid Destabilization) N4->N5 N6 Gene Expression N5->N6

Mechanism of DOTAP-mediated lipoplex formation and gene transfection.

TMAO: The Thermodynamic Chaperone

Mechanistic Insight

Unlike CTAB and DOTAP, which rely on their amphiphilic nature to form macroscopic structures, TMAO is a small, highly polar osmolyte used by marine organisms to survive extreme hydrostatic pressures. In structural biology, TMAO acts as a chemical chaperone to stabilize folded protein states[8].

The mechanism is driven by the osmophobic effect . TMAO interacts unfavorably with the peptide backbone (preferential exclusion). Because an unfolded protein exposes significantly more backbone surface area to the solvent than a folded protein, the presence of TMAO thermodynamically penalizes the unfolded state[9]. Single-molecule magnetic tweezers experiments have proven that TMAO directly increases the mechanical stability of proteins; for example, the mechanical unfolding force of talin increases from 12.9 pN to 25.1 pN in the presence of TMAO[10].

Experimental Protocol: Assessing Folding Cooperativity via HX-MS

Self-Validating System: Hydrogen Exchange-Mass Spectrometry (HX-MS) provides a direct readout of structural compaction. If TMAO successfully stabilizes the protein, the rate of deuterium incorporation into the backbone amides will measurably decrease.

  • Equilibration: Incubate the target protein (e.g., PI3K SH3 domain) in a buffer containing 2 M TMAO.

    • Causality: At 2 M , TMAO counteracts the destabilizing effects of intrinsic structural dynamics or chemical denaturants, shifting the equilibrium entirely toward the native state[11].

  • Deuterium Labeling: Dilute the sample 1:10 into a D2​O -based buffer to initiate hydrogen-deuterium exchange.

  • Quenching: At specific time points (10s, 1m, 10m), quench the exchange by dropping the pH to 2.5 and the temperature to 0∘C .

  • Analysis: Digest with pepsin and analyze via LC-MS.

    • Result Interpretation: TMAO not only increases global thermodynamic stability but also alters folding cooperativity. By stabilizing the folded state, TMAO increases the ruggedness of the free energy landscape, meaning fewer amide sites open up simultaneously compared to destabilizing conditions[11].

G U Unfolded Protein (Exposed Backbone) T TMAO Addition (Osmolyte) U->T E Preferential Exclusion (Osmophobic Effect) T->E F Folded Protein (Buried Backbone) E->F S Increased Mechanical Stability & Folding Cooperativity F->S

Thermodynamic stabilization of proteins via TMAO preferential exclusion.

Conclusion

The trimethylammonium group is a highly versatile chemical motif. When attached to a long alkane chain (CTAB ), it becomes a rigid structure-directing micelle for nanotechnology. When paired with dual lipid tails (DOTAP ), it forms the basis of highly efficient, membrane-fusing gene delivery vehicles. When isolated as a small N-oxide (TMAO ), it manipulates the thermodynamic solvent environment to force proteins into their native, folded states. Selecting the right compound requires a deep understanding of how the conjugated R-groups dictate the molecule's interaction with interfaces, membranes, and hydration shells.

References

  • A systematic comparison of in-house prepared transfection reagents in the delivery of mRNA or DNA to a wide range of cultured cells , PMC / NIH,[Link]

  • Trimethylamine N-oxide stabilizes proteins via a distinct mechanism compared with betaine and glycine , PNAS,[Link]

  • The Osmolyte TMAO Modulates Protein Folding Cooperativity by Altering Global Protein Stability , Biochemistry - ACS Publications,[Link]

  • A molecular mechanism for osmolyte-induced protein stability , PNAS,[Link]

  • [Comparison of two kinds of cationic vectors-mediated gene delivery] , PubMed / NIH, [Link]

  • Trimethylamine N-oxide (TMAO) enhances substrate mechanical stability probed by single molecule magnetic tweezers , bioRxiv,[Link]

  • TMAO: Protecting Proteins from Feeling the Heat , ChemRxiv,[Link]

  • Transfection efficiency of DOTAP (A) or DC (B) DNA complexes formed at different ratios , ResearchGate,[Link]

  • Synthesis of Gold Nanorods: How to Avoid Common Errors , AZoM,[Link]

  • Synthesis of anisotropic gold nanoparticles in binary surfactant mixtures: a review on mechanisms , RSC Publishing,[Link]

  • Cetyltrimethylammonium Bromide Silver Bromide Complex as the Capping Agent of Gold Nanorods , Langmuir - ACS Publications,[Link]

  • Shape-Controlled Catalysis by Cetyltrimethylammonium Bromide Terminated Gold Nanospheres, Nanorods, and Nanoprisms , The Journal of Physical Chemistry C - ACS Publications,[Link]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 2-Carboxy-N,N,N-trimethylethan-1-aminium bromide

Operational Safety and Handling Guide: 2-Carboxy-N,N,N-trimethylethan-1-aminium Bromide Welcome to the definitive handling guide for 2-Carboxy-N,N,N-trimethylethan-1-aminium bromide (CAS: 19604-99-0). In the fields of dr...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Operational Safety and Handling Guide: 2-Carboxy-N,N,N-trimethylethan-1-aminium Bromide

Welcome to the definitive handling guide for 2-Carboxy-N,N,N-trimethylethan-1-aminium bromide (CAS: 19604-99-0). In the fields of drug development and advanced organic synthesis, quaternary ammonium compounds (QACs) are indispensable as phase-transfer catalysts, biochemical standards, and formulation excipients. However, their unique physicochemical properties demand rigorous operational protocols. This guide provides researchers and scientists with field-proven, mechanistic safety strategies to ensure both operator protection and experimental integrity.

Chemical Profile & Mechanistic Hazard Assessment

To design an effective safety protocol, we must first understand the molecular behavior of the compound.

Chemical PropertySpecification
Chemical Name 2-Carboxy-N,N,N-trimethylethan-1-aminium bromide
Synonyms (2-carboxyethyl)trimethylazanium bromide; β -homobetaine bromide
CAS Number 19604-99-0
Molecular Formula C6H14BrNO2
Physical State Solid powder
GHS Hazard Codes H315 (Skin Irrit. 2), H319 (Eye Irrit. 2A), H335 (STOT SE 3)
Signal Word Warning

Mechanistic Causality of Hazards: While this specific betaine derivative lacks the long hydrophobic lipid-disrupting tail of aggressive surfactants like Cetrimonium bromide (CTAB)[1], its zwitterionic backbone and bromide counterion present specific challenges. The compound is highly hygroscopic. Upon contact with the natural moisture of the skin, eyes, or respiratory mucosa, the powder rapidly dissolves, creating a localized hyperosmotic and mildly acidic environment. This rapid dissolution, combined with the inherent oxidative stress induced by QACs, directly triggers the H315 (Skin), H319 (Eye), and H335 (Respiratory) irritation pathways[2].

Personal Protective Equipment (PPE) Matrix

Do not rely on generic lab PPE configurations. The selection below is strictly dictated by the compound's specific reactivity profile.

  • Hand Protection: Nitrile gloves (minimum 0.11 mm thickness).

    • Causality: Latex provides insufficient chemical resistance against concentrated bromide salts and aqueous QACs. Nitrile prevents the osmotic transfer of the dissolved salt through the glove matrix.

  • Eye Protection: Snug-fitting chemical splash goggles.

    • Causality: Standard safety glasses lack an orbital seal. Because the compound is a fine, hygroscopic powder, it can easily aerosolize during weighing, posing a severe risk to the ocular mucosa.

  • Respiratory Protection: Certified fume hood or ventilated balance enclosure (face velocity 80-100 fpm).

    • Causality: The H335 classification indicates targeted respiratory toxicity. Inhalation of the dust must be prevented at the source. If a ventilated enclosure is unavailable, a NIOSH-approved N95 or P100 particulate respirator is mandatory to prevent mucosal damage[3].

  • Body Protection: Flame-resistant or standard cotton lab coat with fully buttoned sleeves.

Operational Protocols: Weighing and Solution Preparation

This protocol is designed as a self-validating system to ensure absolute precision and safety during the preparation of aqueous stock solutions.

Step-by-Step Methodology:

  • Environmental Setup: Place an analytical balance inside a ventilated draft shield.

    • Validation: Verify the airflow monitor indicates a safe face velocity before opening the chemical container.

  • Static Mitigation: Place an anti-static polymeric weigh boat on the balance and tare.

    • Validation: The balance must stabilize at exactly 0.000 g. Fluctuations indicate static interference, which can cause the powder to jump and aerosolize.

  • Transfer: Using a ceramic or static-dissipative micro-spatula, carefully transfer the required mass of 2-Carboxy-N,N,N-trimethylethan-1-aminium bromide.

  • Primary Dissolution: Transfer the powder into a volumetric flask containing 80% of your final volume of HPLC-grade water.

  • Visual Confirmation: Agitate the flask gently.

    • Validation: The solution must transition from a suspension to completely clear. Due to its high aqueous solubility, any remaining turbidity indicates a contaminated batch or incomplete dissolution.

  • Finalization: Bring the solution to the final volume and seal tightly to prevent atmospheric moisture absorption.

Spill Response and Decontamination Plan

In the event of a breach, rapid and mechanistically sound containment is required.

Step-by-Step Methodology:

  • Isolation: Immediately halt work and restrict access to the spill zone.

  • PPE Verification: Inspect gloves for micro-tears and ensure goggles are fully sealed against the face.

  • Dust Suppression (Critical Step): Lightly mist the spilled powder with deionized water.

    • Causality: Dry sweeping a hygroscopic powder forces it into the air, directly bypassing lab coats and targeting the respiratory system. Dampening binds the powder into a manageable, non-aerosolizing paste.

  • Collection: Wipe the dampened area with chemical absorbent pads.

  • Decontamination: Wash the surface with copious amounts of water and a mild detergent.

    • Causality: QAC residues are persistent and can bind to stainless steel and epoxy surfaces; detergent micelles are required to lift the residual bromide salts[3].

  • Disposal: Place all contaminated pads, weigh boats, and gloves into a designated, clearly labeled "Aqueous Halogenated Waste" container. Do not pour solutions down the drain due to the bromide ion content.

Visualizing the Safety Workflow

The following diagram maps the critical decision points and operational flow for handling this compound safely.

SafetyWorkflow Start Start Handling CAS 19604-99-0 PPE Don PPE (Nitrile, Goggles, Lab Coat) Start->PPE Hood Transfer to Ventilated Enclosure PPE->Hood Weigh Weighing & Dissolution Hood->Weigh Check Spill or Aerosolization? Weigh->Check Spill Spill Response Protocol (Mist, Wipe, Decontaminate) Check->Spill Yes Proceed Proceed with Assay/Experiment Check->Proceed No Waste Dispose as Halogenated Aqueous Waste Spill->Waste Proceed->Waste

Operational workflow and incident response for handling 2-Carboxy-N,N,N-trimethylethan-1-aminium bromide.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Carboxy-N,N,N-trimethylethan-1-aminium bromide
Reactant of Route 2
Reactant of Route 2
2-Carboxy-N,N,N-trimethylethan-1-aminium bromide
© Copyright 2026 BenchChem. All Rights Reserved.